molecular formula C10H22N4O5 B605441 Aminooxy-PEG4-azide CAS No. 2100306-61-2

Aminooxy-PEG4-azide

Cat. No.: B605441
CAS No.: 2100306-61-2
M. Wt: 278.31 g/mol
InChI Key: LGQSVZJZFYJANR-UHFFFAOYSA-N
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Description

Aminooxy-PEG4-azide is a PEG derivative containing an aminooxy group and an azide group. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.

Properties

IUPAC Name

O-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O5/c11-14-13-1-2-15-3-4-16-5-6-17-7-8-18-9-10-19-12/h1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQSVZJZFYJANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCON)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220978
Record name 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-61-2
Record name 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG4-azide: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-azide is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics.[1] Its unique structure, featuring a terminal aminooxy group and an azide group connected by a hydrophilic polyethylene glycol (PEG) spacer, allows for the sequential and controlled linkage of two different molecules.[1][2] This guide provides a comprehensive overview of the structure, properties, and common experimental protocols involving this compound, designed to equip researchers with the knowledge for its effective application.

Core Structure and Properties

This compound possesses a linear structure comprising three key components:

  • Aminooxy Group (-O-NH₂): This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond.[3][4] This reaction is highly efficient under mild, slightly acidic to neutral conditions (pH 4.5-7.5).

  • PEG4 Spacer (- (CH₂CH₂O)₄ -): The tetraethylene glycol spacer is a flexible, hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers. It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity.

  • Azide Group (-N₃): This moiety is a key component for "click chemistry." It reacts with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes like DBCO and BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.

The dual reactivity of this compound allows for a highly controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₀H₂₂N₄O₅
Molecular Weight 278.3 g/mol
CAS Number 2100306-61-2
Appearance Varies (often a liquid or oil)
Purity Typically ≥95% or ≥98%
Storage Conditions -20°C for long-term storage. It is recommended to use immediately (within 1 week) as aminooxy compounds can be sensitive.
Solubility Soluble in water and polar organic solvents like DMSO and DMF.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is employed in a two-step conjugation strategy. First, the aminooxy group is reacted with a carbonyl-containing molecule. Second, the azide group is conjugated to an alkyne-containing molecule.

Protocol 1: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of this compound to a protein that has been modified to contain an aldehyde group.

Materials:

  • Aldehyde-modified protein (e.g., 1-5 mg/mL in reaction buffer)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5 (amine-free). For less stable molecules, a lower pH of 4.5 can be used, sometimes with a catalyst like aniline.

  • Anhydrous DMSO or DMF for stock solution

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the aldehyde-modified protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Reaction times can be extended for ketone-containing molecules, which react more slowly than aldehydes.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS for click chemistry).

  • Characterization (Optional): The successful conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

Protocol 2: Azide-Alkyne Cycloaddition (Click Chemistry)

The azide-functionalized molecule from Protocol 1 can be conjugated to an alkyne-containing molecule via CuAAC or SPAAC.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-containing molecule (e.g., a fluorescent probe, biotin, or drug)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Reducing Agent: Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Copper Ligand (optional, but recommended for proteins): TBTA or BTTAA stock solution (e.g., 50 mM in DMSO)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: In a reaction tube, combine the azide-functionalized molecule and a 2- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.

  • Catalyst Preparation (if using a ligand): In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.

  • Reaction Initiation: Add the copper or copper/ligand solution to the reactant mixture. The final copper concentration is typically 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times that of the copper.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using an appropriate method such as desalting columns, dialysis, or chromatography (e.g., SEC) to remove excess reagents and copper.

This method is copper-free and ideal for use in living systems or with sensitive biomolecules.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO-, BCN-functionalized)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup: Combine the azide-functionalized molecule with a 2- to 4-fold molar excess of the strained alkyne-containing molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by SDS-PAGE.

  • Purification: Purify the final conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove the unreacted alkyne molecule.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a two-step bioconjugation using this compound.

G P1 Molecule A (with Aldehyde/Ketone) Step1 Step 1: Oxime Ligation (pH 4.5-7.5, RT, 2-16h) P1->Step1 Linker This compound Linker->Step1 Intermediate Intermediate Conjugate (Molecule A-PEG4-Azide) Step1->Intermediate Purify1 Purification (e.g., Desalting Column) Intermediate->Purify1 Step2 Step 2: Click Chemistry (CuAAC or SPAAC, RT, 1-4h) Purify1->Step2 P2 Molecule B (with Alkyne/Strained Alkyne) P2->Step2 Final Final Conjugate (Molecule A-PEG4-Molecule B) Step2->Final Purify2 Purification (e.g., SEC, Dialysis) Final->Purify2

Caption: General workflow for two-step bioconjugation.

Conclusion

This compound is a powerful and versatile tool for creating specific and well-defined bioconjugates. Its heterobifunctional nature allows for a controlled, stepwise conjugation process that is applicable to a wide range of molecules, including proteins, peptides, and small molecule drugs. By understanding its structure and leveraging the established protocols for oxime ligation and click chemistry, researchers can effectively utilize this linker to advance their work in drug development, diagnostics, and fundamental biological research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Aminooxy-PEG4-azide

This compound is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its architecture, featuring a terminal aminooxy group and an azide group separated by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for orthogonal conjugation strategies. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a common strategy for modifying biomolecules.[1][2] Concurrently, the azide group enables highly efficient and specific ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[3] This dual reactivity makes it an invaluable tool for constructing complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

This guide provides a comprehensive overview of a representative synthetic route and a detailed purification protocol for this compound, designed to be a practical resource for laboratory professionals.

Physicochemical and Analytical Data

All quantitative data for the target compound and key intermediates are summarized below for clarity and easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2100306-61-2
Molecular Formula C₁₀H₂₂N₄O₅
Molecular Weight 278.31 g/mol
Appearance Solid or oil
Storage Store at -20°C
Purity (Typical) >95% - >98%

Table 2: Summary of Representative Synthesis Yields and Purity

StepIntermediate/ProductRepresentative YieldPurity
1. Tosylation of Azido-PEG4-alcoholAzido-PEG4-tosylate~98%>95%
2. Synthesis of Boc-Aminooxy-PEG4-azideBoc-Aminooxy-PEG4-azide~70-80%>95%
3. DeprotectionThis compound~90-95%>98% (Post-Purification)

Table 3: Key Analytical Characterization Data

AnalysisExpected Result
¹H NMR Spectrum consistent with the proposed structure. Key signals include PEG backbone protons (~3.6 ppm), methylene protons adjacent to the azide (~3.4 ppm), and methylene protons adjacent to the aminooxy group. The absence of tosyl group protons (aromatic signals at ~7.3-7.8 ppm) confirms reaction completion in Step 2.
HPLC A single major peak indicating high purity (>98%).
Mass Spec (ESI-MS) Calculated for C₁₀H₂₂N₄O₅: [M+H]⁺ = 279.17. The observed mass should correspond to this value.

Synthesis of this compound

The following section details a plausible and efficient three-step synthetic pathway starting from the commercially available precursor, Azido-PEG4-alcohol. This route involves the activation of the terminal hydroxyl group, nucleophilic substitution with a protected aminooxy species, and subsequent deprotection to yield the final product.

Logical Workflow for Synthesis

Synthesis_Workflow Start Start: Azido-PEG4-alcohol Step1 Step 1: Tosylation (TsCl, Pyridine) Start->Step1 Intermediate1 Intermediate: Azido-PEG4-tosylate Step1->Intermediate1 Step2 Step 2: Substitution (Boc-NHOH, NaH) Intermediate1->Step2 Intermediate2 Protected Intermediate: Boc-Aminooxy-PEG4-azide Step2->Intermediate2 Step3 Step 3: Deprotection (TFA in DCM) Intermediate2->Step3 End Final Product: This compound Step3->End

Caption: A three-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-2-(tosyloxy)ethane (Azido-PEG4-tosylate)

  • Reagents & Setup: Dissolve Azido-PEG4-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) to the solution, followed by the dropwise addition of pyridine (1.5 equivalents).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1). The product spot should be less polar than the starting alcohol.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylated intermediate as an oil. This intermediate is often used in the next step without further purification. A representative yield for this step is approximately 98%.[4]

Step 2: Synthesis of tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)carbamate (Boc-Aminooxy-PEG4-azide)

  • Reagents & Setup: In a separate flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (THF). Add a solution of N-Boc-hydroxylamine (1.3 equivalents) in THF dropwise at 0°C.

  • Activation: Stir the mixture at 0°C for 30 minutes to form the corresponding alkoxide.

  • Substitution: Add a solution of Azido-PEG4-tosylate (1 equivalent) in THF to the reaction mixture. Allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC (Hexane:Ethyl Acetate, 2:1).

  • Work-up: Carefully quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product should be purified by column chromatography.

Step 3: Synthesis of this compound (Final Product)

  • Reagents & Setup: Dissolve the purified Boc-Aminooxy-PEG4-azide (1 equivalent) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar spot at the baseline.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with DCM or toluene may be necessary to remove all TFA). The resulting residue is the crude this compound, which requires purification.

Purification of this compound

The purification of highly polar, PEGylated compounds requires careful selection of chromatographic conditions to prevent streaking and ensure high purity. Flash column chromatography is the standard method.

Logical Workflow for Purification

Purification_Workflow Crude Crude Product (Post-Workup) Load Load onto Silica Gel Column Crude->Load Elute Elute with Gradient (e.g., DCM/MeOH/TEA) Load->Elute Monitor Monitor Fractions (TLC with Staining) Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Removal (Rotary Evaporation) Combine->Evaporate Final Pure Product: This compound Evaporate->Final

References

An In-Depth Technical Guide to the Mechanism of Action of Aminooxy-PEG4-azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Aminooxy-PEG4-azide, and its mechanism of action in bioconjugation. This versatile reagent has gained significant traction in chemical biology, drug delivery, and diagnostics due to its ability to facilitate the straightforward and efficient linkage of diverse biomolecules. The core of its functionality lies in its two terminal reactive groups: an aminooxy group and an an azide group, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1] This guide will delve into the specific chemistries of these functional groups, provide quantitative kinetic data, detail experimental protocols, and present visual diagrams of the reaction mechanisms and workflows.

Core Principles of this compound Bioconjugation

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups.[2] This allows for a two-step, sequential or orthogonal conjugation strategy. The polyethylene glycol (PEG4) spacer is a short, hydrophilic chain that enhances the solubility of the linker and the resulting bioconjugate in aqueous environments, a critical feature for biological applications.[1]

The two key bioconjugation reactions facilitated by this compound are:

  • Oxime Ligation: The aminooxy group (-O-NH2) reacts with aldehydes or ketones to form a stable oxime linkage (-O-N=C).[2][3]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group (-N3) reacts with a strained alkyne, such as a cyclooctyne (e.g., DBCO or BCN), to form a stable triazole ring.

Both of these reactions are classified as "bioorthogonal," meaning they proceed with high efficiency and selectivity under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without interfering with or being affected by the complex array of functional groups present in biological systems.

Quantitative Data Presentation

The efficiency of bioconjugation reactions is paramount. The following tables summarize key kinetic data for oxime ligation and SPAAC to aid in experimental design and optimization.

Table 1: Kinetic Data for Oxime Ligation

ReactantsCatalystSecond-Order Rate Constant (k, M⁻¹s⁻¹)ConditionsReference(s)
Aminooxyacetyl-peptide + BenzaldehydeAniline (100 mM)8.2 ± 1.0pH 7, Room Temperature
Aminooxy-dansyl + Citralm-Phenylenediamine (25 mM)> 0.1 (estimated from k_obs)pH 7.0, Room Temperature
Aminooxy-dansyl + 2-PentanoneAniline (100 mM)~0.001 (estimated from k_obs)pH 7.5, Room Temperature

Table 2: Second-Order Rate Constants for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

AzideCyclooctyneSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)SolventReference(s)
Benzyl azideBCN0.15DMSO, 37°C
Benzyl azideDIBO0.17Not specified
Benzyl azideDIFO0.076Not specified
Benzyl azideDBCO~0.1Not specified
Phenyl azideCyclooctyneNot specifiedNot specified
Fluoroalkyl azideBCN~1.8 (estimated)THF/Water (9:1), RT
Alkyl azideBCN~0.11 (estimated)THF/Water (9:1), RT
Fluoroalkyl azideDIBAC~0.014 (estimated)THF/Water (9:1), RT
Alkyl azideDIBAC~0.28 (estimated)THF/Water (9:1), RT

Reaction Mechanisms and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms of this compound.

Oxime_Ligation cluster_reactants Reactants cluster_product Product Aminooxy_PEG4_Azide This compound (R-O-NH2) Oxime_Linkage Stable Oxime Linkage (R-O-N=C(R')R'') Aminooxy_PEG4_Azide->Oxime_Linkage Oxime Ligation Aldehyde_Ketone Aldehyde/Ketone (R'-C(=O)-R'') Aldehyde_Ketone->Oxime_Linkage

Caption: Mechanism of Oxime Ligation with this compound.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Aminooxy_PEG4_Azide This compound (R-N3) Triazole_Linkage Stable Triazole Linkage Aminooxy_PEG4_Azide->Triazole_Linkage SPAAC Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Linkage

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of Glycoproteins via Oxime Ligation

This protocol describes the labeling of glycoproteins by first oxidizing the carbohydrate moieties to generate aldehydes, followed by reaction with an aminooxy-functionalized molecule.

Materials:

  • IgG antibody to be labeled

  • 10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • This compound

  • Aniline (optional catalyst)

  • PBS buffer

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Dissolve the antibody in 1X PBS buffer to a concentration of 3-15 mg/mL (20-100 µM for IgG).

  • Carbohydrate Oxidation:

    • To your antibody solution, add 1/10th volume of 10X Reaction Buffer.

    • Add 1/10th volume of a freshly prepared 100 mM NaIO₄ solution in water.

    • Incubate for 10 minutes at room temperature or 30 minutes on ice, protected from light.

    • Quench the reaction by adding ethylene glycol to a final concentration of 100 mM. Incubate for 10 minutes at room temperature.

  • Labeling Reaction:

    • Add a 50-fold molar excess of this compound to the oxidized antibody solution.

    • (Optional) To catalyze the reaction, add 1/10th volume of a 10X aniline solution in acetate buffer.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.

  • Purification:

    • Separate the labeled antibody from excess reagents using a desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS.

    • Collect the protein-containing fractions.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol details the labeling of cells that have been metabolically engineered to display azide groups on their surface glycans, using a cyclooctyne-conjugated fluorophore. The same principle applies when using this compound that has been conjugated to a molecule of interest via its aminooxy group.

Materials:

  • Adherent mammalian cells (e.g., HeLa) cultured on coverslips

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Imaging medium

Procedure:

  • Metabolic Labeling:

    • Culture cells in a medium containing 50 µM Ac₄ManNAz for 48 hours. This will incorporate azide groups into the cell surface sialic acids.

  • SPAAC Reaction:

    • Wash the cells twice with warm PBS.

    • Prepare a solution of the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

    • Replace the PBS with an appropriate imaging medium.

    • Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.

Experimental Workflow and Signaling Pathway Visualization

This compound is a powerful tool for constructing complex bioconjugates for various applications, including targeted drug delivery. The following diagram illustrates a general workflow for creating an antibody-drug conjugate (ADC) using this linker.

ADC_Workflow cluster_step1 Step 1: Drug Modification cluster_step2 Step 2: Antibody Modification cluster_step3 Step 3: Final Conjugation Drug Therapeutic Drug with Aldehyde/Ketone Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker Oxime Ligation Linker This compound Linker->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC SPAAC Antibody Targeting Antibody Strained_Alkyne_Mod Antibody-Strained Alkyne Antibody->Strained_Alkyne_Mod Modification Strained_Alkyne_Mod->ADC

References

A Technical Guide to the Bifunctional Nature of Aminooxy-PEG4-azide: A Versatile Tool for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of Aminooxy-PEG4-azide, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document provides a comprehensive overview of its chemical properties, reaction mechanisms, and practical applications, supplemented with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Introduction to this compound

This compound is a versatile chemical tool that possesses two distinct reactive groups at either end of a hydrophilic four-unit polyethylene glycol (PEG) spacer.[1][2][3] This bifunctional nature allows for the sequential and chemoselective conjugation of two different molecules, making it an invaluable linker in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs).[1][4]

The key features of this compound include:

  • Aminooxy Group (-O-NH2): This functional group reacts specifically with aldehydes and ketones to form stable oxime linkages. This reaction, known as oxime ligation, is highly efficient and proceeds under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules.

  • Azide Group (-N3): The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes and in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, forming a stable triazole ring.

  • PEG4 Spacer: The polyethylene glycol spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties in therapeutic applications.

Quantitative Data

The efficiency and kinetics of the conjugation reactions involving this compound are critical for experimental design. The following tables summarize key quantitative data for the two primary reaction types.

Table 1: Oxime Ligation Reaction Kinetics
Reactant PairCatalystSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
Aldehyde + AminooxyAniline (50 mM)48.6
Ketone + AminooxyAniline (100 mM)0.082
Aldehyde-functionalized GFP + Dansylated Aminooxym-phenylenediamine (mPDA) (750 mM)Reaction complete in 90 seconds
p-acetyl phenylalanine-containing protein + Aminooxy-PEGm-phenylenediamine (mPDA) (500 mM)Significant PEGylation observed within hours
Table 2: Azide-Alkyne Cycloaddition Reaction Kinetics (SPAAC)
CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
BCN0.14
DIBO0.17
DIFO0.076
DBCO~0.1

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Protocol for Two-Step Antibody Labeling

This protocol describes the process of first introducing an azide group onto an antibody via its carbohydrate domains and then conjugating an alkyne-modified molecule of interest.

Step 1: Oxidation of Antibody Glycans to Generate Aldehydes

  • Prepare the Antibody: Dissolve the antibody in 1X PBS buffer at a concentration of 3-15 mg/mL.

  • Prepare Sodium Periodate Solution: Prepare a 100 mM stock solution of sodium periodate (NaIO4) in deionized water.

  • Oxidation Reaction:

    • To the antibody solution, add 1/10th volume of 1 M sodium acetate, 1.5 M NaCl, pH 5.5 reaction buffer.

    • Add 1/10th volume of the 100 mM NaIO4 stock solution.

    • Incubate for 10 minutes at room temperature or 30 minutes on ice, protected from light.

  • Quench the Reaction: Add ethylene glycol to a final concentration of 100 mM to quench the unreacted periodate. Incubate for 10 minutes at room temperature.

  • Purification: Remove excess reagents using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with 1X PBS.

Step 2: Conjugation with this compound (Oxime Ligation)

  • Prepare this compound: Prepare a 5 mM stock solution of this compound in water or DMSO.

  • Labeling Reaction:

    • Add a 50-fold molar excess of the this compound solution to the oxidized antibody.

    • (Optional but recommended) Add 1/10th volume of a 10X aniline solution in acetate buffer to catalyze the reaction.

    • Incubate at room temperature with gentle shaking for 2 hours, protected from light.

  • Purification: Purify the azide-labeled antibody using a desalting column or size-exclusion chromatography to remove excess linker.

Step 3: Click Chemistry Conjugation with an Alkyne-Modified Molecule

This step can be performed using either CuAAC or SPAAC. SPAAC is generally preferred for biological samples due to the cytotoxicity of copper.

For SPAAC (Copper-Free Click Chemistry):

  • Prepare DBCO-Functionalized Molecule: Dissolve the DBCO-containing molecule of interest in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a 3- to 5-fold molar excess of the DBCO-functionalized molecule to the azide-labeled antibody.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final antibody conjugate using size-exclusion chromatography or dialysis.

For CuAAC (Copper-Catalyzed Click Chemistry):

  • Prepare Reagents:

    • Alkyne-modified molecule: Dissolve in DMSO.

    • Copper(II) sulfate (CuSO4): Prepare a stock solution in water.

    • Ligand (e.g., THPTA or TBTA): Prepare a stock solution in DMSO/water.

    • Reducing agent (e.g., Sodium Ascorbate): Prepare a fresh stock solution in water.

  • Conjugation Reaction:

    • To the azide-labeled antibody, add the alkyne-modified molecule.

    • Add the copper(II) sulfate and the ligand.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate for 1-4 hours at room temperature.

  • Purification: Purify the final conjugate using a method that removes both excess reagents and the copper catalyst, such as metal chelation chromatography followed by size-exclusion chromatography.

Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.

G cluster_oxime Oxime Ligation cluster_click Click Chemistry aldehyde Biomolecule 1 (with Aldehyde/Ketone) oxime_product Biomolecule 1-Oxime-PEG4-azide aldehyde->oxime_product Reacts with Aminooxy end aminooxy This compound aminooxy->oxime_product azide_intermediate Biomolecule 1-Oxime-PEG4-azide final_conjugate Biomolecule 1-Linker-Biomolecule 2 azide_intermediate->final_conjugate Reacts with Azide end alkyne Biomolecule 2 (with Alkyne/DBCO) alkyne->final_conjugate

Caption: Bifunctional reaction scheme of this compound.

G cluster_workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow start Start: Antibody (with Glycans) oxidation Step 1: Oxidation of Glycans (NaIO4) start->oxidation aldehyde_ab Antibody with Aldehyde Groups oxidation->aldehyde_ab purification1 Purification aldehyde_ab->purification1 oxime_ligation Step 2: Oxime Ligation with This compound azide_ab Azide-labeled Antibody oxime_ligation->azide_ab purification2 Purification azide_ab->purification2 click_chem Step 3: Click Chemistry with Alkyne-Drug adc Final ADC Product click_chem->adc purification3 Purification adc->purification3 purification1->oxime_ligation purification2->click_chem

Caption: Workflow for ADC synthesis using this compound.

Conclusion

This compound stands out as a powerful and versatile tool for researchers in the life sciences. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, enables the precise and efficient construction of complex bioconjugates. By understanding the underlying chemistry and leveraging the detailed protocols provided in this guide, scientists and drug development professionals can effectively utilize this linker to advance their research and development goals.

References

The Strategic Role of the PEG4 Spacer in Aminooxy-PEG4-azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG4-azide stands as a pivotal tool in the field of bioconjugation, enabling the precise and efficient linkage of disparate molecular entities. This heterobifunctional linker, featuring an aminooxy group at one terminus and an azide at the other, is meticulously designed for sequential, orthogonal conjugation reactions. At its core, the tetraethylene glycol (PEG4) spacer is not merely a passive connector but a critical component that dictates the overall performance and efficacy of the resulting bioconjugate. This technical guide delves into the multifaceted role of the PEG4 spacer, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development and scientific endeavors.

The Multifunctional Importance of the PEG4 Spacer

The integration of a PEG4 spacer within the this compound linker imparts a range of beneficial physicochemical properties that are instrumental in the successful construction of complex biomolecules, such as antibody-drug conjugates (ADCs).

Enhanced Hydrophilicity and Solubility: A primary and crucial advantage of the PEG4 spacer is its inherent hydrophilicity.[1] Many potent therapeutic payloads, including cytotoxic agents for ADCs, are hydrophobic in nature, which can lead to aggregation and diminished solubility in aqueous environments.[2] The PEG spacer mitigates this by creating a hydration shell, thereby improving the solubility and stability of the entire bioconjugate.[3]

Reduction of Immunogenicity: The flexible and hydrophilic nature of the polyethylene glycol chain can effectively shield immunogenic epitopes on the surface of proteins or other biomolecules.[3] This "stealth" effect reduces the likelihood of recognition by the immune system, thereby minimizing adverse immune responses to the bioconjugate.[4]

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the bioconjugate, PEGylation can lead to reduced renal clearance. This results in a longer circulation half-life, which can enhance the therapeutic window and allow for less frequent dosing.

Optimal Spatial Separation and Minimized Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides precise spatial separation between the conjugated molecules. This is critical for preserving the biological activity of proteins and antibodies, as it prevents the conjugated payload from sterically interfering with their binding sites or proper folding. This spatial separation can lead to more efficient and rapid reactions.

Quantitative Data: Properties of this compound

A clear understanding of the linker's physical and chemical properties is paramount for experimental design and execution. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 278.3 g/mol
CAS Number 2100306-61-2
Chemical Formula C10H22N4O5
Purity Typically ≥95%
Spacer Arm Length ~14 Å (1.4 nm)
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions -20°C

Experimental Protocols: A Two-Step Bioconjugation Strategy

This compound is designed for a sequential two-step conjugation, allowing for the controlled assembly of complex bioconjugates. The first step typically involves the reaction of the aminooxy group with a carbonyl (aldehyde or ketone), followed by the "click" reaction of the azide group with an alkyne.

Step 1: Oxime Ligation of Aldehyde/Ketone-Modified Biomolecule

This protocol outlines the conjugation of this compound to a biomolecule containing an aldehyde or ketone functional group.

Materials:

  • Aldehyde or ketone-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Aniline (as catalyst)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.7

  • Quenching solution (optional): Acetone

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Biomolecule: Dissolve the aldehyde or ketone-modified biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Preparation of Linker: Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the biomolecule solution.

  • Catalyst Addition: Add aniline to the reaction mixture to a final concentration of 10 mM. Aniline significantly accelerates the rate of oxime bond formation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Quenching (Optional): To quench any unreacted aminooxy groups, acetone can be added to a final concentration of 10% (v/v).

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography, dialysis, or another appropriate purification method. The purified azide-functionalized biomolecule is now ready for the second conjugation step.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the conjugation of the azide-functionalized biomolecule from Step 1 to a molecule containing a terminal alkyne.

Materials:

  • Azide-functionalized biomolecule (from Step 1)

  • Alkyne-containing molecule (e.g., fluorescent dye, drug molecule)

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system

Procedure:

  • Preparation of Stock Solutions:

    • 100 mM CuSO4 in water.

    • 200 mM THPTA in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

    • 10 mM Alkyne-containing molecule in DMSO or an appropriate solvent.

  • Catalyst Preparation: A few minutes prior to the reaction, mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-functionalized biomolecule with the alkyne-containing molecule (typically at a 4- to 10-fold molar excess of the alkyne).

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture (approximately 25 equivalents relative to the azide).

    • Initiate the click reaction by adding sodium ascorbate (approximately 40 equivalents relative to the azide).

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two-step bioconjugation process and a conceptual signaling pathway for a targeted drug delivery application.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry (CuAAC) A Aldehyde/Ketone-Modified Biomolecule (e.g., Antibody) D Incubation (RT, 2-4h or 4°C, overnight) A->D B This compound B->D C Aniline Catalyst (pH 6.7) C->D F Purification (e.g., SEC, Dialysis) D->F E Azide-Functionalized Biomolecule G Alkyne-Containing Molecule (e.g., Drug, Dye) J Incubation (RT, 30-60 min) E->J F->E G->J H Cu(I) Catalyst (CuSO4 + THPTA) H->J I Sodium Ascorbate I->J L Purification J->L K Final Bioconjugate L->K

Caption: Workflow for Two-Step Bioconjugation.

G cluster_0 Targeted Drug Delivery via ADC ADC Antibody-Drug Conjugate (Constructed with this compound) Receptor Surface Receptor ADC->Receptor Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

References

A Technical Guide to the Safe Handling and Storage of Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and storage of reagents are paramount to ensuring experimental success, reproducibility, and, most importantly, laboratory safety. This guide provides an in-depth overview of the safety and storage guidelines for Aminooxy-PEG4-azide, a heterobifunctional linker increasingly utilized in bioconjugation and drug development.

This compound is a versatile molecule featuring an aminooxy group for reaction with aldehydes and ketones to form stable oxime linkages, and an azide group for click chemistry reactions.[1][2][3] Its polyethylene glycol (PEG) spacer enhances water solubility and biocompatibility, making it a valuable tool in creating complex bioconjugates.[4][5] However, its reactive nature necessitates careful handling and storage to maintain its integrity and ensure the safety of laboratory personnel.

Summary of Safety and Storage Data

The following table summarizes the key quantitative data for the safe handling and storage of this compound.

ParameterGuidelineSource(s)
Storage Temperature -20°C
Shipping Temperature Ambient
Shelf Life Immediate use (within 1 week) is highly recommended as aminooxy compounds are reactive and sensitive.
Purity Typically ≥95% - 98%
Physical Form Liquid
Boiling Point 75-76°C at 0.4 mmHg

General Safety and Handling Precautions

While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with the care typically afforded to all laboratory chemicals. The following guidelines are based on Safety Data Sheets (SDS) for this compound and similar compounds.

Personal Protective Equipment (PPE)

A crucial first line of defense, proper PPE should be worn at all times when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) gloves Chemical-resistant gloves goggles Safety goggles gloves->goggles and lab_coat Laboratory coat goggles->lab_coat and end Safe to Proceed lab_coat->end start Before Handling start->gloves Wear

Figure 1: Recommended Personal Protective Equipment Workflow.
Engineering Controls

To minimize inhalation exposure, it is essential to work in a well-ventilated area.

  • Chemical Fume Hood : All handling of this compound should be conducted in a chemical fume hood.

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken immediately.

  • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Stability

Proper storage is critical for maintaining the chemical integrity and reactivity of this compound.

Recommended Storage Protocol

The following workflow outlines the recommended procedure for storing this compound upon receipt and between uses.

Storage_Workflow receipt Receive Compound storage_condition Store at -20°C receipt->storage_condition dark Protect from Light storage_condition->dark inert_gas Backfill with Nitrogen or Argon desiccant Store with Desiccant (optional) inert_gas->desiccant dark->inert_gas warm_up Slowly warm to Room Temperature before opening desiccant->warm_up For Use use Use in Fume Hood warm_up->use after_use After Use use->after_use after_use->storage_condition Re-storage

Figure 2: Recommended Storage and Handling Workflow.
Key Storage Considerations

  • Temperature : Store in a tightly sealed container at -20°C.

  • Atmosphere : For long-term storage, it is strongly recommended to store all PEG derivatives under an inert atmosphere of nitrogen or argon to prevent oxidation. After each use, the container should be backfilled with an inert gas.

  • Light : PEG derivatives are sensitive to light and should be stored in the dark.

  • Moisture : While not as sensitive to moisture as NHS esters, it is good practice to keep the compound in dry conditions. Storing with a desiccant can be beneficial.

  • Stability : Aminooxy compounds are known to be reactive and sensitive. Therefore, long-term storage is not recommended, and immediate use (within one week of receipt) is highly advised to ensure optimal reactivity. Aqueous solutions of PEG are generally stable at room temperature and are not prone to hydrolysis. However, the functional groups of this compound may have different stability profiles.

Experimental Protocols

General Protocol for Assessing Stability
  • Sample Preparation : Prepare aliquots of this compound in the desired solvent or buffer system.

  • Condition Exposure : Store the aliquots under various conditions to be tested (e.g., different temperatures, light exposure, pH values).

  • Time Points : At designated time points, retrieve an aliquot from each condition.

  • Analysis : Analyze the integrity of the compound using techniques such as:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy : To confirm the chemical structure and identify any degradation products.

    • Mass Spectrometry (MS) : To verify the molecular weight and detect any modifications.

    • HPLC (High-Performance Liquid Chromatography) : To assess purity and quantify any degradation over time.

  • Functional Assay : To confirm the reactivity of the aminooxy and azide groups, perform a test conjugation reaction with appropriate partners (e.g., an aldehyde-containing molecule and an alkyne-containing molecule) and quantify the yield of the desired conjugate.

Conclusion

This compound is a powerful tool for bioconjugation, but its effective use is intrinsically linked to its proper handling and storage. By adhering to the guidelines outlined in this document, researchers can ensure the integrity of the reagent, the reproducibility of their experiments, and a safe laboratory environment. The key takeaways are to store the compound at -20°C under an inert atmosphere, protect it from light, and use it promptly upon receipt. Always consult the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.

References

An In-depth Technical Guide to Oxime Ligation with Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone.[1][2][3] This chemoselective ligation has become an invaluable tool in chemical biology, drug delivery, and materials science due to its biocompatibility and the stability of the resulting conjugate.[4][5] The reaction proceeds efficiently under mild aqueous conditions, making it ideal for the modification of sensitive biological macromolecules such as proteins, peptides, and oligonucleotides.

This guide focuses on the use of Aminooxy-PEG4-azide, a heterobifunctional linker that offers the dual functionality of an aminooxy group for oxime ligation and an azide group for subsequent "click chemistry" reactions. The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, making this reagent particularly useful in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

The Chemistry of Oxime Ligation

The formation of an oxime occurs through the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. The reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.

The reaction rate is pH-dependent, with optimal conditions typically found in the mildly acidic range (pH 4.5-5). However, the ligation can also proceed at physiological pH (pH 7.4), albeit at a slower rate. To accelerate the reaction at neutral pH, nucleophilic catalysts such as aniline and its derivatives (e.g., p-phenylenediamine and m-phenylenediamine) are often employed. These catalysts form a transient, more reactive Schiff base with the carbonyl compound, which is then displaced by the aminooxy nucleophile.

Below is a diagram illustrating the reaction between an aldehyde-containing biomolecule and this compound.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Biomolecule_Aldehyde Biomolecule-CHO Oxime_Conjugate Biomolecule-CH=N-O-PEG4-N3 Biomolecule_Aldehyde->Oxime_Conjugate Aminooxy_PEG4_Azide H2N-O-PEG4-N3 Aminooxy_PEG4_Azide->Oxime_Conjugate Conditions Aqueous Buffer (pH 4.5-7.4) Aniline Catalyst (optional)

Oxime ligation of an aldehyde-modified biomolecule.

Stability of the Oxime Linkage

A key advantage of oxime ligation is the high hydrolytic stability of the resulting C=N-O bond compared to other imine-based linkages like hydrazones. This stability is crucial for in vivo applications where the bioconjugate must remain intact in circulation to reach its target.

The table below summarizes the relative stability of oxime bonds compared to other common covalent linkages used in bioconjugation.

Linkage TypeRelative Hydrolytic StabilityKey Characteristics
Oxime Very High Stable over a broad pH range (pH 2-9). Significantly more stable than hydrazones.
HydrazoneModerateSusceptible to hydrolysis, particularly under acidic conditions.
EsterLowReadily hydrolyzed by esterases present in plasma.
AmideVery HighGenerally stable, but can be cleaved by specific proteases.
DisulfideVariableStability is dependent on the redox environment.

This table provides a qualitative comparison. Absolute stability depends on specific molecular structures and reaction conditions.

Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that for a simple hydrazone. This enhanced stability is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone, which reduces the basicity of the imine nitrogen and disfavors the initial protonation step required for hydrolysis.

Experimental Protocol: Oxime Ligation of an Aldehyde-Modified Protein with this compound

This protocol provides a general methodology for the conjugation of this compound to a protein containing an aldehyde group. The aldehyde can be introduced into the protein through various methods, such as the site-specific incorporation of a formylglycine residue or the oxidation of an N-terminal serine.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • This compound (dissolved in DMSO or aqueous buffer)

  • Aniline or m-phenylenediamine (mPDA) catalyst stock solution (e.g., 1 M in DMSO)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Quenching reagent (e.g., acetone or a hydroxylamine solution)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the aldehyde-modified protein at a known concentration (e.g., 10 µM) in the reaction buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or the reaction buffer. Note: Aminooxy compounds are sensitive and should be used promptly after preparation.

    • Prepare a stock solution of the catalyst (e.g., 1 M aniline or mPDA) in DMSO.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the aldehyde-modified protein solution with the desired molar excess of this compound (e.g., 5-fold molar excess, final concentration 50 µM).

    • Initiate the reaction by adding the catalyst to the desired final concentration (e.g., 10-100 mM for aniline or mPDA). The optimal catalyst concentration should be determined empirically.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 2-12 hours). The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE. For time-sensitive applications, reaction times can be as short as 5 minutes with optimized conditions.

  • Quenching the Reaction (Optional):

    • If desired, the reaction can be quenched by adding a large excess of a carbonyl-containing compound like acetone to consume any unreacted aminooxy groups.

  • Purification of the Conjugate:

    • Remove unreacted this compound, catalyst, and byproducts by a suitable purification method. Size-exclusion chromatography (SEC) is often effective for separating the larger protein conjugate from smaller reactants. Dialysis or buffer exchange can also be used.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as:

      • Mass Spectrometry (MS): To verify the mass increase corresponding to the addition of the this compound moiety.

      • SDS-PAGE: To observe a shift in the molecular weight of the protein after conjugation.

      • UV-Vis Spectroscopy: If the payload attached via the azide has a chromophore.

The following diagram outlines the experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Aldehyde-Protein Solution Mix Mix Protein, Linker, and Catalyst Prep_Protein->Mix Prep_Linker Prepare this compound Solution Prep_Linker->Mix Prep_Catalyst Prepare Catalyst Solution Prep_Catalyst->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Characterize Characterize Conjugate (e.g., MS, SDS-PAGE) Purify->Characterize

A typical workflow for oxime ligation.

Applications in Drug Development

The dual functionality of this compound makes it a versatile tool in drug development. The aminooxy group allows for the stable conjugation to a biomolecule (e.g., an antibody), while the azide serves as a handle for the attachment of a payload (e.g., a small molecule drug, a fluorescent dye, or a chelating agent for radiolabeling) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).

This strategy is particularly relevant for the construction of Antibody-Drug Conjugates (ADCs). Site-specific introduction of an aldehyde onto an antibody allows for the controlled attachment of the this compound linker, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR). The subsequent attachment of the drug via click chemistry provides a modular and efficient approach to ADC synthesis.

The diagram below illustrates a potential signaling pathway application where an ADC constructed using oxime ligation targets a cancer cell.

G cluster_extracellular Extracellular cluster_cell Target Cell ADC Antibody-Drug Conjugate (via Oxime Ligation) Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis

Targeted drug delivery using an oxime-linked ADC.

Conclusion

Oxime ligation with this compound offers a powerful and versatile strategy for the creation of stable and well-defined bioconjugates. The high stability of the oxime bond, coupled with the bioorthogonal nature of both the oxime ligation and the subsequent click chemistry reaction, provides researchers with a robust toolkit for applications ranging from basic research to the development of novel therapeutics. The detailed understanding of the reaction mechanism, kinetics, and stability, as outlined in this guide, is essential for the successful implementation of this technology in the laboratory and beyond.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. This document provides detailed protocols and application notes for the use of Aminooxy-PEG4-azide, a heterobifunctional linker, for the site-specific labeling of proteins. This reagent enables a two-step labeling strategy that combines the stability of an oxime bond with the efficiency and bioorthogonality of click chemistry.

The labeling process involves two key reactions:

  • Oxime Ligation: The aminooxy group of the linker reacts with an aldehyde or ketone on the target protein to form a stable oxime bond.

  • Click Chemistry: The terminal azide group of the linker is then available for covalent reaction with an alkyne-modified molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag) via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]

This sequential approach allows for the modular and efficient labeling of proteins for a wide range of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and proteomic studies.

Quantitative Data Summary

The efficiency and stoichiometry of protein labeling with this compound are dependent on several factors, including the nature of the target protein, the method used to introduce the carbonyl group, and the specific reaction conditions. While absolute values can vary, the following table summarizes key parameters and factors that influence the labeling outcome. A detailed protocol for determining the degree of labeling for a specific protein is provided in the experimental section.

ParameterInfluencing FactorsTypical Observations & Recommendations
Oxime Ligation Efficiency pH, temperature, catalyst, concentration of reactants, accessibility of the carbonyl group.Reaction is most efficient at a slightly acidic pH (4.5-6.0).[4] Aniline can be used as a catalyst to increase the reaction rate.[5] Reaction times can range from a few hours to overnight. A molar excess of the aminooxy reagent is typically used.
Click Chemistry (SPAAC) Efficiency Type of strained alkyne (e.g., DBCO, BCN), solvent, temperature, concentration of reactants.SPAAC reactions are generally fast and high-yielding at room temperature. Reaction times are typically 1-4 hours. A slight molar excess of the alkyne-modified molecule is recommended.
Degree of Labeling (DoL) Number of available carbonyl sites, molar ratio of labeling reagents to protein.The DoL can be controlled by the stoichiometry of the reactants. For antibodies, a DoL of 2-4 is often desirable for ADCs. The DoL is determined spectrophotometrically after purification.
Stability of the Labeled Protein The inherent stability of the protein, storage conditions (temperature, buffer, cryoprotectants).The resulting oxime and triazole linkages are highly stable. Labeled proteins should be stored at 4°C for short-term use or at -80°C for long-term storage, often with the addition of cryoprotectants like glycerol.

Experimental Protocols

Part 1: Introduction of a Carbonyl Handle into the Target Protein

To label a protein with this compound, it must first contain a reactive aldehyde or ketone group. Below are two common methods to achieve this.

Method A: Oxidation of Glycoproteins

This method is suitable for glycosylated proteins, such as antibodies. Mild oxidation of cis-diol groups in sialic acid residues generates aldehydes.

Materials:

  • Glycoprotein (e.g., IgG) in PBS

  • Sodium periodate (NaIO4)

  • Ethylene glycol

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

Protocol:

  • Prepare a fresh solution of 100 mM sodium periodate in water.

  • To your glycoprotein solution (typically 1-5 mg/mL in reaction buffer), add the sodium periodate solution to a final concentration of 1-2 mM.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM.

  • Incubate on ice for 10 minutes.

  • Remove excess periodate and byproducts by buffer exchange into a suitable buffer for labeling (e.g., 100 mM sodium acetate, pH 5.5) using a desalting column or spin filtration.

Method B: Genetic Incorporation of an Aldehyde or Ketone Tag

For non-glycosylated proteins or for more site-specific labeling, a carbonyl group can be introduced genetically. This can be achieved by incorporating an unnatural amino acid with a ketone group (e.g., p-acetyl-L-phenylalanine) or by using an "aldehyde tag," a short peptide sequence that is enzymatically converted to contain a formylglycine residue.

This protocol requires molecular biology techniques for gene modification and protein expression, which are beyond the scope of this document. However, once the protein with the genetically encoded carbonyl group is expressed and purified, it can be directly used in the labeling protocol below.

Part 2: Labeling with this compound (Oxime Ligation)

Materials:

  • Aldehyde- or ketone-containing protein

  • This compound

  • Labeling Buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Aniline (optional, as a catalyst)

Protocol:

  • Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to prepare a stock solution (e.g., 10 mM).

  • In a reaction tube, add the aldehyde- or ketone-containing protein to the labeling buffer.

  • Add a 10-50 molar excess of the this compound stock solution to the protein solution.

  • If using a catalyst, add aniline to a final concentration of 10 mM.

  • Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle mixing.

  • Purify the azide-labeled protein from excess reagents using a desalting column, dialysis, or spin filtration, exchanging into a suitable buffer for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).

Part 3: Click Chemistry Reaction with an Alkyne-Modified Molecule (SPAAC)

Materials:

  • Azide-labeled protein in PBS, pH 7.4

  • Alkyne-modified molecule of interest (e.g., DBCO-fluorophore)

  • DMSO (for dissolving the alkyne-modified molecule)

Protocol:

  • Prepare a stock solution of the alkyne-modified molecule in DMSO (e.g., 10 mM).

  • To the azide-labeled protein solution, add a 1.5-10 molar excess of the alkyne-modified molecule.

  • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing and protected from light if using a fluorescent dye.

  • The final labeled protein is now ready for purification.

Part 4: Purification and Analysis of the Labeled Protein

Purification:

  • Remove unreacted alkyne-modified molecule and other small molecules by size exclusion chromatography (SEC), dialysis, or spin filtration. The choice of method will depend on the properties of the protein and the label.

Analysis and Calculation of Degree of Labeling (DoL): The DoL can be determined using UV-Vis spectrophotometry if the label has a distinct absorbance spectrum from the protein.

  • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the attached label (e.g., a fluorescent dye).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm: Protein Concentration (M) = [A280 - (Aλmax × CF)] / ε_protein Where:

    • A280 is the absorbance at 280 nm.

    • Aλmax is the absorbance at the label's λmax.

    • CF is the correction factor (A280 of the free label / Aλmax of the free label).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the label: Label Concentration (M) = Aλmax / ε_label Where ε_label is the molar extinction coefficient of the label at its λmax.

  • Calculate the Degree of Labeling (DoL): DoL = Label Concentration (M) / Protein Concentration (M)

Visualizations

G cluster_prep Protein Preparation cluster_labeling Labeling cluster_analysis Purification & Analysis Prot Target Protein Oxid Oxidation of Glycans (e.g., NaIO4) Prot->Oxid Alde Aldehyde-tagged Protein Oxid->Alde Oxime Oxime Ligation (pH 5.5) Alde->Oxime Linker This compound Linker->Oxime AzideProt Azide-labeled Protein Oxime->AzideProt Click SPAAC Reaction AzideProt->Click Alkyne Alkyne-Probe (e.g., DBCO-Dye) Alkyne->Click FinalProt Final Labeled Protein Click->FinalProt Purify Purification (e.g., SEC) FinalProt->Purify Analyze Analysis (UV-Vis, SDS-PAGE) Purify->Analyze

Caption: Experimental workflow for protein labeling.

Caption: Chemical reactions for protein labeling.

References

Application Notes and Protocols for Aminooxy-PEG4-azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Aminooxy-PEG4-azide in copper-free click chemistry reactions, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This heterobifunctional reagent is a versatile tool for bioconjugation, enabling the precise and efficient labeling of biomolecules.

Introduction

This compound is a molecule featuring two distinct reactive functional groups separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime bonds.[2][3] The azide group participates in highly efficient and bioorthogonal "click" reactions with strained alkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) without the need for a copper catalyst.[4] This dual reactivity allows for a two-step bioconjugation strategy, making it an invaluable tool in drug development, proteomics, and various life science research applications.

The PEG4 spacer enhances the solubility and biocompatibility of the molecule, minimizing aggregation and improving the pharmacokinetic properties of the resulting conjugates.

Principle of Two-Step Bioconjugation

The use of this compound typically involves a two-step process:

  • Oxime Ligation: The aminooxy group of the linker is reacted with an aldehyde or ketone on the target biomolecule. Aldehydes can be introduced into biomolecules like glycoproteins through gentle periodate oxidation of their carbohydrate moieties.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The now azide-functionalized biomolecule is reacted with a molecule containing a strained alkyne (e.g., DBCO or BCN). This reaction is highly specific and proceeds rapidly at physiological conditions, forming a stable triazole linkage.

This sequential approach provides excellent control over the conjugation process and allows for the assembly of complex biomolecular structures.

Data Presentation

The following tables summarize key quantitative data for this compound and its click chemistry reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₂N₄O₅
Molecular Weight278.3 g/mol
Purity≥95%
Storage-20°C, desiccated

Table 2: Reaction Kinetics of SPAAC with Azides

Strained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCO~1
BCN0.3 - 1.0

Note: Reaction rates can be influenced by factors such as the specific azide, solvent, temperature, and pH.

Table 3: Typical Reaction Conditions for SPAAC

ParameterConditionReference
Reactants Azide-modified biomolecule, DBCO/BCN-functionalized molecule
Molar Ratio (Alkyne:Azide) 1.5:1 to 5:1 (excess alkyne)
Solvent Phosphate-buffered saline (PBS), pH 7.4; DMSO or DMF can be used as co-solvents
Temperature 4°C to 37°C
Reaction Time 1 to 12 hours

Experimental Protocols

Protocol 1: General Procedure for Labeling an Aldehyde-Containing Biomolecule with this compound

This protocol describes the first step of the two-step conjugation: attaching the azide functionality to a biomolecule.

Materials:

  • Aldehyde- or ketone-containing biomolecule (e.g., periodate-oxidized glycoprotein)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Biomolecule: Dissolve the aldehyde-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: Add a 50- to 100-fold molar excess of the this compound stock solution to the biomolecule solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification: Remove the excess this compound by size-exclusion chromatography or dialysis using an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the incorporation of the azide group by mass spectrometry (observing an increase in molecular weight) or by a subsequent click reaction with a fluorescent alkyne.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the second step: the click reaction between the azide-modified biomolecule and a DBCO- or BCN-functionalized molecule.

Materials:

  • Azide-modified biomolecule (from Protocol 1)

  • DBCO- or BCN-functionalized molecule (e.g., fluorescent dye, biotin, or drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion chromatography or affinity chromatography)

Procedure:

  • Prepare Reactants: Dissolve the azide-modified biomolecule and the DBCO/BCN-functionalized molecule in the Reaction Buffer.

  • Reaction Setup: Mix the azide-modified biomolecule with a 1.5- to 5-fold molar excess of the DBCO/BCN-functionalized molecule.

  • Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 4°C. The optimal time will depend on the reactants and their concentrations.

  • Purification: Purify the resulting conjugate to remove unreacted DBCO/BCN-functionalized molecule using an appropriate chromatography method.

  • Analysis: Analyze the final conjugate using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Introduction of Aldehyde cluster_step2 Step 2: this compound Ligation cluster_step3 Step 3: SPAAC Click Chemistry cluster_analysis Analysis start Glycoprotein oxidation Periodate Oxidation start->oxidation NaIO₄ aldehyde_protein Aldehyde-modified Glycoprotein oxidation->aldehyde_protein azide_protein Azide-modified Glycoprotein aldehyde_protein->azide_protein Oxime Bond Formation linker This compound linker->azide_protein final_conjugate Final Bioconjugate azide_protein->final_conjugate Triazole Linkage Formation dbco_molecule DBCO-functionalized Molecule (e.g., Fluorophore) dbco_molecule->final_conjugate analysis SDS-PAGE Mass Spectrometry UV-Vis Spectroscopy final_conjugate->analysis Characterization

Caption: Experimental workflow for bioconjugation using this compound.

signaling_pathway A Target Biomolecule (e.g., Glycoprotein) B Introduction of Aldehyde/Ketone A->B Chemical or Enzymatic Modification D Azide-Functionalized Biomolecule B->D Oxime Ligation C This compound C->D F Final Conjugate D->F SPAAC E Strained Alkyne (DBCO or BCN) E->F

Caption: Logical relationship of the two-step conjugation process.

References

Application Notes and Protocols for Aminooxy-PEG4-azide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-azide is a heterobifunctional linker that has emerged as a valuable tool in the development of site-specific antibody-drug conjugates (ADCs). This linker offers a dual-functional design, enabling a two-step conjugation strategy that provides precise control over the drug-to-antibody ratio (DAR) and the site of drug attachment. The aminooxy group facilitates the initial, highly specific "oxime ligation" with a carbonyl group (aldehyde or ketone) introduced onto the antibody. The terminal azide group then allows for the subsequent attachment of a cytotoxic payload via "click chemistry," a highly efficient and bioorthogonal reaction. This controlled approach to ADC synthesis leads to more homogeneous and well-defined conjugates, which can result in improved therapeutic windows and more predictable in vivo behavior.

The polyethylene glycol (PEG) spacer in the linker enhances the solubility and pharmacokinetic properties of the resulting ADC. This application note provides an overview of the use of this compound in ADC development, including quantitative data from relevant studies, detailed experimental protocols, and diagrams illustrating the workflow and relevant biological pathways.

Data Presentation

The following tables summarize quantitative data from studies utilizing aminooxy-azide linkers for ADC development. These values demonstrate the efficiency and performance of this conjugation strategy.

ParameterValueAntibody/Payload/Cell LineReference
Conjugation Efficiency >95%Azido-functionalized antibody with a cyclooctyne-functionalized MMAE[1]
Drug-to-Antibody Ratio (DAR) ~2Antibody conjugated with an aminooxy-containing monomethyl auristatin D (MMAD)[2]
1.8Anti-PRAME antibody conjugated to a doxorubicin-linker via an aminooxy-azide linker[3]
2.1Anti-PRAME antibody conjugated to an MMAE-linker via an aminooxy-azide linker[3]
In Vitro Cytotoxicity (IC50) Not specified, but demonstrated specific activity against PRAME-expressing cancer cell linesAnti-PRAME ADC with MMAE payload[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of ADCs using this compound.

Protocol 1: Site-Specific Introduction of an Aldehyde Handle on the Antibody

This protocol describes the generation of aldehyde groups on the antibody's glycan domains through mild oxidation, creating a specific site for aminooxy ligation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4) solution (e.g., 100 mM in water, freshly prepared)

  • Glycerol or ethylene glycol

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.4).

  • Oxidation:

    • Cool the antibody solution to 0°C on an ice bath.

    • Add a calculated amount of cold, freshly prepared sodium periodate solution to the antibody solution. A final concentration of 1-2 mM NaIO4 is typically sufficient.

    • Incubate the reaction on ice in the dark for 30 minutes.

  • Quenching:

    • Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM.

    • Incubate on ice for an additional 15 minutes.

  • Purification:

    • Remove excess periodate and quenching agent by buffer exchange using a desalting column equilibrated with a suitable buffer for the subsequent conjugation step (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

Protocol 2: Oxime Ligation of this compound to the Aldehyde-Modified Antibody

This protocol details the conjugation of the this compound linker to the aldehyde-functionalized antibody.

Materials:

  • Aldehyde-modified antibody from Protocol 1

  • This compound

  • Aniline (optional, as a catalyst)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

  • Desalting column

Procedure:

  • Linker Preparation: Dissolve this compound in the reaction buffer to a desired stock concentration.

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the this compound solution to the aldehyde-modified antibody solution.

    • If using a catalyst, add aniline to a final concentration of 1-10 mM.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Remove excess linker by buffer exchange using a desalting column equilibrated with a buffer suitable for the subsequent click chemistry step (e.g., PBS, pH 7.4).

Protocol 3: Click Chemistry Conjugation of an Alkyne-Functionalized Payload

This protocol describes the final step of attaching an alkyne-modified cytotoxic payload to the azide-functionalized antibody. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry methods are presented.

Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized antibody from Protocol 2

  • Alkyne-functionalized cytotoxic payload

  • Copper(II) sulfate (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., THPTA, TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or other protein purification system (e.g., SEC-HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO4, the ligand, and sodium ascorbate in water. The payload should be dissolved in a compatible organic solvent (e.g., DMSO) and then diluted in the reaction buffer.

  • Conjugation Reaction:

    • To the azide-functionalized antibody, add the alkyne-payload (typically 2-5 molar equivalents per azide).

    • In a separate tube, pre-mix the CuSO4 and ligand. Add this complex to the antibody-payload mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the ADC from excess payload and reaction components using a desalting column or size-exclusion chromatography.

Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized antibody from Protocol 2

  • Strain-promoted alkyne (e.g., DBCO, BCN)-functionalized cytotoxic payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or other protein purification system

Procedure:

  • Payload Preparation: Dissolve the strain-promoted alkyne-payload in a compatible solvent and dilute in the reaction buffer.

  • Conjugation Reaction:

    • Add the payload solution to the azide-functionalized antibody (typically 2-5 molar equivalents per azide).

    • Incubate at room temperature for 4-24 hours or at 4°C for 24-48 hours.

  • Purification:

    • Purify the ADC as described in the CuAAC method.

Mandatory Visualizations

ADC_Workflow cluster_antibody_mod Antibody Modification cluster_linker_conj Linker Conjugation cluster_payload_attach Payload Attachment mAb Monoclonal Antibody (mAb) oxidized_mAb Aldehyde-modified mAb mAb->oxidized_mAb Periodate Oxidation azide_mAb Azide-functionalized mAb oxidized_mAb->azide_mAb Oxime Ligation linker This compound linker->azide_mAb ADC Antibody-Drug Conjugate (ADC) azide_mAb->ADC Click Chemistry payload Alkyne-Payload payload->ADC

Caption: Experimental workflow for ADC synthesis.

Tubulin_Inhibitor_Pathway cluster_adc ADC Action cluster_cell_cycle Cellular Impact ADC ADC binds to a cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Tubulin Tubulin Dimers Payload_Release->Tubulin Inhibits Polymerization Microtubule Microtubule Assembly Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of a tubulin inhibitor payload.

References

Cell Surface Modification Using Aminooxy-PEG4-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-azide is a heterobifunctional linker that enables the two-step modification of live cell surfaces. This reagent possesses two key reactive groups: an aminooxy group and an azide group, connected by a hydrophilic polyethylene glycol (PEG) spacer. The aminooxy group selectively reacts with aldehydes or ketones to form a stable oxime bond, while the azide group participates in highly specific "click chemistry" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), with molecules containing a compatible cyclooctyne (e.g., DBCO or BCN).[1] The PEG spacer enhances the solubility and biocompatibility of the linker.[1]

This two-step approach offers a powerful strategy for cell surface engineering with a wide range of applications in basic research and drug development. By first introducing a chemical handle (an aldehyde or an azide) onto the cell surface, researchers can then use this compound to attach a variety of molecules, including fluorescent dyes for imaging, biotin for purification, or bioactive molecules such as peptides, proteins, or carbohydrates to study cellular signaling and targeting.[2][3]

Principle of Two-Step Cell Surface Modification

The modification strategy involves two sequential bioorthogonal reactions:

  • Introduction of a Reactive Handle: An aldehyde or an azide group is introduced onto the cell surface. This can be achieved through:

    • Metabolic Glycoengineering: Cells are cultured with an unnatural sugar precursor containing an azide group (e.g., N-azidoacetylmannosamine, Ac4ManNAz). This azido-sugar is metabolized and incorporated into cell surface glycans.

    • Enzymatic or Chemical Oxidation: Mild oxidation of cell surface glycans (e.g., using sodium periodate) can generate aldehyde groups on sialic acid residues.

  • Ligation with this compound and Molecule of Interest:

    • Oxime Ligation: If aldehydes are present on the cell surface, the aminooxy group of this compound reacts to form a stable oxime bond. This leaves the azide group available for the next step.

    • Click Chemistry: The azide group on the cell surface (either from metabolic labeling or after reaction with this compound) is then reacted with a molecule of interest that has been functionalized with a strained alkyne (e.g., DBCO). This SPAAC reaction is highly efficient and biocompatible, proceeding readily in physiological conditions without the need for a toxic copper catalyst.

Data Presentation

The following tables summarize quantitative data relevant to the two-step cell surface modification process. Note that specific data for this compound is limited; therefore, data from analogous systems, particularly for the metabolic labeling step, are presented.

Table 1: Optimization of Metabolic Labeling with Ac4ManNAz for Azide Introduction

ParameterCell LineConcentration of Ac4ManNAzIncubation TimeOutcomeReference
Optimal Concentration A54910 µM3 daysSufficient labeling efficiency with minimal impact on cell physiology.
Effect on Cell Viability A54910 µM - 50 µM3 daysNo significant effect on cell viability observed.
Effect on Cell Proliferation A54950 µM3 days~10% decrease in growth rate compared to untreated cells.
Labeling Efficiency Jurkat10 µM72 hoursDetectable labeling with fluorescent phosphine probes.

Table 2: Cell Viability After Surface Modification

AssayCell LineModification MethodTreatmentViability (%)Reference
MTT Assay J774A.1Surface coating with amino-functionalized CNCs100 µg/mL for 24h~80%
MTT Assay MCF-7Surface coating with amino-functionalized CNCs100 µg/mL for 24h>90%
Luminescent Viability Assay HeLa, CHO, JurkatCopper-catalyzed click chemistry50 µM Cu for 5 min>95% (with THPTA ligand)

Experimental Protocols

Protocol 1: Two-Step Cell Surface Modification via Metabolic Glycoengineering

This protocol describes the introduction of azide groups via metabolic labeling followed by reaction with a DBCO-functionalized molecule using this compound as a conceptual bridge (though in this specific protocol, the azide is directly incorporated). The principles are directly applicable to a two-step process where aldehydes are first introduced.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine (Ac4ManNAz)

  • DBCO-functionalized molecule of interest (e.g., DBCO-fluorophore)

  • Phosphate-buffered saline (PBS)

  • Anhydrous DMSO

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).

    • Add Ac4ManNAz to the complete culture medium to a final concentration of 10-50 µM.

    • Replace the medium on the cells with the Ac4ManNAz-containing medium.

    • Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 1 mM).

    • Dilute the DBCO-functionalized molecule in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-functionalized molecule solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS.

    • The cells are now ready for analysis (e.g., fluorescence microscopy or flow cytometry).

Protocol 2: Two-Step Cell Surface Modification via Periodate Oxidation

This protocol outlines the generation of aldehydes on the cell surface and subsequent reaction with an aminooxy-containing molecule.

Materials:

  • Cells of interest

  • PBS

  • Sodium periodate (NaIO₄)

  • This compound

  • DBCO-functionalized molecule of interest

  • Aniline (optional, as a catalyst)

Procedure:

  • Aldehyde Generation:

    • Harvest and wash cells with cold PBS.

    • Resuspend cells in cold PBS at a suitable concentration (e.g., 1 x 10⁶ cells/mL).

    • Add NaIO₄ to a final concentration of 1 mM.

    • Incubate on ice for 15-30 minutes.

    • Quench the reaction by adding glycerol to a final concentration of 1 mM and incubate for 5 minutes on ice.

    • Wash the cells twice with cold PBS.

  • Oxime Ligation and Click Chemistry:

    • Resuspend the oxidized cells in PBS.

    • Add this compound to a final concentration of 100-500 µM. Aniline can be added to a final concentration of 10 mM to catalyze the reaction.

    • Incubate at 4°C or room temperature for 1-2 hours.

    • Wash the cells twice with PBS to remove excess linker.

    • Resuspend the cells in PBS and add the DBCO-functionalized molecule of interest to a final concentration of 20-50 µM.

    • Incubate for 15-30 minutes at 37°C.

    • Wash the cells three times with PBS.

    • Proceed with analysis.

Protocol 3: Analysis of Cell Surface Modification by Flow Cytometry

Materials:

  • Modified and control cells

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Propidium iodide (PI) or other viability dye (optional)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Following the modification protocol, wash the cells and resuspend them in flow cytometry staining buffer at a concentration of 1 x 10⁶ cells/mL.

  • Viability Staining (Optional):

    • Add a viability dye such as PI according to the manufacturer's instructions to distinguish live from dead cells.

  • Flow Cytometry Analysis:

    • Acquire data on the flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.

    • Analyze the data to quantify the percentage of labeled cells and the mean fluorescence intensity, which corresponds to the extent of surface modification.

Protocol 4: Cell Viability Assessment using MTT Assay

Materials:

  • Modified and control cells

  • 96-well plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Perform the cell surface modification as described in Protocol 1 or 2 directly in the plate.

  • MTT Assay:

    • After modification and a desired incubation period, remove the medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 Step 1: Introduce Reactive Handle cluster_1 Step 2: Two-Step Ligation cluster_2 Step 3: Analysis Metabolic Labeling Metabolic Labeling SPAAC SPAAC (Click Chemistry) Metabolic Labeling->SPAAC Azide on cell Periodate Oxidation Periodate Oxidation Oxime Ligation Oxime Ligation Periodate Oxidation->Oxime Ligation Aldehyde on cell Oxime Ligation->SPAAC Azide-PEG linker attached Flow Cytometry Flow Cytometry SPAAC->Flow Cytometry Microscopy Microscopy SPAAC->Microscopy Viability Assay Viability Assay SPAAC->Viability Assay

Caption: Two-step cell surface modification workflow.

Signaling Pathways

Cell surface modification can be used to attach bioactive molecules that trigger specific signaling pathways.

EGFR Signaling Pathway

By attaching EGF or an activating antibody to the cell surface, the EGFR signaling cascade can be initiated to study cell proliferation and survival.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Survival Survival Akt->Survival

Caption: Simplified EGFR signaling pathway.

Integrin Signaling Pathway

Attaching RGD peptides or other extracellular matrix components can activate integrin signaling, influencing cell adhesion, migration, and survival.

Integrin_Signaling ECM ECM Ligand (e.g., RGD) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Rho_GTPases Rho GTPases Src->Rho_GTPases Akt Akt PI3K->Akt Survival Survival Akt->Survival Adhesion Adhesion Rho_GTPases->Adhesion Migration Migration Rho_GTPases->Migration

Caption: Simplified Integrin signaling pathway.

CAR-T Cell Activation

This technique can be used to attach antigens to target cells to study the activation of engineered CAR-T cells in cancer immunotherapy research.

CART_Signaling Antigen Target Antigen CAR Chimeric Antigen Receptor (CAR) Antigen->CAR Lck Lck CAR->Lck CD3zeta CD3ζ ZAP70 ZAP70 CD3zeta->ZAP70 Costim_domain Co-stimulatory Domain (e.g., CD28) PI3K_Akt PI3K/Akt Pathway Costim_domain->PI3K_Akt Lck->CD3zeta MAPK MAPK Pathway ZAP70->MAPK Proliferation Proliferation PI3K_Akt->Proliferation Cytotoxicity Cytotoxicity MAPK->Cytotoxicity Cytokine_Release Cytokine Release MAPK->Cytokine_Release

Caption: Simplified CAR-T cell activation pathway.

References

Application Notes and Protocols: Immobilizing Peptides to Surfaces with Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the immobilization of peptides onto various surfaces using the heterobifunctional linker, Aminooxy-PEG4-azide. This linker offers a versatile and efficient method for creating stable peptide-functionalized surfaces for a wide range of applications, including drug discovery, diagnostics, and biomaterial development. The protocols described herein detail a two-step strategy involving an initial oxime ligation followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This approach allows for precise control over peptide orientation and surface density.

Introduction

The functionalization of surfaces with bioactive peptides is a critical technique in numerous fields of biomedical research and development. Covalent immobilization of peptides provides a stable and reproducible platform for studying protein-peptide interactions, developing cell culture substrates that mimic the extracellular matrix, and creating targeted drug delivery systems. This compound is a valuable tool for peptide immobilization due to its heterobifunctional nature, which enables a two-step, bio-orthogonal conjugation strategy.

The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime bond. The azide group, on the other hand, participates in a highly efficient and specific "click" reaction with alkyne-containing molecules in the presence of a copper(I) catalyst to form a stable triazole linkage. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the linker and the resulting conjugate.

This application note provides a comprehensive guide to utilizing this compound for peptide immobilization, including surface preparation, peptide modification, and detailed conjugation protocols.

Principle of the Method

The immobilization strategy involves a two-step process:

  • Surface Functionalization: The substrate of interest (e.g., glass slide, gold nanoparticle, magnetic bead) is first functionalized with either an aldehyde or an alkyne group.

  • Peptide Immobilization:

    • Method A (Aldehyde Surface): An alkyne-modified peptide is reacted with an aldehyde-functionalized surface that has been pre-coated with this compound.

    • Method B (Alkyne Surface): An aldehyde- or ketone-containing peptide is reacted with an alkyne-functionalized surface that has been pre-coated with this compound.

This two-step approach provides flexibility in experimental design and allows for the oriented immobilization of peptides.

Materials and Reagents

  • This compound

  • Peptide of interest (with or without a terminal alkyne or aldehyde/ketone)

  • Aldehyde- or alkyne-functionalized surfaces (e.g., glass slides, silicon wafers, magnetic beads)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA) for blocking

  • Deionized (DI) water

Experimental Protocols

Protocol 1: Immobilization of an Alkyne-Modified Peptide onto an Aldehyde-Functionalized Surface

This protocol describes the immobilization of a peptide containing a terminal alkyne group onto a surface functionalized with aldehyde groups.

Step 1: Surface Activation with this compound

  • Prepare a solution of this compound in an appropriate solvent (e.g., 1-10 mM in PBS or an organic solvent compatible with the surface).

  • Immerse the aldehyde-functionalized surface in the this compound solution.

  • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Rinse the surface thoroughly with the solvent used for incubation, followed by DI water to remove any unbound linker.

  • Dry the surface under a stream of nitrogen.

Step 2: Peptide Immobilization via Click Chemistry

  • Prepare the "click" reaction cocktail. For a 1 mL reaction, mix the following in order:

    • 800 µL of PBS, pH 7.4

    • 100 µL of a 10 mM solution of the alkyne-modified peptide in PBS.

    • 50 µL of a 20 mM aqueous solution of sodium ascorbate (freshly prepared).

    • 50 µL of a 20 mM aqueous solution of copper(II) sulfate.

    • (Optional but recommended) 10 µL of a 10 mM solution of TBTA or THPTA in DMSO/t-butanol to stabilize the Cu(I) catalyst.

  • Immediately apply the click reaction cocktail to the azide-functionalized surface.

  • Incubate for 1-2 hours at room temperature with gentle agitation in a humidified chamber to prevent evaporation.

  • After incubation, thoroughly rinse the surface with PBS, followed by DI water.

  • (Optional) Block any remaining reactive sites by incubating the surface with a 1% BSA solution in PBS for 1 hour at room temperature.

  • Rinse again with PBS and DI water, then dry under a stream of nitrogen.

Protocol 2: Immobilization of an Aldehyde/Ketone-Containing Peptide onto an Alkyne-Functionalized Surface

This protocol is suitable for peptides that naturally contain or have been modified to include an aldehyde or ketone functionality.

Step 1: Surface Activation with this compound

  • Prepare a solution of this compound (1-10 mM) in a solvent compatible with the alkyne-functionalized surface.

  • Incubate the alkyne-functionalized surface with the this compound solution for 2-4 hours at room temperature.

  • Rinse the surface thoroughly with the solvent and then with DI water.

  • Dry the surface under a stream of nitrogen.

Step 2: Peptide Immobilization via Oxime Ligation

  • Prepare a solution of the aldehyde- or ketone-containing peptide (e.g., 0.1-1 mM) in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5 for optimal oxime ligation).

  • Apply the peptide solution to the aminooxy-functionalized surface.

  • Incubate for 2-12 hours at room temperature or 37°C in a humidified chamber. The reaction time may need to be optimized depending on the reactivity of the carbonyl group on the peptide.

  • After incubation, wash the surface extensively with the reaction buffer, followed by PBS and DI water to remove non-covalently bound peptide.

  • (Optional) Perform a blocking step as described in Protocol 1.

  • Rinse and dry the surface.

Data Presentation

The following tables provide representative data for peptide immobilization experiments. Note: This data is illustrative and should be replaced with actual experimental results.

Table 1: Representative Immobilization Efficiency of an Alkyne-Peptide on an Aldehyde-Surface.

ParameterValueMethod of Determination
Initial Peptide Concentration100 µM-
Surface Aldehyde Density2.5 x 10¹⁴ groups/cm²X-ray Photoelectron Spectroscopy (XPS)
Immobilized Peptide Density1.8 x 10¹⁴ molecules/cm²Fluorescence Quantification
Immobilization Efficiency 72% Calculated

Table 2: QCM-D Analysis of Peptide Immobilization.

StepFrequency Change (Δf, Hz)Dissipation Change (ΔD, x10⁻⁶)Interpretation
Baseline (Aldehyde Surface)00Stable baseline in buffer.
This compound Addition-152Adsorption of the linker to the surface.
Alkyne-Peptide Addition-255Covalent immobilization of the peptide.
Final Rinse-224Removal of non-specifically bound peptide.

Visualization of Workflows and Reactions

Experimental Workflow

G cluster_prep Surface Preparation cluster_linker Linker Activation cluster_peptide Peptide Immobilization cluster_final Final Steps Surface Substrate (e.g., Glass, Gold) Functionalized_Surface Aldehyde or Alkyne Functionalized Surface Surface->Functionalized_Surface Chemical Modification Activated_Surface Azide or Aminooxy Activated Surface Functionalized_Surface->Activated_Surface Incubation Linker_Solution This compound Solution Linker_Solution->Activated_Surface Immobilized_Surface Peptide-Immobilized Surface Activated_Surface->Immobilized_Surface Click Chemistry or Oxime Ligation Peptide_Solution Alkyne or Aldehyde Peptide Solution Peptide_Solution->Immobilized_Surface Washing Washing Immobilized_Surface->Washing Blocking Blocking (Optional) Washing->Blocking Final_Product Final Functionalized Surface Blocking->Final_Product

Caption: General workflow for peptide immobilization.

Reaction Scheme: Immobilization on an Aldehyde Surface

G cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Click Chemistry Aldehyde_Surface Surface-CHO Oxime_Surface Surface-CH=N-O-PEG4-N₃ Aldehyde_Surface->Oxime_Surface plus1 + Linker H₂N-O-PEG4-N₃ Linker->Oxime_Surface Alkyne_Peptide Peptide-C≡CH Final_Surface Surface-CH=N-O-PEG4-Triazole-Peptide Alkyne_Peptide->Final_Surface Oxime_Surface_2->Final_Surface plus2 + catalyst Cu(I)

Caption: Two-step reaction for peptide immobilization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low peptide immobilizationIncomplete surface functionalizationVerify surface activation using appropriate characterization techniques (e.g., XPS, contact angle).
Inactive peptideConfirm the presence and reactivity of the alkyne or carbonyl group on the peptide.
Inefficient click reactionUse a freshly prepared sodium ascorbate solution. Consider using a copper-stabilizing ligand like TBTA or THPTA.
Suboptimal pH for oxime ligationEnsure the reaction buffer is within the optimal pH range of 4.5-5.5.
High background signalNon-specific binding of peptideInclude a blocking step with BSA or another suitable blocking agent. Increase the stringency of the washing steps.
Surface aggregation/precipitationPoor peptide or linker solubilityOptimize solvent conditions. For peptides, ensure they are fully dissolved before use.
Copper-mediated peptide aggregationUse a copper-chelating ligand or perform the reaction under anaerobic conditions.

Conclusion

The use of this compound provides a robust and versatile method for the covalent immobilization of peptides onto a variety of surfaces. The two-step, bio-orthogonal nature of the chemistry allows for a high degree of control over the immobilization process, leading to the generation of well-defined, functionalized surfaces. The protocols and information provided in this document serve as a comprehensive guide for researchers and developers in the successful application of this powerful bioconjugation technique.

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Aminooxy-PEG4-azide is a heterobifunctional linker designed for the versatile and efficient fluorescent labeling of biomolecules. This reagent enables a powerful two-step labeling strategy that combines the specificity of oxime ligation with the efficiency of click chemistry. This approach is particularly valuable for labeling glycoproteins, antibodies, and other biomolecules where direct labeling of primary amines may compromise biological activity.

The first step involves the reaction of the aminooxy group with a carbonyl group (an aldehyde or ketone) on the target biomolecule to form a stable oxime bond.[][2][3] Aldehydes can be introduced into biomolecules, such as the carbohydrate moieties of glycoproteins, through mild oxidation. This initial step introduces a bioorthogonal azide handle onto the target molecule.

The second step utilizes the azide group for the attachment of a fluorescent probe via click chemistry. The azide group can react with an alkyne-modified fluorophore in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne-modified fluorophore, such as those containing dibenzocyclooctyne (DBCO), in a strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] SPAAC is often preferred for labeling in biological systems due to its copper-free nature, which avoids cellular toxicity associated with copper catalysts.

This two-step methodology offers precise control over the labeling site and stoichiometry, making it an invaluable tool in various fields, including proteomics, glycobiology, diagnostics, and the development of antibody-drug conjugates (ADCs).

II. Chemical Properties and Specifications

This compound is a versatile linker with the following properties:

PropertyValue
Molecular Formula C10H22N4O5
Molecular Weight 278.31 g/mol
Purity ≥95%
CAS Number 2100306-61-2
Storage Store at -20°C, protect from moisture. Due to the reactivity of the aminooxy group, immediate use is recommended.

III. Data Presentation: Performance Characteristics

Table 1: Stability of Oxime Linkage

The oxime bond formed between the aminooxy group and an aldehyde is known for its high stability, particularly when compared to other linkages like hydrazones.

Linkage TypeConditionHalf-life (t½)Reference
Oxime pD 7.025 days
Methylhydrazone pD 7.0~1.5 hours
Acetylhydrazone pD 7.02 hours
Semicarbazone pD 7.0~4 hours

This data is based on isostructural conjugates and demonstrates the superior stability of the oxime linkage under physiological-like conditions.

Table 2: Comparison of Click Chemistry Reactions for Fluorescent Labeling

The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry depends on the specific application, particularly the presence of living cells.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)References
Reaction Rate Very fast (seconds to minutes)Fast (minutes to hours)
Biocompatibility Potentially toxic due to copper catalystExcellent, copper-free
Reagents Terminal alkyne, Copper(I) source, LigandStrained cyclooctyne (e.g., DBCO)
Labeling Efficiency Generally highHigh, can be quantitative with optimized conditions
Signal-to-Noise Ratio High, stable linkage allows for extensive washingHigh, stable linkage allows for extensive washing
Table 3: Photophysical Properties of a Labeled Antibody (Example)

This table provides representative photophysical data for an antibody labeled with a DBCO-functionalized dye following the introduction of an azide handle. The degree of labeling (DOL) can influence the fluorescence properties.

ParameterValueReference
Antibody Human IgG
Fluorophore DBCO-Sulfo-Cyanine3
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~570 nm
Molar Extinction Coefficient (ε) of Dye ~150,000 cm⁻¹M⁻¹
Quantum Yield (Φ) of Dye ~0.09
Degree of Labeling (DOL) 2-4

Note: The quantum yield and fluorescence intensity can be affected by the degree of labeling and the local environment of the fluorophore on the antibody.

IV. Experimental Protocols

Protocol 1: Two-Step Fluorescent Labeling of an Antibody

This protocol describes the labeling of a glycosylated antibody, such as a human IgG, in a two-step process.

Step A: Introduction of the Azide Handle via Oxime Ligation

Materials:

  • Glycosylated antibody (e.g., human IgG)

  • This compound

  • Sodium periodate (NaIO₄)

  • Aniline (optional, as a catalyst)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Quenching Solution (e.g., 1 M glycerol)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Dissolve the antibody in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Oxidation of Glycans:

    • Cool the antibody solution to 4°C.

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate on ice for 10 minutes.

  • Ligation with this compound:

    • Add a 50-100 fold molar excess of this compound to the oxidized antibody solution.

    • Optionally, add aniline to a final concentration of 1-10 mM to catalyze the reaction.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the Azide-Modified Antibody:

    • Remove the excess this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.

    • Collect the protein fractions and determine the antibody concentration.

Step B: Fluorescent Labeling via SPAAC Click Chemistry

Materials:

  • Azide-modified antibody from Step A

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Sulfo-Cyanine3)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Desalting column or dialysis cassette

Procedure:

  • Reaction with DBCO-Fluorophore:

    • Add a 3-10 fold molar excess of the DBCO-fluorophore (dissolved in a minimal amount of DMSO) to the azide-modified antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Antibody:

    • Remove the unreacted DBCO-fluorophore using a desalting column or by dialysis against the Reaction Buffer.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the labeled antibody at 280 nm and at the excitation maximum of the fluorophore.

    • Calculate the DOL using the following formula: DOL = (A_max * ε_prot) / [(A_280 - A_max * CF_280) * ε_dye] Where:

      • A_max = Absorbance at the dye's λ_max

      • A_280 = Absorbance at 280 nm

      • ε_prot = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye = Molar extinction coefficient of the dye at λ_max

      • CF_280 = Correction factor for the dye's absorbance at 280 nm

Protocol 2: Cell Surface Glycoprotein Labeling

This protocol outlines a general procedure for labeling glycoproteins on the surface of living cells.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Sodium periodate (NaIO₄)

  • This compound

  • DBCO-functionalized fluorescent dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Preparation:

    • Culture cells to the desired confluency.

    • Wash the cells twice with cold PBS.

  • Generation of Aldehydes on Cell Surface Glycans:

    • Resuspend or cover the cells with cold PBS containing 1 mM sodium periodate.

    • Incubate on ice for 15-20 minutes in the dark.

    • Wash the cells twice with cold PBS to remove the periodate.

  • Labeling with this compound:

    • Resuspend or cover the cells with cold PBS containing 100-250 µM this compound.

    • Incubate on ice for 1-1.5 hours.

    • Wash the cells twice with cold PBS.

  • Fluorescent Detection via Click Chemistry:

    • Resuspend or cover the cells with cell culture medium containing 10-50 µM of the DBCO-fluorophore.

    • Incubate at 37°C for 30-60 minutes in a cell culture incubator, protected from light.

  • Analysis:

    • Wash the cells twice with PBS.

    • Analyze the labeled cells by flow cytometry or visualize them using a fluorescence microscope.

V. Visualizations

This compound Reaction Chemical Reaction of this compound Biomolecule Biomolecule Aldehyde Group (-CHO) Intermediate Oxime-linked Biomolecule Biomolecule-CH=N-O-PEG4-N3 Biomolecule->Intermediate + Linker This compound H2N-O-PEG4-N3 Linker->Intermediate Oxime Ligation Labeled_Biomolecule Fluorescently Labeled Biomolecule Intermediate->Labeled_Biomolecule + Fluorophore DBCO-Fluorophore Fluorophore->Labeled_Biomolecule SPAAC Click Chemistry

Figure 1. Reaction of this compound with a biomolecule.

Antibody Labeling Workflow Workflow for Two-Step Antibody Labeling start Start: Glycosylated Antibody oxidation 1. Oxidation of Glycans (Sodium Periodate) start->oxidation ligation 2. Oxime Ligation (this compound) oxidation->ligation purification1 3. Purification (Desalting Column) ligation->purification1 click 4. SPAAC Click Chemistry (DBCO-Fluorophore) purification1->click purification2 5. Purification (Desalting Column) click->purification2 analysis 6. Analysis (DOL Calculation) purification2->analysis end End: Fluorescently Labeled Antibody analysis->end

Figure 2. Workflow for two-step antibody labeling.

VI. Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low Labeling Efficiency - Incomplete oxidation of glycans.- Inefficient oxime ligation.- Inefficient click chemistry reaction.- Low antibody concentration.- Ensure the sodium periodate solution is fresh and the reaction is performed at the correct temperature and time.- Increase the concentration of this compound or extend the reaction time. Consider adding a catalyst like aniline.- Ensure the DBCO-fluorophore is not degraded. Increase the molar excess of the fluorophore.- Concentrate the antibody to >0.5 mg/mL before labeling.
High Background Signal - Non-specific binding of the fluorophore.- Incomplete removal of unreacted reagents.- Use a high-quality, purified DBCO-fluorophore. Include blocking agents like BSA in cell-based assays if appropriate.- Ensure thorough purification after each labeling step using appropriate methods (desalting, dialysis).
Antibody Aggregation/Precipitation - Over-labeling of the antibody.- Harsh reaction conditions.- Reduce the molar excess of the labeling reagents to achieve a lower DOL.- Perform reactions at the recommended temperatures and pH. Avoid excessive vortexing.
Loss of Antibody Activity - Modification of critical residues in or near the antigen-binding site.- This method targets glycans, which are typically away from the antigen-binding site, minimizing this risk. If activity is still lost, consider alternative labeling strategies.
Low Cell Viability (Cell Labeling) - Toxicity of sodium periodate or other reagents.- Minimize the incubation time and concentration of sodium periodate. Ensure all washing steps are performed thoroughly with cold PBS. Use SPAAC instead of CuAAC for live-cell labeling.

References

Application Notes and Protocols for Biotinylation of Glycoproteins Using Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the selective biotinylation of glycoproteins utilizing the heterobifunctional linker, Aminooxy-PEG4-azide. This method enables the introduction of a biotin moiety for detection and purification, as well as an azide group for subsequent bioorthogonal conjugation, offering a versatile tool for glycobiology and proteomics research.

Introduction

Glycoproteins play crucial roles in a myriad of biological processes, including cell signaling, immune response, and pathogen recognition. The ability to specifically label and detect glycoproteins is paramount for understanding their function and for the development of novel therapeutics. This protocol details a chemo-selective method for biotinylating glycoproteins via their glycan moieties. The process involves two key steps:

  • Oxidation of Sialic Acids: Mild periodate oxidation of cis-diol groups within sialic acid residues on the glycoprotein's surface generates reactive aldehyde groups.

  • Oxime Ligation: The aldehyde groups are then specifically targeted by the aminooxy group of this compound, forming a stable oxime bond.

The incorporated this compound linker possesses a terminal azide group, which can be further utilized in copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition reactions ("Click Chemistry"). This dual functionality allows for a two-step labeling strategy, for example, initial biotinylation for enrichment followed by fluorescent tagging for visualization.

Experimental Protocols

Materials Required
  • Glycoprotein of interest (e.g., purified antibody, cell surface glycoproteins)

  • This compound

  • Sodium periodate (NaIO₄)

  • Aniline (optional, as a catalyst)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Quenching Solution: 10 mM glycerol or ethylene glycol in PBS

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassettes

  • Detection reagents: Streptavidin-HRP for Western blotting, or alkyne-modified probes for Click Chemistry.

Protocol for In Vitro Biotinylation of Purified Glycoproteins

This protocol is adapted from a general procedure for aminooxy labeling of antibodies and can be optimized for other purified glycoproteins.[1]

Step 1: Glycoprotein Preparation

  • Dissolve the purified glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

Step 2: Oxidation of Glycans

  • Prepare a fresh solution of 10-20 mM sodium periodate in Reaction Buffer.

  • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 1 mM and incubate for 10 minutes on ice.

Step 3: Biotinylation with this compound

  • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Add this compound to the oxidized glycoprotein solution to a final concentration of 1-5 mM.

  • For enhanced reaction kinetics, aniline can be added as a catalyst to a final concentration of 10 mM.[2]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

Step 4: Purification of Biotinylated Glycoprotein

  • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis against PBS.

Step 5: Characterization and Storage

  • The extent of biotinylation can be determined using a HABA assay or by Western blot analysis using streptavidin-HRP.

  • Store the biotinylated glycoprotein at 4°C for short-term use or at -80°C for long-term storage.

Protocol for Biotinylation of Cell Surface Glycoproteins on Living Cells

This protocol is based on methods for efficient labeling of cell surface glycans on living cells.[2]

Step 1: Cell Preparation

  • Wash cells (e.g., 1-5 x 10⁶ cells) three times with ice-cold PBS.

Step 2: Oxidation of Cell Surface Sialic Acids

  • Resuspend the cells in ice-cold PBS containing 1 mM sodium periodate.

  • Incubate on ice for 15-20 minutes in the dark.

  • Wash the cells twice with ice-cold PBS to remove excess periodate.

Step 3: Biotinylation with this compound

  • Resuspend the oxidized cells in ice-cold PBS containing 1-2 mM this compound and 10 mM aniline (optional catalyst).

  • Incubate on ice for 30-60 minutes.

  • Wash the cells three times with ice-cold PBS to remove unreacted labeling reagent.

Step 4: Downstream Applications

  • The biotinylated cells can be lysed for subsequent enrichment of labeled glycoproteins using streptavidin-agarose beads, followed by proteomic analysis.

  • Alternatively, the azide group can be used for in situ "Click Chemistry" with an alkyne-fluorophore for visualization by flow cytometry or fluorescence microscopy.

Data Presentation

The following tables provide representative quantitative data based on typical results obtained with aminooxy-biotin labeling, which are expected to be comparable for this compound.

Table 1: Labeling Efficiency of a Model Glycoprotein (CD45) on B cells

Aminooxy-biotin ConcentrationPercentage of Biotinylated CD45
100 µM40%
250 µM100%

Data adapted from a study on aniline-catalyzed oxime ligation on living cells.

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended RangeExpected Outcome
Glycoprotein Concentration1-5 mg/mLHigher concentrations generally lead to better recovery.
NaIO₄ Concentration1-2 mMSufficient for generating aldehydes without excessive protein damage.
This compound Concentration1-5 mMA molar excess ensures efficient labeling.
Aniline Catalyst10 mMCan increase reaction rate by 8-10 fold.[2]
Labeling EfficiencyVariableDependent on glycoprotein sialylation and reaction conditions.
Glycoprotein Recovery> 80%Following purification by size-exclusion chromatography.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Biotinylation

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Biotinylation cluster_2 Step 3: Purification & Analysis Glycoprotein Purified Glycoprotein NaIO4 Add Sodium Periodate (NaIO₄) Glycoprotein->NaIO4 Incubate_Ox Incubate on Ice (30 min) NaIO4->Incubate_Ox Quench Quench with Glycerol Incubate_Ox->Quench Add_Linker Add this compound Quench->Add_Linker Incubate_Biotin Incubate at RT (2-4h) Add_Linker->Incubate_Biotin Purify Purification (SEC/Dialysis) Incubate_Biotin->Purify Analysis Analysis (Western Blot / MS) Purify->Analysis

Caption: Workflow for in vitro glycoprotein biotinylation.

Dual-Labeling Strategy using this compound

G cluster_0 Initial Labeling cluster_1 Downstream Applications Oxidized_GP Oxidized Glycoprotein (Aldehyde) Linker This compound Oxidized_GP->Linker Oxime Ligation Labeled_GP Azide-Labeled Glycoprotein Linker->Labeled_GP Click_Chemistry Click Chemistry (Alkyne-Probe) Labeled_GP->Click_Chemistry Streptavidin Streptavidin Enrichment (via Biotin on Alkyne Probe) Click_Chemistry->Streptavidin Detection Detection/Imaging Click_Chemistry->Detection

Caption: Two-step labeling using this compound.

Signaling Pathway Context (Hypothetical)

While this technique is primarily for identification, the labeled glycoproteins can be part of signaling pathways. For example, identifying cell surface receptors.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Analysis Ligand Ligand Receptor Glycoprotein Receptor (Biotinylated) Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Enrichment Enrich Receptor (Streptavidin) Receptor->Enrichment Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression Identification Identify Receptor (Mass Spectrometry) Enrichment->Identification

Caption: Identifying signaling receptors with biotinylation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxime Ligation with Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing oxime ligation reactions using Aminooxy-PEG4-azide. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation?

The reaction rate for oxime ligation is generally fastest in a slightly acidic buffer, with an optimal pH of approximately 4.5.[1][2] This pH provides a balance between the acid-catalyzed dehydration of the tetrahedral intermediate, which is the rate-determining step, and ensuring the aminooxy group is not overly protonated, which would render it unreactive.[1][2]

Q2: Why is my oxime ligation reaction so slow at neutral pH (pH 7.0-7.4)?

Oxime ligation is inherently slow at a neutral pH.[1] The rate-limiting step of the reaction, which is the acid-catalyzed dehydration of an intermediate, is inefficient at neutral pH due to the low concentration of protons. For many biological applications where maintaining physiological conditions is crucial, this slow reaction rate presents a significant challenge.

Q3: My biomolecule is not stable at the optimal acidic pH. How can I perform the ligation at a neutral pH?

For biomolecules that are sensitive to acidic conditions, the recommended approach is to perform the reaction at a neutral pH (e.g., pH 7.0-7.4) and incorporate a nucleophilic catalyst. Aniline and its derivatives are commonly used to accelerate the reaction rate under these conditions.

Q4: How do aniline catalysts accelerate the oxime ligation reaction?

Aniline and its derivatives act as nucleophilic catalysts. They react with the aldehyde or ketone to form a protonated Schiff base (an iminium ion intermediate). This intermediate is more electrophilic and thus more reactive towards the nucleophilic attack by the aminooxy group, significantly increasing the rate of oxime formation.

Q5: Are there more effective catalysts than aniline for neutral pH ligation?

Yes, several aniline derivatives have been shown to be more efficient catalysts than aniline itself, especially at neutral pH. Notably, p-phenylenediamine and m-phenylenediamine have demonstrated superior catalytic activity. For instance, p-phenylenediamine at a 10 mM concentration was found to be more efficient than aniline throughout the pH range of 4-7. In one study, it increased the rate of protein PEGylation by 120-fold compared to the uncatalyzed reaction at pH 7, and was 19-fold faster than the equivalent aniline-catalyzed reaction.

Q6: My reaction involves a ketone instead of an aldehyde. Why is it even slower?

Reactions with ketones are generally slower than with aldehydes. This is due to both steric hindrance and the electronic properties of ketones, which make their carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack compared to the carbonyl carbon of aldehydes.

Troubleshooting Guide

Issue: Low or no product yield.

Possible Cause Troubleshooting Steps
Suboptimal pH If performing the reaction at neutral pH without a catalyst, the rate will be very slow. Add an appropriate catalyst like aniline or p-phenylenediamine. If your biomolecule is stable at lower pH, adjust the buffer to pH 4.5.
Ineffective Catalysis Ensure the catalyst is fully dissolved and used at an effective concentration (e.g., 10-100 mM for aniline). Consider switching to a more potent catalyst such as p-phenylenediamine, which can be effective even at lower concentrations (e.g., 2 mM).
Reagent Instability Aminooxy compounds can be sensitive and should be used relatively quickly after preparation. Ensure your this compound has been stored correctly at -20°C and is not from an old stock.
Impure Reagents Use high-purity reagents and solvents. Contaminants can interfere with the ligation reaction.
Low Reagent Concentration The reaction rate is dependent on the concentration of the reactants. If working with very low concentrations of biomolecules, longer reaction times or a higher excess of the PEG reagent may be necessary.

Quantitative Data on Reaction Optimization

Table 1: Effect of pH and Catalyst on Oxime Ligation Rate

pHCatalystCatalyst Conc. (mM)Relative Rate EnhancementReference
4.5Aniline100~400-fold (vs. neutral, uncatalyzed)
7.0None-Baseline (Slow)
7.0Aniline100~40-fold (vs. uncatalyzed)
7.0p-phenylenediamine10~120-fold (vs. uncatalyzed)
7.0p-phenylenediamine10~19-fold (vs. aniline-catalyzed)

Experimental Protocols & Visualizations

General Protocol for Catalyzed Oxime Ligation at Neutral pH

This protocol is a starting point and may require optimization for your specific application.

  • Prepare Buffers:

    • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0-7.4.

    • Catalyst Stock: Prepare a 1 M stock solution of aniline or p-phenylenediamine in DMSO or an appropriate solvent. Caution: Handle aniline and its derivatives with care as they are toxic.

  • Dissolve Reactants:

    • Dissolve your aldehyde or ketone-containing biomolecule in the Reaction Buffer to the desired final concentration (e.g., 10-100 µM).

    • Dissolve this compound in the Reaction Buffer. It is often used in a 5 to 20-fold molar excess over the biomolecule.

  • Initiate the Reaction:

    • To the biomolecule solution, add the this compound solution.

    • Add the catalyst from the stock solution to achieve the desired final concentration (e.g., 10-100 mM).

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from a few hours to overnight, depending on the reactants and their concentrations.

  • Monitor and Purify:

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or SDS-PAGE.

    • Once the reaction is complete, purify the conjugate using size exclusion chromatography, dialysis, or another suitable method to remove excess reagents and catalyst.

experimental_workflow cluster_prep Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis & Purification prep_biomolecule Dissolve Biomolecule (Aldehyde/Ketone) in Buffer (pH 7.2) mix Combine Reactants & Catalyst prep_biomolecule->mix prep_peg Dissolve Aminooxy- PEG4-azide in Buffer prep_peg->mix prep_catalyst Prepare Catalyst Stock Solution (e.g., p-phenylenediamine) prep_catalyst->mix incubate Incubate (Room Temp or 37°C) mix->incubate monitor Monitor Progress (LC-MS / SDS-PAGE) incubate->monitor purify Purify Conjugate (e.g., SEC) monitor->purify

Fig 1. Experimental workflow for catalyzed oxime ligation.
Mechanism of Oxime Ligation

The formation of an oxime bond proceeds via a two-step mechanism. The first step is the nucleophilic attack of the aminooxy group on the carbonyl carbon to form a tetrahedral carbinolamine intermediate. The second, rate-determining step is the acid-catalyzed dehydration of this intermediate to yield the stable oxime product. At acidic pH, the dehydration step is accelerated. Catalysts like aniline form a more reactive intermediate, speeding up the reaction at neutral pH.

oxime_ligation_mechanism cluster_pH Reaction Conditions reactants R1-CHO + H2N-O-R2 (Aldehyde + Aminooxy) intermediate [Tetrahedral Intermediate] R1-CH(OH)-NH-O-R2 reactants->intermediate Nucleophilic Attack schiff_base [Protonated Schiff Base Intermediate] R1-CH=N+H-Aniline reactants->schiff_base Forms reactive intermediate product R1-CH=N-O-R2 (Oxime) intermediate->product - H2O pH_acid Acidic pH (4.5) (Fast Dehydration) pH_neutral Neutral pH (7.2) (Slow Dehydration) pH_acid->product Accelerates pH_neutral->product Rate-limiting catalyst + Aniline Catalyst (at Neutral pH) schiff_base->product Rapid transimination

Fig 2. pH and catalyst influence on oxime ligation.
Troubleshooting Logic Tree

Use this diagram to diagnose common issues with your oxime ligation reaction.

troubleshooting_tree start Low / No Product Yield q_pH What is the reaction pH? start->q_pH a_neutral Neutral (7.0-7.4) q_pH->a_neutral a_acidic Acidic (~4.5) q_pH->a_acidic q_catalyst Is a catalyst being used? a_neutral->q_catalyst q_reagents Check reagent stability and concentration. Are they fresh and concentrated enough? a_acidic->q_reagents a_no_catalyst No q_catalyst->a_no_catalyst a_yes_catalyst Yes q_catalyst->a_yes_catalyst sol_add_catalyst Reaction is inherently slow. Add a catalyst like p-phenylenediamine. a_no_catalyst->sol_add_catalyst q_catalyst_eff Is catalyst concentration and type optimal? a_yes_catalyst->q_catalyst_eff a_cat_no No / Unsure q_catalyst_eff->a_cat_no a_cat_yes Yes q_catalyst_eff->a_cat_yes sol_optimize_catalyst Increase concentration or switch to a more potent catalyst (e.g., p-PDA). a_cat_no->sol_optimize_catalyst a_cat_yes->q_reagents a_reagents_no No / Old q_reagents->a_reagents_no a_reagents_yes Yes q_reagents->a_reagents_yes sol_new_reagents Use fresh this compound. Consider increasing molar excess. a_reagents_no->sol_new_reagents sol_other Problem likely lies elsewhere. Check biomolecule integrity, purity, or analytical method. a_reagents_yes->sol_other

Fig 3. Troubleshooting decision tree for oxime ligation.

References

Troubleshooting low yield in Aminooxy-PEG4-azide conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Aminooxy-PEG4-azide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound conjugation reactions?

Low yields can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time can significantly impact the efficiency of the conjugation.

  • Reagent Quality and Stability: The purity and proper storage of the this compound and the biomolecule are critical for a successful reaction.

  • Inefficient Purification: The purification process itself can lead to significant product loss if not optimized to separate the desired conjugate from unreacted starting materials and byproducts.[1]

  • Linker-Payload Instability: The this compound linker or the payload may be unstable under the chosen conjugation or purification conditions.[1]

  • Poor Solubility: The linker-payload may have limited solubility in the reaction buffer, leading to an incomplete reaction.[1]

Q2: How can I optimize the reaction conditions for my this compound conjugation?

To maximize your yield, systematic optimization of reaction parameters is recommended. Consider the following:

  • pH: The aminooxy reaction with an aldehyde or ketone is most efficient in a neutral pH range of 6.5-7.5.[2]

  • Catalyst: The addition of aniline can accelerate the rate of oxime bond formation.[2]

  • Molar Ratio: A molar excess of the this compound linker is typically used. It is advisable to perform a titration to find the optimal ratio for your specific biomolecule.

  • Reaction Time and Temperature: Monitor the reaction progress over time at different temperatures (e.g., 4°C, room temperature) to determine the optimal conditions.

Q3: My this compound linker may have degraded. How should it be properly stored?

Proper storage is crucial for maintaining the reactivity of your linker. Aminooxy compounds are known to be sensitive and are not recommended for long-term storage. For optimal stability:

  • Store this compound at -20°C.

  • It is highly recommended to use the linker immediately upon receipt, ideally within one week.

  • For azide-labeled proteins, long-term storage at -20°C or -80°C is recommended over 4°C to minimize degradation.

Q4: I am observing a heterogeneous mixture after my reaction. What purification methods are recommended?

The purification of PEGylated proteins can be challenging due to the presence of unreacted protein, excess PEG linker, and various PEGylated species. Commonly used and effective purification techniques include:

  • Ion-Exchange Chromatography (IEX): This is often the method of choice for separating PEGylated products based on charge differences.

  • Size-Exclusion Chromatography (SEC): SEC is effective at removing unreacted PEG and other low molecular weight by-products.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step in the purification process.

  • Non-Chromatographic Methods: Techniques like ultrafiltration and diafiltration can also be employed for separation based on molecular weight.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues leading to low conjugation yield.

Problem 1: Low or No Conjugation Detected
Potential Cause Recommended Action
Incorrect Reaction Buffer pH Verify the pH of your reaction buffer is between 6.5 and 7.5 for optimal oxime ligation.
Degraded this compound Use a fresh vial of the linker. Ensure proper storage at -20°C and minimize freeze-thaw cycles.
Inactive Aldehyde/Ketone on Biomolecule Confirm the presence and reactivity of the carbonyl group on your biomolecule using an appropriate analytical method.
Steric Hindrance If the conjugation site is sterically hindered, consider using a linker with a longer PEG chain to improve accessibility.
Problem 2: High Degree of Aggregation
Potential Cause Recommended Action
Hydrophobic Payload The use of a PEG linker generally increases the hydrophilicity of the payload, but aggregation can still occur. Consider a longer PEG chain for increased solubility.
Suboptimal Buffer Conditions Screen different buffer compositions and additives (e.g., arginine, polysorbate) to improve the solubility of the conjugate.
Inefficient Purification Analyze samples before and after each purification step by SEC to identify where aggregation is occurring and optimize the purification buffers.

Experimental Protocols

Protocol 1: General this compound Conjugation Reaction
  • Prepare Biomolecule: Dissolve the biomolecule containing an aldehyde or ketone functional group in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare Linker: Immediately before use, dissolve the this compound in the reaction buffer.

  • Reaction Incubation: Add the desired molar excess of the this compound solution to the biomolecule solution. Incubate the reaction at a set temperature (e.g., room temperature) for a specified time (e.g., 2-4 hours).

  • Quench Reaction: If necessary, quench the reaction by adding a reagent that will react with the excess linker.

  • Purification: Purify the conjugate using an appropriate chromatographic method such as IEX or SEC to remove unreacted biomolecule and excess linker.

  • Analysis: Analyze the purified conjugate using SDS-PAGE, SEC, and mass spectrometry to confirm conjugation and assess purity.

Protocol 2: Monitoring Reaction Progress with FTIR
  • Initial Spectrum: Acquire an FTIR spectrum of the m-nitrobenzoyl azide starting material to identify the characteristic azide peak at approximately 2100 cm⁻¹.

  • Reaction Monitoring: Set up the reaction in a vessel equipped with an in-situ ATR-FTIR probe.

  • Data Collection: Collect spectra at regular intervals throughout the reaction.

  • Analysis: Monitor the decrease in the intensity of the azide peak to track the consumption of the starting material.

Visual Guides

reaction_pathway Biomolecule Biomolecule (with Aldehyde/Ketone) Conjugate PEGylated Biomolecule (Oxime bond) Biomolecule->Conjugate Oxime Ligation (pH 6.5-7.5) Linker This compound Linker->Conjugate Final_Product Final Conjugate (Triazole linkage) Conjugate->Final_Product Click Chemistry Click_Reactant Alkyne/DBCO/BCN -modified molecule Click_Reactant->Final_Product

Caption: this compound conjugation pathway.

troubleshooting_workflow Start Low Conjugation Yield Check_Reagents Check Reagent Quality - Fresh Linker? - Proper Storage? Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions - pH (6.5-7.5) - Molar Ratio - Time/Temperature Check_Reagents->Optimize_Conditions Reagents OK Failure Persistent Low Yield Check_Reagents->Failure Reagents Degraded Review_Purification Review Purification Method - IEX, SEC, HIC - Buffer Optimization Optimize_Conditions->Review_Purification Conditions Optimized Optimize_Conditions->Failure Optimization Fails Success Improved Yield Review_Purification->Success Purification Optimized Review_Purification->Failure Purification Inefficient

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Improving Click Chemistry Efficiency with Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Aminooxy-PEG4-azide in their click chemistry and bioconjugation experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your reaction conditions and achieve high-efficiency conjugations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker featuring an aminooxy group and an azide group separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for a two-step, orthogonal conjugation strategy. The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime bond.[1][3][4] The azide group participates in click chemistry reactions, either with terminal alkynes in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage. This dual functionality makes it ideal for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), and for labeling biomolecules with multiple tags.

Q2: I'm observing low or no product formation in my CuAAC reaction. What are the common causes and solutions?

Low yields in CuAAC reactions are often due to issues with the copper catalyst, reaction environment, or reactants. Here are some common culprits and their solutions:

  • Inactive Copper Catalyst: The active catalyst is Copper(I), which can be readily oxidized to the inactive Copper(II) state by oxygen.

    • Solution: Always use a freshly prepared solution of a reducing agent like sodium ascorbate to reduce Cu(II) to Cu(I) in situ. It is also highly recommended to use a copper-stabilizing ligand such as THPTA or TBTA to protect the Cu(I) from oxidation.

  • Oxygen in the Reaction Mixture: Dissolved oxygen can quench the reaction by oxidizing the Cu(I) catalyst.

    • Solution: Degas all buffers and solvent systems by bubbling with an inert gas like argon or nitrogen before setting up the reaction.

  • Suboptimal pH: The efficiency of CuAAC can be pH-dependent.

    • Solution: The optimal pH range for CuAAC is typically between 4 and 11. For bioconjugation, a pH of 7-9 is commonly used to balance reaction rate and biomolecule stability.

  • Degraded Reagents: The azide or alkyne starting materials may have degraded.

    • Solution: Ensure proper storage of all reagents, particularly the this compound, which should be stored at -20°C and protected from light and moisture. Use fresh solutions for each experiment.

Q3: My SPAAC (copper-free click chemistry) reaction is slow or incomplete. How can I improve the efficiency?

While SPAAC avoids the cytotoxicity of copper, its kinetics can be slower than CuAAC. Here's how to improve your SPAAC reaction:

  • Steric Hindrance: The bulky nature of the cyclooctyne or the azide-containing molecule can impede the reaction.

    • Solution: The PEG spacer in this compound helps to reduce steric hindrance. If you are conjugating to a large biomolecule, consider a longer PEG linker.

  • Low Reactant Concentrations: At low concentrations, the bimolecular reaction can be slow.

    • Solution: Increase the concentration of one of the reactants, typically the less precious one, to drive the reaction forward. A 1.5:1 to 5:1 molar excess of the cyclooctyne is often used.

  • Reaction Temperature: While many SPAAC reactions proceed at room temperature, some may benefit from gentle heating.

    • Solution: Incubating the reaction at 37°C can increase the reaction rate.

  • Solvent Choice: The choice of solvent can impact reaction kinetics.

    • Solution: While aqueous buffers like PBS are common for bioconjugation, the addition of a polar aprotic co-solvent like DMSO or DMF can sometimes improve solubility and reaction rates.

Q4: I am performing a sequential conjugation, first the oxime ligation and then the click reaction. What are some key considerations?

Sequential reactions with a heterobifunctional linker require careful planning to avoid side reactions and ensure efficient purification.

  • Orthogonality: The key advantage of this linker is the orthogonal reactivity of the aminooxy and azide groups. The oxime ligation is typically performed first, as the conditions are mild and do not interfere with the azide group.

  • Purification after the First Step: It is crucial to remove the excess this compound after the oxime ligation and before introducing the alkyne- or cyclooctyne-containing molecule for the click reaction.

    • Solution: Use size-exclusion chromatography (SEC) or dialysis to separate the now-azide-functionalized biomolecule from the unreacted linker.

  • Characterization: After each step, it is advisable to characterize the product to confirm the conjugation. Techniques like SDS-PAGE will show a shift in molecular weight, and mass spectrometry can confirm the addition of the linker.

Troubleshooting Guides

Low Yield in CuAAC Reactions
Potential Cause Recommended Solution
Inactive Copper(I) Catalyst Use a fresh solution of sodium ascorbate. Use a copper-stabilizing ligand like THPTA (water-soluble) or TBTA.
Oxygen Contamination Degas all solvents and buffers with an inert gas (e.g., argon, nitrogen).
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the alkyne-containing molecule.
Suboptimal pH Maintain a pH between 7 and 9 for most bioconjugation reactions.
Degraded Reagents Store this compound at -20°C, protected from light and moisture. Prepare fresh solutions before use.
Inhibitory Buffer Components Avoid using buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris) that can interfere with the reaction.
Low Yield in SPAAC Reactions
Potential Cause Recommended Solution
Slow Reaction Kinetics Increase the reaction temperature to 37°C. Increase the reaction time (monitor up to 24-48 hours).
Steric Hindrance The PEG4 spacer helps, but for very large molecules, a longer PEG chain may be necessary.
Low Reactant Concentration Increase the concentration of the cyclooctyne-containing molecule (e.g., 3-5 fold molar excess).
Suboptimal pH A slightly alkaline pH (7.5-8.5) can sometimes increase the rate of SPAAC reactions.
Degraded Cyclooctyne Reagent Ensure proper storage of the cyclooctyne reagent (typically at -20°C or -80°C, protected from light and moisture).
Issues with Sequential Oxime Ligation and Click Chemistry
Potential Cause Recommended Solution
Incomplete Oxime Ligation Optimize the pH for oxime formation (typically pH 4-5, but can be performed at neutral pH with a catalyst like aniline). Increase the reaction time.
Side Reactions Ensure complete removal of the unreacted this compound after the first step to prevent it from reacting in the subsequent click chemistry step.
Purification Challenges Use appropriate chromatographic techniques like SEC, HILIC, or RP-HPLC to separate the desired dual-labeled product from single-labeled and unlabeled species.
Inaccurate Quantification Accurately determine the concentration of the azide-functionalized intermediate before proceeding to the click chemistry step.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for conjugating an alkyne-functionalized biomolecule with this compound.

Materials:

  • Alkyne-functionalized biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in deionized water or DMSO to a stock concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Degas Solutions:

    • Degas the reaction buffer and the biomolecule solution by bubbling with an inert gas for 15-20 minutes.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized biomolecule.

    • Add a 5-10 fold molar excess of the this compound stock solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst premix to the reaction tube to achieve a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a DBCO-functionalized biomolecule with this compound.

Materials:

  • DBCO-functionalized biomolecule

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Solutions:

    • Dissolve the DBCO-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Dissolve this compound in the reaction buffer or DMSO to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-functionalized biomolecule.

    • Add a 3-5 fold molar excess of the this compound solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C overnight. For slower reactions, incubation at 37°C can be beneficial.

  • Purification:

    • Purify the conjugate using SEC or another appropriate chromatographic method to remove the excess this compound.

Protocol 3: Oxime Ligation

This protocol outlines the reaction of an aldehyde or ketone-containing biomolecule with this compound.

Materials:

  • Aldehyde or ketone-functionalized biomolecule

  • This compound

  • Reaction Buffer (e.g., Acetate buffer, pH 4.5-5.5, or PBS, pH 7.4)

  • Aniline (optional, as a catalyst for neutral pH reactions)

Procedure:

  • Prepare Solutions:

    • Dissolve the carbonyl-containing biomolecule in the chosen reaction buffer.

    • Dissolve this compound in the same buffer to a stock concentration of 10-50 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the carbonyl-containing biomolecule.

    • Add a 10-50 fold molar excess of the this compound solution.

    • If reacting at neutral pH, a catalyst such as aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the resulting azide-functionalized biomolecule using SEC or dialysis to remove excess linker and catalyst.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for CuAAC with PEG Linkers
ParameterTypical Range/ValueNotes
Reactants Molar Ratio (Azide:Alkyne) 1:1 to 1.5:1A slight excess of one reactant can drive the reaction.
Copper Source CuSO₄·5H₂OUsed with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in 5-10 fold excess over copper.
Ligand THPTA, TBTAUsed in a 2:1 to 5:1 molar ratio to copper.
Solvent Water, DMSO, DMF, t-BuOH/H₂OCo-solvents can improve solubility of hydrophobic molecules.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursDependent on reactants and concentrations.
Reported Yield Often >90%Highly efficient under optimal conditions.
Table 2: Typical Reaction Conditions for SPAAC with PEG Linkers
ParameterTypical Range/ValueNotes
Reactants Molar Ratio (Azide:Cyclooctyne) 1.5:1 to 5:1Excess cyclooctyne is often used.
Cyclooctyne Reagent DBCO, BCNDBCO generally exhibits faster kinetics than BCN.
Solvent PBS (pH 7.3), DMSO, DMFChoice depends on the solubility of the reactants.
Temperature Room Temperature to 37°CHigher temperature can accelerate the reaction.
Reaction Time 1 to 24 hoursSlower than CuAAC but highly specific.
Reported Yield Generally high, comparable to CuAACCan be >90% with optimized conditions.

Visualizations

G Decision Tree for Choosing a Conjugation Strategy start Start: Need to conjugate a molecule using this compound question1 Is your biomolecule sensitive to copper? start->question1 spaac Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) question1->spaac Yes question2 Do you need to perform the reaction in living cells? question1->question2 No cu_sensitive Yes cu_insensitive No cuaac Use Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) question2->spaac Yes question3 Is rapid reaction kinetics a priority? question2->question3 No in_vivo Yes in_vitro No question3->spaac No question3->cuaac Yes fast_kinetics Yes slow_kinetics_ok No

Caption: Decision tree for selecting the appropriate click chemistry method.

G Troubleshooting Workflow for Low CuAAC Yield start Low or No Product Formation in CuAAC check_catalyst Check Copper Catalyst System start->check_catalyst check_reagents Check Reactants and Buffers start->check_reagents check_conditions Check Reaction Conditions start->check_conditions solution_catalyst1 Use fresh Sodium Ascorbate check_catalyst->solution_catalyst1 solution_catalyst2 Add/Optimize Ligand (THPTA/TBTA) check_catalyst->solution_catalyst2 solution_reagents1 Degas solvents/buffers check_reagents->solution_reagents1 solution_reagents2 Verify reactant integrity and concentration check_reagents->solution_reagents2 solution_reagents3 Use non-interfering buffers (avoid Tris, thiols) check_reagents->solution_reagents3 solution_conditions1 Optimize pH (7-9 for bioconjugation) check_conditions->solution_conditions1 solution_conditions2 Increase reaction time/temperature check_conditions->solution_conditions2

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

G Sequential Conjugation Workflow start Biomolecule with Aldehyde/Ketone step1 Step 1: Oxime Ligation + this compound start->step1 intermediate Azide-Functionalized Biomolecule step1->intermediate purify1 Purification (SEC/Dialysis) intermediate->purify1 step2 Step 2: Click Chemistry + Alkyne or Cyclooctyne molecule purify1->step2 final_product Dual-Labeled Bioconjugate step2->final_product purify2 Final Purification (HPLC/FPLC) final_product->purify2 characterize Characterization (SDS-PAGE, MS) purify2->characterize

Caption: Workflow for sequential oxime ligation and click chemistry.

References

Purification strategies for Aminooxy-PEG4-azide conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification strategies for Aminooxy-PEG4-azide conjugates. Below you will find troubleshooting advice and frequently asked questions to assist with your experiments.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Yield of Purified Product Degradation of the aminooxy group: The aminooxy group is sensitive and can degrade, especially under harsh conditions.Avoid prolonged exposure to very low or high pH during purification. Immediate use of the compound is highly recommended (within 1 week)[1][2][3].
Instability of the azide group: While generally stable, the azide group can be sensitive to certain conditions.The azide functionality is known for its high selectivity and stability under most conditions[4][5]. If you suspect degradation, ensure that you are not exposing it to harsh reducing agents or incompatible reagents.
Product loss during purification: The compound may adhere to purification columns or membranes.Pre-condition columns and membranes according to the manufacturer's instructions to minimize non-specific binding.
Presence of Impurities in the Final Product Incomplete reaction: The conjugation reaction may not have gone to completion, leaving unreacted starting materials.Increase the molar excess of the this compound or the reaction time. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.
Side reactions: The aminooxy group can potentially react with other functional groups if present.Ensure that your reaction buffer does not contain primary amines (e.g., Tris buffer), which can compete with the desired reaction.
Co-elution of impurities: Impurities with similar properties to the desired conjugate may co-elute during chromatography.Optimize the chromatography gradient and consider using a different stationary phase (e.g., C8 instead of C18 for reverse-phase HPLC).
Broad or Tailing Peaks in HPLC Chromatogram Poor solubility of the conjugate: The conjugate may not be fully dissolved in the mobile phase.Ensure the sample is completely dissolved in the mobile phase before injection. If necessary, use a small amount of a stronger organic solvent like DMSO to dissolve the sample.
Secondary interactions with the column: The conjugate may be interacting with the silica backbone of the reverse-phase column.Add a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase to reduce secondary interactions.
Column overload: Injecting too much sample can lead to poor peak shape.Reduce the amount of sample injected onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound conjugates?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for purifying PEGylated compounds like this compound conjugates. The choice of column (e.g., C18 or C8) and the gradient of the mobile phase (typically a mixture of water and acetonitrile with an additive like TFA) should be optimized for the specific conjugate.

Q2: How can I monitor the purity of my this compound conjugate?

A2: The purity of the conjugate can be assessed using analytical RP-HPLC with UV detection. For more detailed characterization, techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the molecular weight and structure of the purified product.

Q3: What are the optimal storage conditions for purified this compound?

A3: Due to the reactive and sensitive nature of the aminooxy group, it is recommended to use the purified conjugate immediately, ideally within one week. For short-term storage, keep the compound at -20°C. For long-term storage, -80°C is preferable to minimize degradation. The product should be stored in a dry, dark environment.

Q4: What are some potential impurities that might be present in commercially available this compound?

A4: Commercially available this compound typically has a purity of 95-98%. Potential impurities could include starting materials from the synthesis, byproducts with incomplete PEGylation, or small molecules with different functional groups. It is advisable to obtain a certificate of analysis (CoA) from the supplier for detailed purity information.

Q5: Can I use normal-phase chromatography to purify this compound conjugates?

A5: While reverse-phase HPLC is more common, normal-phase chromatography can also be used. The choice between the two depends on the polarity of the conjugate and the impurities to be removed.

Experimental Protocols & Data

General Protocol for RP-HPLC Purification

This protocol provides a starting point for the purification of this compound conjugates. Optimization will be required based on the specific characteristics of the conjugate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for the conjugate (e.g., 220 nm or 280 nm if an aromatic group is present).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the crude conjugate in the initial mobile phase composition.

Purity and Storage Data Summary
Parameter Value Reference
Typical Purity 95-98%
Short-term Storage -20°C
Long-term Storage -80°C
Recommended Use Within 1 week of preparation/purification

Visualizations

Experimental Workflow for Purification and Analysis

G Workflow for Purification and Analysis of this compound Conjugates cluster_purification Purification cluster_analysis Purity Analysis Crude_Conjugate Crude Conjugate Mixture RP_HPLC Reverse-Phase HPLC Crude_Conjugate->RP_HPLC Injection Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Elution Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Purified_Product Purified Conjugate Solvent_Evaporation->Purified_Product Analytical_HPLC Analytical RP-HPLC Purified_Product->Analytical_HPLC Mass_Spectrometry Mass Spectrometry (MS) Purified_Product->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy Purified_Product->NMR_Spectroscopy Purity_Confirmation Purity & Identity Confirmed Analytical_HPLC->Purity_Confirmation Mass_Spectrometry->Purity_Confirmation NMR_Spectroscopy->Purity_Confirmation G Troubleshooting Logic for Impure this compound Conjugate Impure_Product Impure Product Detected (e.g., by HPLC, MS) Check_Reaction Review Reaction Conditions Impure_Product->Check_Reaction Check_Purification Review Purification Protocol Impure_Product->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Reaction Increase Reaction Time/ Molar Excess of Reagents Incomplete_Reaction->Optimize_Reaction Yes Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Reaction->Impure_Product Re-run Check_Buffer Check for Competing Nucleophiles (e.g., Tris) Side_Reactions->Check_Buffer Yes Side_Reactions->Check_Purification No Check_Buffer->Impure_Product Re-run with correct buffer Co_elution Co-elution of Impurities? Check_Purification->Co_elution Optimize_HPLC Modify Gradient/ Change Column Co_elution->Optimize_HPLC Yes Degradation Product Degradation? Co_elution->Degradation No Pure_Product Pure Product Optimize_HPLC->Pure_Product Check_Stability Assess Stability at Purification pH/Temp Degradation->Check_Stability Yes Degradation->Pure_Product No Check_Stability->Impure_Product Modify purification conditions

References

Technical Support Center: Aminooxy-PEG4-azide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Aminooxy-PEG4-azide in their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter, with a focus on the impact of catalysts on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and what are their respective reactions?

A1: this compound is a heterobifunctional crosslinker with two key reactive groups:

  • Aminooxy group: This group reacts with aldehydes or ketones to form a stable oxime bond. This reaction is also known as an oxime ligation.[1][2]

  • Azide group: This group participates in "click chemistry," most commonly reacting with alkynes (in a copper-catalyzed or strain-promoted reaction), BCN, or DBCO to form a stable triazole linkage.[1][2][3]

Q2: What is the optimal pH for oxime ligation with this compound?

A2: The optimal pH for oxime ligation is typically between 4.5 and 7. At a lower pH, the aminooxy group can become protonated, which reduces its nucleophilicity. Conversely, at a higher pH, the rate-limiting step of dehydrating the hemiaminal intermediate is slow. For many bioconjugation applications involving sensitive biological molecules, a pH range of 6.5-7.5 is a common compromise to ensure the stability of the biomolecules.

Q3: How can I accelerate a slow oxime ligation reaction?

A3: Slow reaction rates, particularly at neutral pH, are a common challenge. To increase the reaction rate, you can:

  • Use a catalyst: Nucleophilic catalysts like aniline and its derivatives can significantly increase the reaction rate at neutral pH. m-phenylenediamine (mPDA) and p-phenylenediamine are even more effective catalysts than aniline.

  • Increase reactant concentration: If your experimental conditions allow, increasing the concentration of either the this compound or the carbonyl-containing molecule will increase the reaction rate.

  • Optimize pH: Ensure your reaction is within the optimal pH range of 4.5-7.

Q4: What is "click chemistry" and why is it useful for the azide group of this compound?

A4: Click chemistry refers to a class of reactions that are highly efficient, specific, and biocompatible. The azide group of this compound is ideal for these reactions. The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. A key advantage of click chemistry is its bioorthogonality, meaning the azide and alkyne groups are largely unreactive with biological molecules, ensuring specific conjugation.

Troubleshooting Guides

Problem 1: Low Yield in Oxime Ligation Reaction

Possible CauseRecommended Solution
Slow Reaction Kinetics Add a catalyst to the reaction mixture. m-phenylenediamine (mPDA) is a highly efficient catalyst for oxime ligation. For example, at the same concentration, mPDA can be about twice as efficient as aniline. Its higher solubility also allows for use at greater concentrations, further accelerating the reaction. p-Phenylenediamine has also been shown to be a superior catalyst to aniline.
Suboptimal pH Adjust the pH of your reaction to be within the optimal range of 4.5-7. For sensitive biomolecules, a pH of 6.5-7.5 is often a good starting point. Use a non-amine-containing buffer such as phosphate or acetate.
Hydrolysis of Reactants If your carbonyl-containing molecule is prone to hydrolysis, ensure it is freshly prepared and used promptly. Aminooxy compounds themselves can be sensitive and should be used immediately after preparation.
Incorrect Molar Ratio of Reactants Optimize the molar ratio of this compound to your carbonyl-containing molecule. An excess of the aminooxy reagent may be required to drive the reaction to completion.

Problem 2: Non-Specific Binding or Side Reactions

Possible CauseRecommended Solution
Presence of Other Reactive Carbonyls If your target molecule is in a complex mixture (e.g., cell lysate), other aldehydes or ketones can compete for reaction with the aminooxy group. Purifying the target molecule before conjugation is recommended.
Schiff Base Formation with Catalyst At high concentrations, amine-based catalysts like aniline can form a reversible Schiff base with aldehyde-containing molecules, which can be a competing reaction. It is important to optimize the catalyst concentration.
Reaction with Amine-Containing Buffers Buffers containing primary amines (e.g., Tris) can react with aldehydes, reducing the availability of your target molecule. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or acetate buffers.

Data Presentation: Impact of Catalysts on Oxime Ligation Kinetics

The following tables summarize the quantitative impact of different catalysts on the kinetics of oxime ligation.

Table 1: Comparison of Aniline and m-Phenylenediamine (mPDA) as Catalysts

CatalystConcentration (mM)Observed Rate Constant (kobs) (M⁻¹s⁻¹)Fold Increase vs. Aniline
Aniline10010.31
m-Phenylenediamine (mPDA)10027.0~2.6

Data adapted from a kinetic analysis of oxime ligation with an aldehyde-functionalized protein.

Table 2: Catalytic Efficiency of Phenylenediamine Derivatives Compared to Aniline

CatalystFold Increase in Rate vs. Uncatalyzed ReactionFold Increase in Rate vs. Aniline-Catalyzed Reaction
p-Phenylenediamine12019
m-Phenylenediamine (mPDA)-up to 15

Data for p-phenylenediamine is from a model oxime ligation with aminooxy-functionalized PEG at pH 7. Data for mPDA is based on its overall efficiency, which is enhanced by its high aqueous solubility.

Experimental Protocols

Protocol 1: General Procedure for Catalyzed Oxime Ligation

  • Prepare the Reaction Buffer: Prepare a 100 mM phosphate buffer at pH 7.0.

  • Dissolve Reactants:

    • Dissolve your aldehyde or ketone-containing molecule in the reaction buffer to your desired concentration (e.g., 5-300 µM).

    • Dissolve the this compound in the reaction buffer to a concentration that is in a slight molar excess (e.g., 1.5 to 3-fold) to the carbonyl-containing molecule.

  • Prepare Catalyst Stock Solution: Prepare a 0.5 M stock solution of m-phenylenediamine (mPDA) in 0.3 M phosphate buffer at pH 7.0.

  • Initiate the Reaction: Add the mPDA stock solution to the reaction mixture to a final concentration of 25-100 mM.

  • Incubation: Incubate the reaction at room temperature. The reaction time will depend on the reactants and catalyst concentration. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

  • Purification: Once the reaction is complete, the resulting conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and any unreacted reagents.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve Reactants:

    • Dissolve your alkyne-containing molecule in a suitable solvent (e.g., water, DMSO, or a mixture).

    • Add the this compound conjugate to the reaction mixture. A slight molar excess may be used.

  • Prepare Catalyst and Ligand:

    • Prepare a stock solution of a copper(II) sulfate (CuSO₄).

    • Prepare a stock solution of a reducing agent, such as sodium ascorbate.

    • Optionally, a copper-chelating ligand like TBTA can be used to improve reaction efficiency and protect biomolecules.

  • Initiate the Reaction: Add the copper sulfate, sodium ascorbate, and ligand (if used) to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature. Reaction times are typically short, but can be optimized.

  • Purification: Purify the final conjugate using an appropriate method to remove the copper catalyst and other reagents.

Visualizations

experimental_workflow cluster_oxime_ligation Oxime Ligation Workflow cluster_click_chemistry Click Chemistry Workflow (CuAAC) prep_buffer Prepare Buffer (pH 6.5-7.5) dissolve_reactants Dissolve Carbonyl-Molecule and this compound prep_buffer->dissolve_reactants add_catalyst Add Catalyst (e.g., mPDA) dissolve_reactants->add_catalyst incubate_oxime Incubate add_catalyst->incubate_oxime purify_oxime Purify Conjugate incubate_oxime->purify_oxime dissolve_click_reactants Dissolve Alkyne-Molecule and Azide-PEG4-Conjugate add_copper Add Cu(II) and Reducing Agent dissolve_click_reactants->add_copper incubate_click Incubate add_copper->incubate_click purify_click Purify Final Conjugate incubate_click->purify_click

Caption: A typical experimental workflow for a two-step conjugation using this compound.

troubleshooting_logic start Low Reaction Yield check_kinetics Are Reaction Kinetics Slow? start->check_kinetics add_catalyst Add/Optimize Catalyst (e.g., mPDA) check_kinetics->add_catalyst Yes check_ph Is pH Optimal (4.5-7)? check_kinetics->check_ph No add_catalyst->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_reagents Are Reagents Stable and in Correct Ratio? check_ph->check_reagents Yes adjust_ph->check_reagents optimize_reagents Use Fresh Reagents and Optimize Molar Ratio check_reagents->optimize_reagents No success Improved Yield check_reagents->success Yes optimize_reagents->success

Caption: A logical troubleshooting workflow for addressing low yield in oxime ligation reactions.

References

Overcoming steric hindrance in Aminooxy-PEG4-azide ligations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aminooxy-PEG4-azide ligations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding steric hindrance and other challenges encountered during oxime ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound ligations, and how does it affect my reaction?

A1: Steric hindrance occurs when the bulky nature of molecules near the reactive sites—the aminooxy group on the PEG linker and the carbonyl group (aldehyde or ketone) on your target molecule—physically impedes their ability to approach each other and react. This is particularly problematic when ligating to sterically crowded ketones or aldehydes on complex biomolecules. The PEG4 linker itself, while designed to be a spacer, can also contribute to steric bulk.[1] This hindrance slows down the reaction rate and can lead to significantly lower ligation yields.

Q2: My oxime ligation with a ketone is much slower than with an aldehyde. Why is this, and what can I do?

A2: Ketones are inherently less reactive than aldehydes due to two main factors:

  • Electronic Effects: The two alkyl or aryl groups attached to the carbonyl carbon of a ketone are electron-donating, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by the aminooxy group.

  • Steric Hindrance: The two side groups on a ketone create more steric bulk around the carbonyl carbon compared to the single side group and smaller hydrogen atom of an aldehyde.[2]

To improve reaction rates with ketones, using a more efficient catalyst is crucial. Catalysts like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA) have been shown to be significantly more effective than the traditional aniline catalyst for ligations involving less reactive ketones.[2][3]

Q3: What is the optimal pH for oxime ligation, and what if my biomolecule is not stable at that pH?

A3: Oxime ligation is generally fastest at a slightly acidic pH of around 4.5-5.5.[4] At this pH, there is a balance between the protonation of the carbonyl group, which makes it more reactive, and the protonation of the aminooxy group, which would render it non-nucleophilic. However, many biomolecules are sensitive to acidic conditions. For reactions that need to be performed at a neutral pH (7.0-7.5), the use of a nucleophilic catalyst is essential to achieve a reasonable reaction rate. Aniline and its more effective derivatives, mPDA and pPDA, can significantly accelerate the reaction at neutral pH.

Q4: How does the length of the PEG linker affect steric hindrance? Would a longer or shorter PEG chain be better?

A4: The length of the PEG linker plays a dual role. A longer PEG chain can act as a spacer, moving the reactive aminooxy group further away from the potentially bulky biomolecule it is attached to, which can help overcome steric hindrance at the conjugation site. However, a very long PEG chain can also create its own steric shield, potentially hindering the interaction of the conjugated molecule with its biological target. The PEG4 linker in this compound is of a moderate length. If significant steric hindrance is suspected from the biomolecule itself, a longer PEG linker might be beneficial. Conversely, if the PEG chain itself seems to be causing interference, a shorter linker could be considered. The optimal length often needs to be determined empirically for each specific application.

Q5: Can I use a catalyst other than aniline for my ligation?

A5: Yes, and in many cases, it is highly recommended. While aniline is a classic catalyst for oxime ligation, derivatives such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) have been shown to be much more efficient, leading to significantly faster reaction rates, especially at neutral pH and with less reactive ketones. mPDA, in particular, has high water solubility, allowing it to be used at higher concentrations for even greater rate enhancements.

Troubleshooting Guide

This guide addresses common issues encountered during this compound ligations, particularly those related to steric hindrance.

Problem: Low or No Ligation Product Observed

Potential Cause Recommended Solution
Significant Steric Hindrance 1. Optimize Catalyst: Switch from aniline to a more potent catalyst like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA). 2. Increase Catalyst Concentration: For mPDA, which has high aqueous solubility, increasing the concentration can significantly boost the reaction rate. 3. Increase Reactant Concentration: If possible, increasing the concentration of one or both reactants can help drive the reaction forward. 4. Extend Reaction Time: Sterically hindered reactions are inherently slower. Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) at a controlled temperature.
Suboptimal pH 1. Adjust pH: If your biomolecule is stable, lower the pH to 4.5-5.5 for optimal reaction kinetics without a catalyst. 2. Use a Catalyst at Neutral pH: If you must work at neutral pH, the use of a catalyst like mPDA or pPDA is essential.
Impure or Degraded Reagents 1. Use Fresh Reagents: Aminooxy compounds can be sensitive. It is recommended to use this compound promptly after receipt. 2. Check Purity: Ensure the purity of your target molecule and the this compound. Impurities can inhibit the reaction.
Ketone Reactivity Ketones are less reactive than aldehydes. All the solutions for steric hindrance apply here, with a strong emphasis on using a highly efficient catalyst like mPDA.

Data Presentation

Table 1: Comparison of Catalysts for Oxime Ligation

This table summarizes the relative efficiency of different catalysts in accelerating oxime ligation.

CatalystRelative EfficiencyKey AdvantagesReference(s)
None BaselineNo additives required.
Aniline ~20-40x faster than uncatalyzed at neutral pHWell-established, effective at acidic pH.
m-Phenylenediamine (mPDA) ~2-fold more efficient than aniline at the same concentration; up to 15x overall due to higher solubility and concentration.High aqueous solubility allows for higher concentrations and significantly faster reactions, especially with ketones.
p-Phenylenediamine (pPDA) ~20x faster than aniline-catalyzed reaction at neutral pH.Highly effective at low mM concentrations at neutral pH.

Experimental Protocols

Protocol 1: General Procedure for mPDA-Catalyzed Oxime Ligation to a Sterically Hindered Ketone-Functionalized Protein

This protocol provides a starting point for ligating this compound to a protein containing a sterically hindered ketone.

Materials:

  • Ketone-functionalized protein in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • This compound

  • m-Phenylenediamine (mPDA)

  • Reaction buffer (0.1 M phosphate buffer, pH 7.0)

  • Quenching reagent (optional, e.g., acetone)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the ketone-functionalized protein in the reaction buffer to a final concentration of 10-100 µM.

    • Dissolve this compound in the reaction buffer to a concentration that is 3-10 fold molar excess over the protein.

    • Prepare a fresh 0.5 M stock solution of mPDA in the reaction buffer.

  • Ligation Reaction:

    • In a reaction vessel, combine the protein solution and the this compound solution.

    • Initiate the ligation by adding the mPDA stock solution to a final concentration of 50-100 mM.

    • Incubate the reaction at room temperature or 4°C. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS). Due to steric hindrance, the reaction may require incubation for 4 to 24 hours.

  • Quenching (Optional):

    • To consume excess aminooxy reagent, a small amount of acetone can be added.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography to remove unreacted PEG reagent and catalyst.

Protocol 2: Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol is for situations where aniline is the chosen catalyst.

Materials:

  • Aldehyde/Ketone-functionalized biomolecule

  • This compound

  • Aniline

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

Procedure:

  • Prepare Stock Solutions:

    • Prepare solutions of your biomolecule and this compound in the reaction buffer.

    • Prepare a stock solution of aniline in the reaction buffer. Note that the solubility of aniline is limited.

  • Ligation Reaction:

    • Combine the biomolecule and a 3-10 fold molar excess of this compound.

    • Add aniline to a final concentration of 10-100 mM.

    • Incubate at room temperature, monitoring the reaction over time.

  • Purification:

    • Purify the conjugate as described in Protocol 1.

Visualizations

OximeLigationWorkflow cluster_prep Preparation cluster_reaction Ligation cluster_purification Purification & Analysis start Start prep_protein Prepare Ketone/Aldehyde Biomolecule start->prep_protein prep_peg Prepare this compound Solution start->prep_peg prep_catalyst Prepare Catalyst (e.g., mPDA) Solution start->prep_catalyst mix Combine Biomolecule and PEG-Azide prep_protein->mix prep_peg->mix add_catalyst Add Catalyst to Initiate Reaction mix->add_catalyst incubate Incubate and Monitor (e.g., LC-MS, SDS-PAGE) add_catalyst->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Characterize Final Product purify->analyze end End analyze->end

Caption: Experimental workflow for a catalyzed this compound ligation.

TroubleshootingStericHindrance start Low Ligation Yield cause1 Is the carbonyl a sterically hindered ketone? start->cause1 cause2 Is the reaction at neutral pH? start->cause2 cause3 Are reactant concentrations low? start->cause3 cause1->cause2 No solution1 Use a more potent catalyst (mPDA or pPDA) cause1->solution1 Yes cause2->cause3 No solution4 Ensure catalyst is used (e.g., mPDA for pH 7) cause2->solution4 Yes solution2 Increase catalyst and/or reactant concentration cause3->solution2 Yes solution3 Extend reaction time (monitor progress) solution1->solution3 solution2->solution3 solution4->solution3

Caption: Troubleshooting logic for low yield in sterically hindered ligations.

References

Technical Support Center: Post-Reaction Purification of Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Aminooxy-PEG4-azide following a bioconjugation reaction, such as oxime ligation.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove excess this compound after my reaction?

It is crucial to remove unreacted this compound to ensure the purity of your final conjugated biomolecule. Residual unconjugated linker can interfere with downstream applications and lead to inaccurate characterization and analysis of your conjugate.

Q2: What are the primary methods for removing unconjugated this compound?

The most common and effective methods for removing small, unconjugated PEG linkers like this compound from a reaction mixture containing a larger biomolecular conjugate are based on differences in molecular size and other physicochemical properties. These methods include:

  • Size Exclusion Chromatography (SEC) / Desalting: A rapid and efficient method that separates molecules based on their size.[1]

  • Dialysis / Ultrafiltration: These techniques utilize a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules.[1][2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and other smaller biomolecules.[1]

Q3: How do I select the most appropriate purification method for my experiment?

The choice of purification method depends on several factors, including the size and stability of your target biomolecule, the required level of purity, sample volume, and available equipment.

  • For large biomolecules (e.g., proteins, antibodies): Size exclusion chromatography and dialysis are highly effective.

  • For smaller biomolecules (e.g., peptides): Reverse-phase HPLC may provide the best resolution.

  • For quick buffer exchange and removal of small molecules: A desalting column (a form of SEC) is often the fastest option.[1]

Troubleshooting Guides

This section addresses common challenges you may encounter during the removal of excess this compound.

Size Exclusion Chromatography (SEC) / Desalting
Problem Possible Cause Solution
Inefficient removal of this compound The resolution between the conjugated biomolecule and the small linker is poor.Ensure you are using a column with the appropriate exclusion limit for your biomolecule. For removing a small linker like this compound (MW: 278.31 g/mol ), a desalting column such as a Sephadex G-25 or G-50 is typically suitable.
The sample volume is too large for the column.For optimal separation, the sample volume should not exceed 30% of the total column bed volume.
Low recovery of the conjugated biomolecule The biomolecule is nonspecifically binding to the column matrix.Make sure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize nonspecific interactions.
The biomolecule is precipitating on the column.Verify the solubility of your conjugate in the chosen buffer. Ensure the buffer conditions are compatible with your protein's stability.
Air bubbles in the column bed Buffers were not properly degassed.Degas all buffers before use. If bubbles are present, pass degassed buffer through the column to remove them.
Dialysis / Ultrafiltration
Problem Possible Cause Solution
Inefficient removal of this compound The Molecular Weight Cutoff (MWCO) of the dialysis membrane is too large.For a small molecule like this compound, use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining your larger biomolecule.
Insufficient dialysis time or buffer volume.Dialyze for an adequate duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100-200 times the sample volume).
Low recovery of the conjugated biomolecule The biomolecule is passing through the membrane.Confirm that the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule.
The biomolecule is nonspecifically binding to the membrane.Some proteins can adsorb to the dialysis membrane. Consider using a membrane made of a different material or adding a small amount of a non-ionic surfactant to the buffer if compatible with your downstream application.
Sample volume has significantly increased Osmotic pressure differences between the sample and the dialysis buffer.Ensure that the osmolarity of your sample and the dialysis buffer are similar. If concentrating the sample is necessary after dialysis, you can use a concentrating solution like PEG.

Experimental Protocols

Protocol 1: Removal of Excess this compound using Size Exclusion Chromatography (Desalting Column)

This protocol is suitable for the rapid removal of the small this compound linker from a larger biomolecule.

Materials:

  • Desalting column (e.g., Sephadex G-25)

  • Equilibration/running buffer (e.g., PBS)

  • Reaction mixture containing your biomolecule and excess this compound

  • Collection tubes

Methodology:

  • Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of your desired buffer.

  • Sample Preparation: Before loading, clarify your sample by centrifugation or filtration to remove any particulate matter.

  • Sample Loading: Apply the reaction mixture to the top of the column. Ensure the sample volume does not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume).

  • Elution: Elute the sample with the equilibration buffer. The larger conjugated biomolecule will pass through the column more quickly and elute first. The smaller this compound will enter the pores of the chromatography resin and elute later.

  • Fraction Collection: Collect fractions and monitor the absorbance at a wavelength appropriate for your biomolecule (e.g., 280 nm for proteins) to identify the fractions containing your purified conjugate.

SEC_Workflow cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis Equilibrate Equilibrate Column Prepare_Sample Prepare Sample Load_Sample Load Sample Prepare_Sample->Load_Sample Elute Elute with Buffer Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., UV-Vis) Collect->Analyze Pool Pool Fractions Analyze->Pool

Workflow for Size Exclusion Chromatography.
Protocol 2: Removal of Excess this compound using Dialysis

This protocol is ideal for removing the small linker from a larger biomolecule, especially when sample dilution is not a major concern.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)

  • Dialysis buffer (e.g., PBS)

  • Reaction mixture

  • Stir plate and stir bar

  • Beaker or container for dialysis

Methodology:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.

  • Load Sample: Carefully load your reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.

  • Buffer Exchange: For efficient removal of the this compound, change the dialysis buffer at least 2-3 times.

  • Sample Recovery: Once dialysis is complete, carefully remove the tubing/cassette from the buffer and recover your purified conjugate.

Dialysis_Workflow cluster_setup Setup cluster_dialysis Dialysis Process cluster_recovery Recovery Prep_Membrane Prepare Dialysis Membrane Load_Sample Load Sample into Cassette/Tubing Prep_Membrane->Load_Sample Dialyze Dialyze against Buffer 1 Load_Sample->Dialyze Change_Buffer1 Change Buffer Dialyze->Change_Buffer1 Dialyze2 Dialyze against Buffer 2 Change_Buffer1->Dialyze2 Change_Buffer2 Change Buffer Dialyze2->Change_Buffer2 Dialyze3 Dialyze against Buffer 3 Change_Buffer2->Dialyze3 Recover_Sample Recover Purified Sample Dialyze3->Recover_Sample

Workflow for Dialysis Purification.

Quantification of Removal

To confirm the successful removal of excess this compound, you can employ analytical techniques such as RP-HPLC or mass spectrometry to analyze your purified sample. For a semi-quantitative assessment, you can compare the chromatograms or spectra of the pre- and post-purification samples. More rigorous quantification can be achieved by creating a standard curve with known concentrations of this compound.

QC_Logic Start Purified Sample Analysis Analytical Method (e.g., HPLC, MS) Start->Analysis Detection Detect Residual this compound Analysis->Detection Decision Is Residual Linker Below Threshold? Detection->Decision Pass Purification Successful Decision->Pass Yes Fail Repeat Purification Decision->Fail No

Logic for Quality Control after Purification.

References

Characterizing and identifying impurities in Aminooxy-PEG4-azide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing and identifying impurities in Aminooxy-PEG4-azide reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing an aminooxy group and an azide group separated by a 4-unit polyethylene glycol (PEG) spacer.[1] The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond, a process often used in bioconjugation to label glycoproteins or other molecules with carbonyl groups.[1][2][3] The azide group is used in "click chemistry," most commonly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to react with alkyne-containing molecules, forming a stable triazole linkage.[4] This dual functionality makes it a versatile tool for creating complex bioconjugates, such as in the development of antibody-drug conjugates (ADCs) and PROTACs.

Q2: What are the most common impurities I should be aware of when using this compound?

Impurities can arise from the starting materials, the synthetic process, or degradation during storage. Common impurities include:

  • Partially functionalized species: Molecules where only one of the functional groups (either aminooxy or azide) is present. This can include HO-PEG4-azide or Aminooxy-PEG4-OH. Incomplete conversion during the synthesis is a common cause.

  • PEG-diol: The starting material, HO-PEG4-OH, may be present if the functionalization reactions are incomplete.

  • Side-reaction products: For example, the azide group can be reduced to an amine (-NH2), resulting in Aminooxy-PEG4-amine. This can occur if reducing agents are present during synthesis or purification.

  • Hydrolysis products: The aminooxy group can be sensitive and may undergo hydrolysis under certain conditions, although the resulting oxime bond is generally stable.

Q3: How should I store this compound to minimize degradation?

Aminooxy compounds can be reactive and sensitive. It is recommended to store this compound at -20°C, protected from moisture. For stock solutions, it is advisable to use a dry, anhydrous organic solvent like DMSO and store at -20°C for up to one month. Before opening, the vial should be warmed to room temperature to prevent moisture condensation. Immediate use (within one week) of the reconstituted compound is often recommended.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Oxime Ligation

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal pH The reaction between an aminooxy group and a carbonyl is most efficient at a pH between 4.5 and 7.5. For many biological applications at neutral pH, the reaction can be slow. Consider optimizing the pH of your reaction buffer.
Low Reactivity of Carbonyl Group Ketones react more slowly than aldehydes. If you are conjugating to a ketone, you may need to increase the reaction time or the concentration of the aminooxy-PEG linker.
Catalyst Absence or Inefficiency Aniline and its derivatives, such as m-phenylenediamine (mPDA), can be used to catalyze oxime ligation, significantly increasing the reaction rate, especially at neutral pH. Consider adding a catalyst to your reaction mixture.
Degraded this compound Improper storage or multiple freeze-thaw cycles can lead to the degradation of the aminooxy group. Use a fresh vial of the reagent or verify the purity of your current stock using an appropriate analytical method (see Experimental Protocols section).
Steric Hindrance The accessibility of the carbonyl group on your target molecule can affect the reaction efficiency. If possible, consider engineering the location of the carbonyl group to be more accessible.
Problem 2: Low Yield or Failure in Click Chemistry Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inefficient Copper(I) Catalyst (for CuAAC) The Cu(I) catalyst is essential for the reaction and can be oxidized to the inactive Cu(II) state by oxygen. Ensure your reaction is deoxygenated. Use a reducing agent like sodium ascorbate to regenerate Cu(I) in situ from a CuSO₄ source.
Incompatible Buffer Components Buffers containing primary amines (e.g., Tris) can interfere with some click chemistry reactions. It is advisable to use non-coordinating buffers like PBS.
Impure or Degraded Reagents Verify the purity of both your this compound and your alkyne-containing molecule. The azide group is generally stable, but impurities in either reactant can inhibit the reaction.
Insufficient Reactant Concentration For bimolecular reactions, concentration is key. Ensure that the concentrations of your azide and alkyne are sufficient to drive the reaction forward.
Steric Hindrance Similar to oxime ligation, steric hindrance around the azide or alkyne can slow down the reaction. Using a longer PEG linker might help in some cases.

Characterization of Impurities

A combination of analytical techniques is recommended for the comprehensive characterization of this compound and the identification of potential impurities.

Table of Potential Impurities and their Characterization
Impurity NameStructureExpected Molecular Weight (Da)Primary Identification Method(s)
This compound H₂N-O-(CH₂CH₂O)₄-CH₂CH₂-N₃278.3MS, NMR
HO-PEG4-azideHO-(CH₂CH₂O)₄-CH₂CH₂-N₃263.3MS, NMR
Aminooxy-PEG4-OHH₂N-O-(CH₂CH₂O)₄-CH₂CH₂-OH237.3MS, NMR
HO-PEG4-OH (PEG4-diol)HO-(CH₂CH₂O)₄-CH₂CH₂-OH222.2MS, NMR
Aminooxy-PEG4-amineH₂N-O-(CH₂CH₂O)₄-CH₂CH₂-NH₂252.3MS, NMR

Experimental Protocols

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Detection

Mass spectrometry is a primary tool for confirming the molecular weight of the desired product and identifying impurities based on their mass-to-charge ratio.

Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of approximately 10 µM using the mobile phase as the diluent.

  • Liquid Chromatography (LC) Conditions (for LC-MS):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Mass Range: 100 - 1000 m/z.

  • Data Analysis:

    • Analyze the resulting spectrum for the expected m/z of the protonated molecule [M+H]⁺.

    • Look for peaks corresponding to the potential impurities listed in the table above.

    • Use the instrument's software to deconvolute any multiply charged species to determine the neutral mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

¹H and ¹³C NMR are crucial for confirming the chemical structure of the linker and quantifying the degree of functionalization.

Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Data Analysis and Interpretation:

    • PEG Backbone: A large, broad signal corresponding to the ethylene glycol protons (-O-CH₂-CH₂-O-) will be observed, typically around 3.6 ppm.

    • Azide Terminus: Look for a triplet signal corresponding to the methylene protons adjacent to the azide group (-CH₂-N₃), typically around 3.4 ppm.

    • Aminooxy Terminus: The methylene protons adjacent to the aminooxy group (-CH₂-O-NH₂) will have a distinct chemical shift.

    • Impurities: Look for signals that correspond to the terminal groups of potential impurities. For example, a triplet for -CH₂-OH in HO-PEG4-azide or Aminooxy-PEG4-OH. The chemical shifts of common impurities in various deuterated solvents are well-documented.

    • Quantification: By integrating the signals corresponding to the terminal functional groups and comparing them to the integration of the PEG backbone, the degree of functionalization can be estimated.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & QC cluster_application Bioconjugation start Starting Materials (PEG-diol) synthesis Two-step Functionalization (Azidation & Aminooxylation) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Impurity Mass purification->ms nmr NMR Spectroscopy - Structure Confirmation - Functionalization Degree purification->nmr hplc HPLC - Purity Assessment purification->hplc oxime Oxime Ligation hplc->oxime click Click Chemistry hplc->click

Caption: Workflow for the synthesis, characterization, and application of this compound.

troubleshooting_logic cluster_oxime Oxime Ligation Issues cluster_click Click Chemistry Issues start Low Reaction Yield? check_ph Is pH optimal (4.5-7.5)? start->check_ph Oxime Ligation check_cu Is the Cu(I) catalyst active and protected from oxygen? start->check_cu CuAAC check_catalyst Is a catalyst (e.g., aniline) being used? check_ph->check_catalyst No check_reagent_oxime Is the this compound fresh/pure? check_ph->check_reagent_oxime Yes check_catalyst->check_reagent_oxime No check_catalyst->check_reagent_oxime Yes solution Optimize conditions or use fresh reagents check_reagent_oxime->solution check_buffer Are there interfering buffer components (e.g., Tris)? check_cu->check_buffer No check_reagent_click Are both azide and alkyne reagents pure? check_cu->check_reagent_click Yes check_buffer->check_reagent_click No check_buffer->check_reagent_click Yes check_reagent_click->solution

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Validation & Comparative

Stability Showdown: A Comparative Guide to Oxime Bonds and Other Bioconjugation Linkages

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of covalent linkage in bioconjugation is a critical decision that directly impacts the stability, efficacy, and safety of the resulting molecule. This guide provides an objective comparison of the stability of the oxime bond, formed from reagents like Aminooxy-PEG4-azide, against other common bioconjugation linkages. The information is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate conjugation strategy for your research needs.

The ideal bioconjugation linker should be robust enough to remain intact in the physiological environment of a biological assay or in vivo circulation, preventing premature cleavage of a payload, yet allow for controlled release where desired. The oxime linkage, formed by the reaction of an aminooxy group with an aldehyde or ketone, has gained prominence due to its exceptional stability under physiological conditions.[1][2] This guide delves into a quantitative and qualitative comparison of the oxime bond with other frequently used linkages, including hydrazones, esters, amides, and disulfides.

Quantitative Comparison of Covalent Bond Stability

The hydrolytic stability of a covalent bond is a key determinant of its suitability for applications in biological systems. The following table summarizes available quantitative data on the stability of various linkages under physiological or near-physiological conditions.

Linkage TypeHalf-life (t½)ConditionsReference(s)
Oxime ~25 dayspD 7.0 (similar to pH 7.0)[3]
Hydrazone (Methylhydrazone)~2 hourspD 7.0[3]
Hydrazone (Acetylhydrazone)~2 hourspD 7.0[3]
Ester (Methyl benzoate)36 minutesRat plasma
Ester (3-sulfanylpropionyl linker)4.2 ± 0.1 daysNot specified
Ester (4-sulfanylbutyryl linker)14.0 ± 0.2 daysNot specified
Amide ~267 years (for a peptide bond)pH 7.0
Disulfide Variable (dependent on redox potential)Physiological redox environment

Note: The stability of disulfide bonds is primarily determined by the redox potential of the surrounding environment rather than hydrolysis. A more negative redox potential indicates a more stable bond.

In-Depth Linkage Comparison

Oxime: The oxime bond is characterized by its remarkable stability across a wide pH range, particularly at physiological pH. The rate of acid-catalyzed hydrolysis for an oxime is significantly lower than that of a comparable hydrazone, making it a preferred choice for applications requiring long-term stability. The high electronegativity of the oxygen atom in the oxime linkage contributes to its resistance to protonation, a key step in the hydrolysis mechanism.

Hydrazone: While still a robust linkage, the hydrazone bond is notably more susceptible to hydrolysis under acidic conditions compared to the oxime bond. This pH-dependent lability can be advantageous in applications requiring controlled release in acidic microenvironments, such as within endosomes or lysosomes.

Ester: Ester bonds are susceptible to hydrolysis by both chemical and enzymatic (esterases) means. Their stability can be tuned by modifying the steric and electronic properties of the surrounding atoms. This susceptibility to enzymatic cleavage makes them useful for prodrug strategies where release is desired in a specific biological compartment.

Amide: The amide bond is exceptionally stable under physiological conditions, with a half-life spanning centuries. This high stability makes it a cornerstone of peptide and protein structure and a reliable linker when permanent conjugation is desired.

Disulfide: Disulfide bonds are unique in that their stability is dictated by the redox environment. In the reducing environment inside a cell, disulfide bonds can be readily cleaved. This property is often exploited in drug delivery systems designed to release their payload upon internalization into the cell.

Visualizing the Chemistry and the Process

To further elucidate the concepts discussed, the following diagrams illustrate the oxime bond formation and a general workflow for assessing bioconjugate stability.

G Oxime Bond Formation cluster_reactants Reactants cluster_product Product This compound This compound (R-O-NH2) Oxime_Conjugate Stable Oxime Conjugate (R-O-N=CH-R') This compound->Oxime_Conjugate Reaction Aldehyde Aldehyde-containing Biomolecule (R'-CHO) Aldehyde->Oxime_Conjugate

Mechanism of Oxime Bond Formation.

G Experimental Workflow for Stability Assay cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare bioconjugate stock solution B Incubate in biological matrix (e.g., plasma, buffer with enzymes) A->B C Withdraw aliquots at pre-defined time points B->C D Quench reaction (e.g., add organic solvent) C->D E Analyze by HPLC or NMR D->E F Quantify remaining intact bioconjugate E->F G Calculate half-life (t½) F->G

General workflow for assessing bioconjugate stability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bioconjugate stability. Below are generalized protocols for stability assays using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: HPLC-Based Stability Assay

Objective: To quantify the degradation of a bioconjugate over time in a biological medium by separating the intact conjugate from its degradation products.

Materials:

  • Bioconjugate of interest

  • Biological matrix (e.g., human plasma, phosphate-buffered saline (PBS) with relevant enzymes)

  • Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)

  • HPLC system with a suitable detector (e.g., UV-Vis or mass spectrometer)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., water and acetonitrile with additives like TFA or formic acid)

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the bioconjugate in a suitable buffer.

    • Add the bioconjugate stock solution to the pre-warmed biological matrix (37 °C) to achieve the desired final concentration.

  • Incubation:

    • Incubate the mixture at 37 °C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing the quenching solution to stop any further degradation.

    • Centrifuge the sample to precipitate proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Run a gradient elution method to separate the intact bioconjugate from its degradation products.

    • Monitor the elution profile using the detector.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact bioconjugate at each time point.

    • Plot the percentage of remaining intact bioconjugate versus time.

    • Calculate the half-life (t½) of the bioconjugate from the degradation curve.

Protocol 2: ¹H NMR-Based Stability Assay

Objective: To monitor the hydrolysis of a bioconjugate by observing changes in the proton NMR spectrum over time.

Materials:

  • Bioconjugate of interest

  • Deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pD (equivalent to pH)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the bioconjugate in the deuterated buffer to a suitable concentration for NMR analysis.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) at a constant temperature (e.g., 25 °C or 37 °C).

    • Continue to acquire spectra at regular time intervals over the course of the experiment.

  • Spectral Analysis:

    • Identify a characteristic proton signal for the intact bioconjugate that disappears or diminishes upon hydrolysis, and a corresponding signal for a hydrolysis product that appears or grows.

    • Integrate the characteristic signals at each time point.

  • Data Analysis:

    • Calculate the relative concentration of the intact bioconjugate at each time point from the integral values.

    • Plot the natural logarithm of the concentration of the intact bioconjugate versus time.

    • The first-order rate constant for hydrolysis can be determined from the slope of the line. The half-life can then be calculated using the equation: t½ = 0.693 / k.

Conclusion

The selection of a bioconjugation linkage is a critical parameter that requires careful consideration of the intended application and the desired stability profile. The oxime bond, formed from reagents such as this compound, offers exceptional stability under physiological conditions, making it a superior choice for applications demanding long-term integrity of the bioconjugate. While other linkages like hydrazones and esters provide opportunities for controlled release under specific conditions, and amides offer unparalleled stability, the oxime linkage presents a robust and reliable option for a wide range of biological assays and therapeutic development. The experimental protocols provided herein offer a framework for researchers to empirically determine the stability of their own bioconjugates, ensuring informed decisions in the design and execution of their studies.

References

A Comparative Guide to Heterobifunctional Linkers: Aminooxy-PEG4-azide vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a linker molecule is paramount to the success of creating stable and functional conjugates for research, diagnostics, and therapeutic applications. This guide provides an objective comparison of Aminooxy-PEG4-azide with other widely used heterobifunctional linkers, namely Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and Dibenzocyclooctyne-PEG4-NHS ester (DBCO-PEG4-NHS). This comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific needs.

Introduction to Heterobifunctional Linkers

Heterobifunctional linkers are chemical tools that possess two different reactive groups, enabling the sequential and controlled conjugation of two distinct molecules.[] This targeted approach is crucial in applications such as the development of antibody-drug conjugates (ADCs), immobilization of proteins on surfaces, and the creation of fluorescent probes.[2][3] The linker is not merely a spacer but plays a critical role in the stability, solubility, and overall function of the final bioconjugate.[4]

This compound is a versatile heterobifunctional linker featuring an aminooxy group and an azide group.[5] The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond, while the azide group participates in bioorthogonal "click chemistry" reactions with alkynes or cyclooctynes. The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.

Quantitative Performance Comparison

The selection of a linker is often dictated by factors such as reaction efficiency, the stability of the resulting linkage, and the reaction conditions required. The following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)DBCO-PEG4-NHS Ester
Reactive Group 1 Aminooxy (-O-NH₂)N-Hydroxysuccinimide (NHS) esterN-Hydroxysuccinimide (NHS) ester
Reactive Toward Aldehydes, KetonesPrimary Amines (-NH₂)Primary Amines (-NH₂)
Reactive Group 2 Azide (-N₃)MaleimideDibenzocyclooctyne (DBCO)
Reactive Toward Alkynes (CuAAC), Strained Alkynes (SPAAC)Thiols (-SH)Azides (-N₃)
Resulting Linkage 1 OximeAmideAmide
Resulting Linkage 2 TriazoleThioetherTriazole
Reaction pH (Group 1) 4.5 - 7.0 (oxime formation is faster at acidic pH, but can proceed at neutral pH)7.2 - 8.57.2 - 8.5
Reaction pH (Group 2) 4.0 - 8.5 (CuAAC), 4.0 - 8.5 (SPAAC)6.5 - 7.54.0 - 8.5 (SPAAC)
Reaction Time 1-12 hours (can be accelerated with catalysts)0.5 - 2 hours0.5 - 2 hours (NHS ester reaction); 4-12 hours (DBCO-azide reaction)
Linkage Stability Oxime: Very stable, particularly at physiological pH, more stable than hydrazones.Amide: Very stable. Thioether: Stable.Amide: Very stable. Triazole: Highly stable.
Bioorthogonality High (both reactions)Moderate (amine and thiol reactions are not strictly bioorthogonal)High (SPAAC is bioorthogonal)
Catalyst Required Aniline or its derivatives can catalyze oxime formation. Copper(I) for CuAAC.NoneNone for SPAAC
Key Advantages Orthogonal reactivity, high stability of oxime linkage, PEG spacer for solubility.Well-established chemistry, high reaction efficiency.Copper-free click chemistry, high specificity and bioorthogonality.
Key Disadvantages Slower reaction kinetics for oxime formation without a catalyst.Potential for maleimide hydrolysis, less bioorthogonal.DBCO is a bulky group which may affect conjugate properties.

Experimental Protocols

Detailed methodologies for utilizing these linkers in bioconjugation are provided below.

Protocol 1: Conjugation using this compound

This protocol describes the conjugation of a protein containing an aldehyde group with a molecule containing an alkyne group using this compound.

Part A: Oxime Ligation

  • Preparation of Aldehyde-Containing Protein: If the protein of interest does not have a native aldehyde group, it can be introduced by mild oxidation of glycoprotein carbohydrates using sodium periodate.

  • Reaction Setup: Dissolve the aldehyde-containing protein in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0) to a final concentration of 1-5 mg/mL.

  • Linker Addition: Prepare a 10 mM stock solution of this compound in an organic solvent like DMSO. Add a 20-50 fold molar excess of the linker to the protein solution.

  • Catalysis (Optional but Recommended): To accelerate the reaction, an aniline catalyst can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification: Remove the excess linker and catalyst using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Part B: Azide-Alkyne Click Chemistry (SPAAC)

  • Reaction Setup: To the purified this compound-labeled protein, add the DBCO-containing molecule of interest in a 1.5 to 5-fold molar excess.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted components.

Protocol 2: Conjugation using SMCC

This protocol outlines the conjugation of an amine-containing protein to a thiol-containing molecule.

  • Protein Preparation: Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • SMCC Activation: Prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF immediately before use. Add a 10- to 20-fold molar excess of the SMCC stock solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Purification: Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

  • Conjugation to Thiol-Containing Molecule: Immediately add the purified SMCC-activated protein to the thiol-containing molecule in a buffer with a pH of 6.5-7.5.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol.

  • Final Purification: Purify the conjugate using SEC or affinity chromatography.

Protocol 3: Conjugation using DBCO-PEG4-NHS Ester

This protocol describes the labeling of a primary amine-containing protein with a DBCO group, followed by a copper-free click reaction with an azide-modified molecule.

Part A: DBCO Labeling

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-10 mg/mL.

  • DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution.

  • Incubation: Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Remove excess reagent using a desalting column or dialysis.

Part B: Copper-Free Click Chemistry

  • Reaction Setup: Mix the DBCO-labeled protein with the azide-functionalized molecule in a 1.5 to 4-fold molar excess of the azide molecule.

  • Incubation: Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final conjugate using SEC or affinity chromatography.

Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an ADC, highlighting where each type of heterobifunctional linker could be employed.

ADC_Workflow cluster_Ab Antibody Modification cluster_Linker Linker Activation cluster_Payload Payload cluster_Conjugation Conjugation & Purification Ab Monoclonal Antibody (mAb) Ab_NH2 mAb with accessible Lysine residues (-NH2) Ab->Ab_NH2 Ab_SH mAb with engineered Cysteine residues (-SH) Ab->Ab_SH Ab_CHO mAb with oxidized glycans (-CHO) Ab->Ab_CHO Activated_Ab_SMCC mAb-SMCC Ab_NH2->Activated_Ab_SMCC + SMCC Activated_Ab_DBCO mAb-DBCO Ab_NH2->Activated_Ab_DBCO + DBCO-NHS Activated_Ab_Aminooxy mAb-Oxime-PEG4-Azide Ab_CHO->Activated_Ab_Aminooxy + Aminooxy-Azide SMCC SMCC SMCC->Activated_Ab_SMCC DBCO_NHS DBCO-PEG4-NHS DBCO_NHS->Activated_Ab_DBCO Aminooxy_Azide This compound Aminooxy_Azide->Activated_Ab_Aminooxy Drug_SH Drug-SH ADC_SMCC ADC (Thioether) Drug_SH->ADC_SMCC + Drug-SH Drug_Azide Drug-Azide ADC_DBCO ADC (Triazole) Drug_Azide->ADC_DBCO + Drug-Azide Drug_Alkyne Drug-Alkyne ADC_Aminooxy ADC (Oxime, Triazole) Drug_Alkyne->ADC_Aminooxy + Drug-Alkyne Activated_Ab_SMCC->ADC_SMCC Activated_Ab_DBCO->ADC_DBCO Activated_Ab_Aminooxy->ADC_Aminooxy Purification Purification (SEC/Affinity) ADC_SMCC->Purification ADC_DBCO->Purification ADC_Aminooxy->Purification

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Logical Comparison of Linker Chemistries

The choice between these linkers depends on the specific functional groups available on the molecules to be conjugated and the desired properties of the final product.

Linker_Comparison cluster_aminooxy This compound cluster_smcc SMCC cluster_dbco DBCO-PEG4-NHS Aminooxy Aminooxy (-ONH2) Oxime Forms Stable Oxime Bond Aminooxy->Oxime reacts with Aldehyde/Ketone Azide Azide (-N3) Click Bioorthogonal Click Chemistry Azide->Click reacts with Alkyne/DBCO NHS NHS Ester Amide Forms Stable Amide Bond NHS->Amide reacts with Amine Maleimide Maleimide Thioether Forms Stable Thioether Bond Maleimide->Thioether reacts with Thiol NHS2 NHS Ester Amide2 Forms Stable Amide Bond NHS2->Amide2 reacts with Amine DBCO DBCO Click2 Copper-Free Click Chemistry DBCO->Click2 reacts with Azide

Caption: Comparison of reactive ends and resulting bonds.

Conclusion

The selection of a heterobifunctional linker is a critical decision in the design and synthesis of bioconjugates. This compound offers a unique combination of orthogonal reactivity, allowing for the formation of a stable oxime bond and participation in bioorthogonal click chemistry. This makes it an excellent choice for complex, multi-step conjugation strategies where high specificity and stability are required.

SMCC remains a robust and widely used linker for conjugating amines and thiols, valued for its efficiency and the stability of the resulting amide and thioether bonds. For applications demanding the highest level of bioorthogonality and the absence of potentially cytotoxic copper catalysts, DBCO-PEG4-NHS ester is the linker of choice for strain-promoted azide-alkyne cycloaddition.

Ultimately, the optimal linker depends on the specific requirements of the experimental system, including the nature of the biomolecules to be conjugated, the desired stability of the final product, and the reaction conditions that can be tolerated. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.

References

Mass Spectrometry Analysis of Aminooxy-PEG4-Azide Conjugated Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging peptide modifications for advanced therapeutic and research applications, the choice of conjugation chemistry is a critical determinant of success. The Aminooxy-PEG4-azide linker offers a unique combination of functionalities for targeted peptide modification and subsequent analysis. This guide provides an objective comparison of the mass spectrometry performance of peptides conjugated with this compound against two common alternatives: Maleimide-PEG and NHS ester-PEG linkers. This comparison is supported by a synthesis of available experimental data and detailed protocols to inform the selection of the most appropriate conjugation strategy for your research needs.

Introduction to Peptide Conjugation Chemistries

Peptide conjugation is a powerful technique for attaching moieties such as polyethylene glycol (PEG), fluorescent dyes, or cytotoxic drugs to peptides, thereby enhancing their therapeutic properties or enabling their use as research tools. The choice of linker and conjugation chemistry is paramount, as it influences the stability of the conjugate, the preservation of peptide activity, and the ease and reliability of analytical characterization, particularly by mass spectrometry.

This compound is a heterobifunctional linker. The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime linkages, a reaction often employed for site-specific modification of peptides containing periodate-oxidized N-terminal serine or threonine residues, or those incorporating unnatural ketone-bearing amino acids. The azide group provides a handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide range of molecules bearing a terminal alkyne.

Maleimide-PEG linkers are widely used for their high reactivity and specificity towards sulfhydryl groups, primarily found in cysteine residues. The maleimide group forms a stable thioether bond with the thiol side chain of cysteine.

NHS ester-PEG (N-Hydroxysuccinimide ester) linkers are reactive towards primary amines, found at the N-terminus of peptides and on the side chain of lysine residues. This reaction forms a stable amide bond.

Performance Comparison in Mass Spectrometry Analysis

The ideal peptide conjugate for mass spectrometry analysis is one that ionizes efficiently, produces informative fragment ions for confident sequence identification and localization of the modification, and exhibits predictable chromatographic behavior. While direct, head-to-head quantitative mass spectrometry data comparing these three linker types is limited in the literature, a qualitative and semi-quantitative comparison can be drawn from existing studies on their individual characteristics.

FeatureThis compoundMaleimide-PEGNHS ester-PEG
Specificity High for aldehydes/ketones.High for sulfhydryls (cysteine).Moderate for primary amines (N-terminus, lysine). Can have side reactions with serine, threonine, and tyrosine.[1]
Stability of Linkage High (Oxime bond).Generally stable (Thioether bond), but can undergo hydrolysis of the succinimide ring.[2]High (Amide bond).
Ionization Efficiency Generally good, the PEG chain can enhance solubility and ionization.Can be influenced by the overall peptide properties.Generally good, the resulting amide bond is stable.
MS/MS Fragmentation Fragmentation of the PEG linker can occur, producing a characteristic pattern of neutral losses (44 Da). The oxime bond is relatively stable.The thiosuccinimide linker can undergo metastable fragmentation, yielding characteristic ions that aid in identifying the conjugation site.[2][3] The thioether bond itself is generally stable during CID.The amide bond is very stable. Fragmentation primarily occurs along the peptide backbone, simplifying spectral interpretation.
Spectral Complexity Moderate. PEG fragmentation adds complexity but can also be diagnostic.Can be complex due to potential linker fragmentation and hydrolysis products.[2]Low. Predictable peptide backbone fragmentation.
Ease of Site Identification High, due to the specific nature of the conjugation chemistry.High, as cysteine is a relatively rare amino acid. Characteristic fragment ions from the linker can further confirm the site.Can be challenging if multiple lysine residues are present.

Experimental Workflows and Logical Relationships

The selection of a conjugation strategy depends on the available functional groups on the peptide and the desired downstream application. The following diagrams illustrate the experimental workflows for each conjugation chemistry and the logical relationship between them.

experimental_workflow cluster_aminooxy This compound Conjugation cluster_maleimide Maleimide-PEG Conjugation cluster_nhs NHS ester-PEG Conjugation cluster_analysis Mass Spectrometry Analysis peptide_keto Peptide with Aldehyde/Ketone oxime_ligation Oxime Ligation peptide_keto->oxime_ligation aminooxy_reagent This compound aminooxy_reagent->oxime_ligation peptide_aminooxy Aminooxy-PEG4-Peptide oxime_ligation->peptide_aminooxy click_reaction CuAAC Click Reaction peptide_aminooxy->click_reaction alkyne_molecule Alkyne-containing Molecule alkyne_molecule->click_reaction final_conjugate_aminooxy Final Conjugate click_reaction->final_conjugate_aminooxy lc_ms LC-MS/MS Analysis final_conjugate_aminooxy->lc_ms Sample Prep peptide_cys Peptide with Cysteine thiol_reaction Thiol-Maleimide Reaction peptide_cys->thiol_reaction maleimide_reagent Maleimide-PEG-Molecule maleimide_reagent->thiol_reaction final_conjugate_maleimide Final Conjugate thiol_reaction->final_conjugate_maleimide final_conjugate_maleimide->lc_ms Sample Prep peptide_amine Peptide with Primary Amine amine_reaction Amine-NHS Ester Reaction peptide_amine->amine_reaction nhs_reagent NHS-ester-PEG-Molecule nhs_reagent->amine_reaction final_conjugate_nhs Final Conjugate amine_reaction->final_conjugate_nhs final_conjugate_nhs->lc_ms Sample Prep data_analysis Data Analysis and Interpretation lc_ms->data_analysis

Figure 1. Experimental workflows for peptide conjugation.

Application in a Biological Context: GLP-1 Receptor Signaling

Modified peptides are frequently used to study biological signaling pathways. For instance, analogs of Glucagon-Like Peptide-1 (GLP-1) are used in the treatment of type 2 diabetes and obesity. Chemical modifications, including PEGylation, are employed to improve their pharmacokinetic properties. An this compound conjugated GLP-1 analog could be used to investigate its interaction with the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), and the subsequent downstream signaling cascade. The azide handle would allow for the attachment of probes to study receptor binding and trafficking.

glp1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol glp1_analog This compound GLP-1 Analog glp1r GLP-1 Receptor (GPCR) glp1_analog->glp1r Binding g_protein G-protein (Gs) glp1r->g_protein Activation ac Adenylate Cyclase g_protein->ac Activation camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Responses (e.g., Insulin Secretion) pka->downstream Phosphorylation

Figure 2. GLP-1 receptor signaling pathway.

Detailed Experimental Protocols

Protocol 1: this compound Conjugation to a Peptide with an N-terminal Oxidized Serine

Materials:

  • Peptide with an N-terminal serine residue

  • Sodium periodate (NaIO₄)

  • This compound

  • Aniline buffer (0.1 M, pH 4.5)

  • Desalting column (e.g., C18 Sep-Pak)

  • LC-MS system

Procedure:

  • Peptide Oxidation:

    • Dissolve the peptide in water to a concentration of 1-5 mg/mL.

    • Add a 10-fold molar excess of NaIO₄.

    • Incubate the reaction in the dark at room temperature for 10 minutes.

    • Quench the reaction by adding a 20-fold molar excess of glycerol.

    • Desalt the oxidized peptide using a C18 Sep-Pak column and lyophilize.

  • Oxime Ligation:

    • Dissolve the oxidized peptide and a 5-fold molar excess of this compound in aniline buffer.

    • Incubate the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Purify the conjugated peptide by RP-HPLC.

  • Mass Spectrometry Analysis:

    • Reconstitute the purified peptide in a suitable solvent for ESI-MS (e.g., 50% acetonitrile/0.1% formic acid).

    • Analyze the sample by LC-MS/MS.

    • Set the mass spectrometer to perform data-dependent acquisition, acquiring MS/MS spectra of the most abundant precursor ions.

    • Analyze the MS/MS data for peptide sequence confirmation and localization of the modification. Look for characteristic neutral losses of 44 Da corresponding to the PEG units.

Protocol 2: Maleimide-PEG Conjugation to a Cysteine-containing Peptide

Materials:

  • Cysteine-containing peptide

  • Maleimide-PEG reagent

  • Conjugation buffer (e.g., PBS, pH 7.0-7.5)

  • Desalting column

  • LC-MS system

Procedure:

  • Peptide Preparation:

    • If the peptide has disulfide bonds that need to be reduced, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

    • Dissolve the peptide in conjugation buffer.

  • Maleimide Conjugation:

    • Dissolve the Maleimide-PEG reagent in a small amount of organic solvent (e.g., DMSO) and then add it to the peptide solution. A 10-20 fold molar excess of the maleimide reagent is typically used.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Monitor the reaction by LC-MS.

    • Purify the conjugated peptide by RP-HPLC.

  • Mass Spectrometry Analysis:

    • Prepare the sample for ESI-MS as described in Protocol 1.

    • Analyze by LC-MS/MS.

    • In the MS/MS analysis, look for the intact peptide mass as well as potential fragment ions of the linker, which can confirm the conjugation site.

Protocol 3: NHS ester-PEG Conjugation to a Peptide with Primary Amines

Materials:

  • Peptide with lysine residues or an available N-terminus

  • NHS ester-PEG reagent

  • Reaction buffer (e.g., PBS, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

  • LC-MS system

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the reaction buffer. Ensure the buffer does not contain primary amines.

  • NHS Ester Conjugation:

    • Dissolve the NHS ester-PEG reagent in an organic solvent (e.g., DMSO or DMF) immediately before use.

    • Add a 10-50 fold molar excess of the NHS ester solution to the peptide solution.

    • Incubate the reaction at room temperature for 30-60 minutes.

    • Quench the reaction by adding the quenching solution.

    • Monitor the reaction by LC-MS.

    • Purify the conjugated peptide by RP-HPLC.

  • Mass Spectrometry Analysis:

    • Prepare the sample for ESI-MS as described in Protocol 1.

    • Analyze by LC-MS/MS.

    • The resulting amide bond is stable, so fragmentation should primarily occur along the peptide backbone, simplifying spectral interpretation.

Conclusion

The choice between this compound, Maleimide-PEG, and NHS ester-PEG linkers for peptide conjugation and subsequent mass spectrometry analysis depends on the specific requirements of the experiment. This compound offers high specificity for aldehydes and ketones and the versatility of click chemistry for further modifications. Maleimide-PEG provides excellent selectivity for cysteine residues, and its linker fragmentation can aid in site identification. NHS ester-PEG is a robust method for targeting primary amines, leading to stable conjugates with predictable fragmentation patterns. By understanding the chemical principles, performance characteristics, and experimental protocols for each of these conjugation strategies, researchers can make informed decisions to achieve their scientific goals.

References

A Head-to-Head Comparison: Aminooxy-PEG4-azide vs. NHS ester-PEG-azide for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

San Diego, CA – November 26, 2025 – For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical cornerstone of their work. The choice of chemical linker can profoundly impact the specificity, stability, and functionality of the resulting bioconjugate. This guide provides a detailed, objective comparison between two prevalent heterobifunctional linkers: Aminooxy-PEG4-azide and N-hydroxysuccinimide (NHS) ester-PEG-azide. By examining their mechanisms of action, performance characteristics, and supporting experimental data, researchers can make more informed decisions to optimize their protein labeling strategies.

The fundamental difference between these two linkers lies in their reactive targets on a protein. NHS esters react with primary amines, which are abundant, while aminooxy groups react with carbonyls (aldehydes or ketones), which are rare and often must be introduced deliberately. This distinction is the primary determinant of the specificity and control achievable with each method.

Mechanism of Action: Specificity vs. Abundance

NHS ester-PEG-azide operates by targeting primary amines, specifically the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain.[1][2][3] This reaction, a nucleophilic acyl substitution, occurs efficiently at a physiological to slightly alkaline pH (7.2-9.0) and forms a highly stable amide bond.[1][3] However, since most proteins contain numerous lysine residues distributed across their surface, this method typically results in a heterogeneous mixture of conjugates with varying degrees of labeling (DoL) and at different locations. This lack of site-specificity can be detrimental if lysine residues are critical to the protein's active site or binding interfaces.

This compound , in contrast, enables a highly site-specific labeling strategy. Its aminooxy group chemoselectively reacts with an aldehyde or ketone to form a stable oxime bond. Because these carbonyl groups are generally absent in native proteins, they must be introduced at specific locations. A common method is the mild oxidation of carbohydrate moieties on glycoproteins using sodium periodate, which converts vicinal diols into aldehydes. This "glycan engineering" approach allows for controlled, site-specific conjugation that preserves the protein's natural amino acid structure. The oxime ligation is typically performed at a slightly acidic to neutral pH (5.5-7.5) and can be accelerated by catalysts such as aniline.

Visualizing the Reaction Pathways

To clarify these distinct mechanisms, the following diagrams illustrate the chemical reactions involved in each labeling strategy.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Lysine or N-terminus) Amide_Bond Protein-NH-CO-PEG-azide (Stable Amide Bond) Protein_NH2->Amide_Bond pH 7.2 - 9.0 NHS_Ester NHS-ester-PEG-azide NHS_Ester->Amide_Bond NHS_byproduct N-hydroxysuccinimide

Caption: Reaction of NHS-ester-PEG-azide with a primary amine on a protein.

Aminooxy_Reaction cluster_reactants Reactants cluster_products Products Protein_CHO Protein-CHO (Introduced Aldehyde) Oxime_Bond Protein-CH=N-O-PEG-azide (Stable Oxime Bond) Protein_CHO->Oxime_Bond pH 5.5 - 7.5 (Aniline catalyst) Aminooxy This compound Aminooxy->Oxime_Bond Water H₂O Aminooxy->Water Condensation

Caption: Reaction of this compound with an aldehyde on a protein.

Performance Comparison: A Quantitative Look

The choice of linker significantly affects key performance metrics such as reaction conditions, bond stability, and the homogeneity of the final product. The following tables summarize these differences based on available data. It is important to note that direct head-to-head comparisons in a single study are scarce, and performance can vary based on the specific protein and experimental conditions.

Table 1: Reaction Characteristics and Performance

FeatureThis compoundNHS ester-PEG-azide
Target Group Aldehydes & Ketones (Carbonyls)Primary Amines (Lysine, N-terminus)
Specificity High (Site-specific, requires target introduction)Low to Moderate (Targets multiple abundant residues)
Optimal pH 5.5 - 7.5 (Slightly acidic to neutral)7.2 - 9.0 (Neutral to alkaline)
Reaction Speed Hours; can be accelerated by catalysts30-60 minutes at room temperature
Control over DoL High; determined by number of introduced sitesModerate; controlled by molar excess, can be challenging
Product Homogeneity High; produces a well-defined conjugateLow; results in a heterogeneous mixture
Side Reactions Minimal; highly chemoselectiveHydrolysis of the NHS-ester is a major competing reaction

Table 2: Stability of the Resulting Conjugate Linkage

Linkage TypeCovalent BondHalf-Life (t½) at Neutral pHKey Findings & Citations
Aminooxy Ligation Oxime (C=N-O)~25 daysThe hydrolysis of oximes is acid-catalyzed and extremely slow at neutral pH. The rate constant for hydrolysis is nearly 1000-fold lower than for simple hydrazones.
NHS Ester Reaction Amide (CO-NH)Very High (Months to Years)The amide bond is one of the most stable covalent linkages used in bioconjugation, highly resistant to hydrolysis under physiological conditions.

Impact on Protein Function

A critical consideration in protein labeling is the preservation of the biomolecule's biological activity. The random nature of NHS ester chemistry means that modification can occur on lysine residues within or near active sites, potentially leading to a partial or complete loss of function.

Aminooxy-based labeling, by targeting engineered sites away from functionally critical regions (e.g., on glycans), is inherently less likely to disrupt the protein's native structure and activity. This is a significant advantage in the development of therapeutics like antibody-drug conjugates (ADCs), where preserving the antibody's binding affinity is paramount.

Detailed Experimental Protocols

The following are generalized protocols for labeling an IgG antibody (a glycoprotein) using both methods.

Protocol 1: Labeling of IgG with this compound

This protocol involves two main stages: the generation of aldehydes on the antibody's glycans and the subsequent reaction with the aminooxy linker.

A. Aldehyde Generation (Oxidation)

  • Preparation: Prepare the IgG solution in an acetate buffer (e.g., 0.1 M sodium acetate, pH 5.5) at a concentration of 2-10 mg/mL.

  • Oxidation: Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to the antibody solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction for 30 minutes at 4°C in the dark.

  • Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes.

  • Purification: Remove excess periodate and byproducts by buffer exchange into a neutral buffer (e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.

B. Oxime Ligation

  • Reagent Preparation: Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to a stock concentration of 10 mM.

  • Reaction Setup: Add a 50-fold molar excess of the this compound solution to the purified, oxidized antibody.

  • Catalysis: For catalysis, add aniline to the reaction mixture to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification: Purify the final antibody conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and catalyst.

Protocol 2: Labeling of IgG with NHS ester-PEG-azide

This is a direct, one-step labeling protocol.

  • Buffer Exchange: Ensure the IgG solution (1-10 mg/mL) is in an amine-free buffer, such as PBS (pH 7.2-8.0). Buffers containing Tris or glycine must be avoided as they will compete in the reaction.

  • Reagent Preparation: Equilibrate the vial of NHS ester-PEG-azide to room temperature before opening. Immediately before use, dissolve it in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.

  • Reaction Setup: Add a 10 to 20-fold molar excess of the NHS ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove unreacted NHS ester by using a desalting column (e.g., Zeba™ Spin) or dialysis.

Experimental Workflow Visualization

The logical flow for a typical protein labeling experiment, from preparation to final analysis, is outlined below.

Experimental_Workflow start Start: Purified Protein prep Protein Preparation (Buffer Exchange) start->prep decision Labeling Chemistry? prep->decision oxidation Site-Generation (e.g., Glycan Oxidation) decision->oxidation  Aminooxy nhs_label NHS-ester-PEG-Azide Labeling Reaction decision->nhs_label NHS Ester   purify1 Purification Step 1 (Remove Oxidant) oxidation->purify1 aminooxy_label Aminooxy-PEG-Azide Labeling Reaction purify1->aminooxy_label purify2 Final Purification (Remove Excess Linker) aminooxy_label->purify2 nhs_label->purify2 analysis Characterization (DoL, Purity, Activity) purify2->analysis end End: Labeled Protein analysis->end

Caption: Generalized workflow for protein labeling experiments.

Conclusion: Making the Right Choice

The selection between this compound and NHS ester-PEG-azide hinges on the specific goals of the research.

Choose this compound when:

  • Site-specificity is paramount.

  • Preserving protein function is critical.

  • A homogeneous, well-defined product is required.

  • The protein is a glycoprotein or can be otherwise engineered to contain a carbonyl group.

Choose NHS ester-PEG-azide when:

  • Rapid and simple labeling is the primary goal.

  • A degree of product heterogeneity is acceptable.

  • The protein has available lysine residues that are not essential for its function.

  • Site-specific engineering of the protein is not feasible.

Both linkers provide a valuable azide handle for subsequent bioorthogonal "click" chemistry, enabling a powerful two-step labeling strategy. However, by understanding their fundamental differences in reactivity and specificity, researchers can better design their bioconjugation experiments to achieve optimal results for downstream applications in diagnostics, therapeutics, and fundamental biological research.

References

A Comparative Guide to the Characterization of ADCs Synthesized with Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) synthesized using the heterobifunctional linker, Aminooxy-PEG4-azide, with ADCs created using alternative conjugation technologies. The performance of ADCs is critically dependent on the choice of linker and conjugation strategy. Here, we present a summary of key characterization data, detailed experimental protocols, and visualizations to aid in the evaluation of ADCs for therapeutic development.

Executive Summary

This compound is a versatile linker that enables the site-specific conjugation of payloads to antibodies through a stable oxime bond. This approach offers advantages in terms of homogeneity and stability compared to more traditional methods like maleimide-based conjugation. This guide will delve into the quantitative characterization of ADCs, comparing key quality attributes such as Drug-to-Antibody Ratio (DAR), purity, stability, and in vitro cytotoxicity.

Comparative Data on ADC Characterization

The following tables summarize the typical performance characteristics of ADCs synthesized via oxime ligation (utilizing aminooxy linkers) compared to those synthesized using the more conventional maleimide-thiol chemistry.

Table 1: Comparison of Drug-to-Antibody Ratio (DAR) and Purity

ParameterADC with this compound (Oxime Ligation)ADC with Maleimide LinkerKey Considerations
Average DAR Typically 1.7 - 2.0Can range from 0 to 8, with an average of 3.5-4.0 for traditional cysteine conjugationOxime ligation, especially when targeting engineered aldehydes, allows for more precise control over the DAR, leading to a more homogeneous product.
DAR Distribution Narrow distribution, predominantly DAR2 speciesBroad distribution of different drug-loaded speciesA narrower DAR distribution is desirable for a more consistent product with predictable efficacy and toxicity.
Purity (% Monomer) >95%Often >90%, but can be lower due to aggregationThe hydrophilic PEG spacer in the this compound linker can help to mitigate aggregation, particularly with hydrophobic payloads.

Table 2: Comparison of in vitro Stability

AssayADC with this compound (Oxime Ligation)ADC with Maleimide LinkerKey Considerations
Plasma Stability (% Intact ADC after 7 days) High (>90%)Variable (can be <75% due to retro-Michael addition)The oxime bond is generally more stable in plasma compared to the thiosuccinimide linkage formed by maleimide conjugation, which can undergo deconjugation.[1][2]
Thiol Challenge (% Payload Retention) HighCan show significant payload lossThe stability of the maleimide linkage can be compromised in the presence of endogenous thiols like glutathione.

Table 3: Comparison of in vitro Cytotoxicity

Cell LineADC with this compound (Oxime Ligation) (IC50)ADC with Maleimide Linker (IC50)Key Considerations
HER2-positive (e.g., BT-474) Low nM rangeLow nM rangeThe in vitro potency is highly dependent on the antibody, payload, and target antigen expression. However, the stability of the linker can influence the amount of active payload delivered to the target cell.
HER2-negative (e.g., MCF-7) High nM to µM rangeHigh nM to µM rangeBoth conjugation methods can produce ADCs with high target specificity.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of ADCs.

Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
  • Objective: To determine the average number of drug molecules conjugated to each antibody.

  • Methodology:

    • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.

    • Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients.

    • The DAR is calculated as the molar ratio of the payload to the antibody.

Analysis of ADC Purity by Size Exclusion Chromatography (SEC-HPLC)
  • Objective: To assess the presence of aggregates and fragments in the ADC preparation.

  • Methodology:

    • Equilibrate an SEC-HPLC column with a suitable mobile phase (e.g., phosphate-buffered saline).

    • Inject the ADC sample and monitor the elution profile at 280 nm.

    • The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates and later eluting peaks correspond to fragments.

    • Calculate the percentage of monomer by integrating the peak areas.

In Vitro Plasma Stability Assay
  • Objective: To evaluate the stability of the ADC and the extent of drug deconjugation in a physiological environment.

  • Methodology:

    • Incubate the ADC in human plasma at 37°C for a specified period (e.g., 7 days).

    • At various time points, take aliquots and analyze the samples by a suitable method, such as ELISA or LC-MS.

    • For ELISA, use one assay to measure the total antibody concentration and another to measure the concentration of the conjugated antibody. The difference indicates the amount of deconjugation.

    • For LC-MS, the intact ADC and any free payload can be directly quantified.

In Vitro Cytotoxicity Assay
  • Objective: To determine the potency of the ADC in killing target cancer cells.

  • Methodology:

    • Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-96 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing ADC Synthesis and Comparison

Diagrams generated using Graphviz (DOT language) can effectively illustrate the workflows and concepts discussed.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody Antibody Conjugation Oxime Ligation Antibody->Conjugation Linker This compound Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation ADC Purified ADC Conjugation->ADC Purification DAR DAR Analysis (UV/Vis) ADC->DAR Purity Purity Analysis (SEC-HPLC) ADC->Purity Stability Stability Assay (Plasma) ADC->Stability Cytotoxicity Cytotoxicity Assay (In Vitro) ADC->Cytotoxicity

Caption: Workflow for the synthesis and characterization of an ADC using this compound.

Linker_Comparison cluster_oxime Aminooxy (Oxime) Ligation cluster_maleimide Maleimide-Thiol Conjugation Oxime_Reactants Antibody-Aldehyde + Aminooxy-Linker-Payload Oxime_Bond Stable Oxime Bond Oxime_Reactants->Oxime_Bond Oxime_Adv Advantages: - High Stability - Homogeneous Product Oxime_Bond->Oxime_Adv Maleimide_Reactants Antibody-Thiol + Maleimide-Linker-Payload Maleimide_Bond Thiosuccinimide Bond Maleimide_Reactants->Maleimide_Bond Maleimide_Disadv Disadvantages: - Potential for Instability (Retro-Michael Addition) - Heterogeneous Product Maleimide_Bond->Maleimide_Disadv

Caption: Comparison of Oxime Ligation and Maleimide-Thiol conjugation chemistries for ADCs.

Conclusion

The choice of linker and conjugation strategy is a critical determinant of the therapeutic potential of an ADC. ADCs synthesized with this compound, forming a stable oxime linkage, offer a promising alternative to traditional maleimide-based conjugates, primarily due to their enhanced stability and the potential for a more homogeneous product profile. The experimental protocols and comparative data presented in this guide provide a framework for the rigorous characterization and objective evaluation of ADCs, facilitating the selection of optimal candidates for further preclinical and clinical development.

References

Validating Site-Specific Aminooxy-PEG4-Azide Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving site-specific modification of biomolecules is paramount for developing next-generation therapeutics and research tools. Aminooxy-PEG4-azide has emerged as a powerful heterobifunctional linker, enabling precise, bioorthogonal conjugation. This guide provides an objective comparison of aminooxy-based conjugation with other leading site-specific modification techniques, supported by experimental data and detailed protocols to validate conjugation specificity.

This compound facilitates a highly selective reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond.[1][2] This bioorthogonal chemistry is particularly advantageous as carbonyl groups are not naturally abundant in proteins, thereby minimizing off-target reactions.[3] The azide group provides a secondary handle for subsequent "click chemistry" reactions. This guide will delve into the specifics of validating this technique and compare it against other established methods.

A Comparative Analysis of Site-Specific Conjugation Chemistries

The choice of conjugation strategy significantly impacts the homogeneity, stability, and ultimately, the efficacy of the final bioconjugate. Below is a quantitative comparison of key performance indicators for this compound conjugation and its alternatives.

FeatureAminooxy Conjugation (Oxime Ligation)Maleimide ConjugationEnzymatic Ligation (e.g., Sortase A)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Target Functional Group Aldehydes & KetonesThiols (Cysteines)Specific peptide motifs (e.g., LPXTG)Azides or Alkynes
Resulting Linkage OximeThioetherAmideTriazole
Typical Reaction Yield 60-95%70-95%>90%[4]>90%[4]
Reaction Speed Can be slow (hours), often requires catalyst (e.g., aniline)Generally fast (minutes to hours)Moderate (hours)Fast (minutes to hours)
Linkage Stability Highly stableStable, but can be susceptible to retro-Michael addition and thiol exchangeHighly stable (amide bond)Highly stable
Site-Specificity Control High, dependent on aldehyde/ketone introductionHigh, dependent on cysteine availability/engineeringVery high, enzyme-directedVery high, dependent on azide/alkyne incorporation
Drug-to-Antibody Ratio (DAR) Typically 1-4Typically 2-8Precisely controlled (e.g., DAR of 2)Precisely controlled

Experimental Protocols for Validation

Accurate validation of site-specificity is crucial. The following are detailed protocols for introducing the reactive handle for aminooxy conjugation and for characterizing the final conjugate.

Protocol 1: Site-Specific Introduction of Aldehyde Groups into Glycoproteins

This protocol describes the generation of aldehyde groups on the glycan moieties of an antibody for subsequent aminooxy conjugation.

Materials:

  • IgG to be labeled

  • 10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • PBS buffer

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 1X PBS buffer to a concentration of 3-15 mg/mL.

  • Oxidation of Carbohydrates:

    • Add 1/10 volume of 10X Reaction Buffer to the antibody solution.

    • Add 1/10 volume of freshly prepared 100 mM NaIO₄ solution.

    • Incubate for 30 minutes on ice in the dark.

  • Quench the Reaction: Add ethylene glycol to a final concentration of 20 mM to quench the unreacted periodate. Incubate for 10 minutes on ice.

  • Purification: Remove excess reagents by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against PBS. The aldehyde-modified antibody is now ready for conjugation.

Protocol 2: this compound Conjugation and Purification

Materials:

  • Aldehyde-modified antibody (from Protocol 1)

  • This compound

  • Aniline (optional catalyst)

  • Anhydrous DMSO

  • PBS buffer, pH 6.5-7.5

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 50-100 fold molar excess of the this compound solution to the aldehyde-modified antibody.

    • If a catalyst is used, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification: Remove unreacted this compound and other small molecules using size-exclusion chromatography or dialysis against PBS.

Protocol 3: Validation of Conjugation and Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of antibody-drug conjugates (ADCs).

Materials:

  • Purified antibody conjugate

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the antibody conjugate in Mobile Phase A.

  • HIC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the sample and elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the unconjugated antibody (eluting first) and antibody species with increasing numbers of conjugated molecules (eluting later due to increased hydrophobicity).

    • Calculate the average DAR by determining the area of each peak and using the following formula: Average DAR = Σ (% Peak Area × Number of Conjugated Molecules) / 100

Mass Spectrometry (MS) provides a more direct and detailed analysis of conjugation. Intact MS analysis of the purified conjugate can confirm the mass of the final product and reveal the distribution of different drug-loaded species. Peptide mapping LC-MS/MS can be used to identify the exact sites of conjugation.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow for this compound conjugation and the logical relationship between different conjugation strategies.

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_analysis Validation & Analysis start Start: Native Antibody oxidize Periodate Oxidation start->oxidize Introduce Aldehyde conjugate Add this compound oxidize->conjugate purify Purification (SEC/Dialysis) conjugate->purify hic HIC Analysis (DAR) purify->hic ms Mass Spectrometry purify->ms end End: Site-Specifically Conjugated Antibody hic->end ms->end

This compound conjugation workflow.

conjugation_comparison cluster_strategies Site-Specific Conjugation Strategies cluster_factors Key Comparison Factors aminooxy Aminooxy (Oxime) yield Yield aminooxy->yield speed Speed aminooxy->speed stability Stability aminooxy->stability specificity Specificity aminooxy->specificity dar_control DAR Control aminooxy->dar_control maleimide Maleimide (Thiol) maleimide->yield maleimide->speed maleimide->stability maleimide->specificity maleimide->dar_control enzymatic Enzymatic enzymatic->yield enzymatic->speed enzymatic->stability enzymatic->specificity enzymatic->dar_control spaac SPAAC spaac->yield spaac->speed spaac->stability spaac->specificity spaac->dar_control

Comparison of site-specific conjugation methods.

Conclusion

Validating the site-specificity of this compound conjugation is a multi-step process that begins with the controlled introduction of a carbonyl handle and culminates in rigorous analytical characterization. While this method offers high specificity and a stable linkage, the optimal choice of conjugation chemistry depends on the specific application, the nature of the biomolecule, and the desired characteristics of the final product. By carefully considering the comparative data and employing the detailed protocols provided, researchers can confidently select and validate the most appropriate site-specific conjugation strategy for their needs.

References

A Comparative Guide to the Hydrolytic Stability of Aminooxy-PEG4-azide Linkages

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of success in bioconjugation, impacting the stability, efficacy, and safety of the resulting molecules. This guide provides an objective comparison of the hydrolytic stability of oxime linkages, formed from aminooxy precursors such as Aminooxy-PEG4-azide, with other common bio-conjugation linkages. The information is supported by available experimental data and detailed methodologies for assessing linker stability.

The this compound linker is a heterobifunctional reagent that contains an aminooxy group and an azide group.[1] The aminooxy group readily reacts with aldehydes or ketones to form a stable oxime bond, a reaction widely used in bioconjugation due to its high chemoselectivity and the stability of the resulting linkage under mild, aqueous conditions.[1][2] The azide moiety allows for subsequent conjugation via click chemistry.[1] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the conjugate.

Comparative Hydrolytic Stability of Oxime Linkages

The stability of the linker is paramount, especially for in vivo applications where the bioconjugate is exposed to physiological conditions for extended periods. An ideal linker should remain intact in circulation to prevent premature release of a payload, such as a drug or imaging agent, which could lead to off-target toxicity or reduced efficacy.[3]

Oxime linkages are known for their significantly greater hydrolytic stability compared to other common linkages, particularly imines and hydrazones. This enhanced stability is attributed to the electronic properties of the oxime bond. The hydrolysis of oxime linkages is catalyzed by acid, and they are generally stable over a broad pH range.

Linkage TypeGeneral StructureRelative Hydrolytic StabilityHalf-life (t½) / Rate ConstantConditions
Oxime R-CH=N-O-R'High The first-order rate constant for hydrolysis is ~600-fold lower than a methylhydrazone. Hydrolysis is too slow to measure at pD > 7.0 in some model systems.pD 7.0
HydrazoneR-CH=N-NH-R'Moderate to LowSignificantly less stable than oximes, especially under acidic conditions.pD 5.0 - 9.0
ThioetherR-S-R'Very HighGenerally considered stable and non-cleavable under physiological conditions.Physiological pH
AmideR-CO-NH-R'Very HighHighly stable with very slow hydrolysis rates under physiological conditions.Physiological pH
EsterR-CO-O-R'Low to ModerateSusceptible to hydrolysis, which can be enzyme-mediated or occur spontaneously.Physiological pH
DisulfideR-S-S-R'VariableStability is dependent on the redox environment rather than hydrolysis.Physiological conditions

Experimental Protocols for Assessing Hydrolytic Stability

Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are detailed protocols for key experiments to evaluate the hydrolytic stability of linkages like the oxime bond formed from this compound.

Protocol 1: Monitoring Oxime Bond Hydrolysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method allows for the separation and quantification of the intact bioconjugate from its hydrolysis products over time.

Objective: To determine the rate of hydrolysis of an oxime-linked conjugate at different pH values.

Materials:

  • Oxime-linked bioconjugate (e.g., formed using this compound).

  • A series of buffers with varying pH (e.g., phosphate-buffered saline at pH 5.4, 6.4, and 7.4).

  • RP-HPLC system with a UV detector.

  • A suitable C18 column (e.g., 250 x 4.6 mm, 4 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Quenching solution (e.g., a basic solution to neutralize acidic samples if necessary).

Procedure:

  • Sample Preparation: Prepare stock solutions of the oxime-linked conjugate in a suitable solvent (e.g., water or DMSO).

  • Incubation: Dilute the stock solution into the different pH buffers to a final concentration of approximately 1 mg/mL. Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each incubation mixture.

  • Quenching (Optional): If the reaction needs to be stopped immediately, quench the aliquot with the quenching solution.

  • HPLC Analysis: Inject the samples onto the RP-HPLC system.

  • Chromatography Conditions:

    • Flow rate: 1 mL/min.

    • Detection wavelength: Determined by the absorbance of the bioconjugate (e.g., 280 nm for proteins).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point and should be optimized for the specific conjugate.

  • Data Analysis: Integrate the peak areas of the intact conjugate and any hydrolysis products. The percentage of intact conjugate remaining at each time point is calculated relative to the t=0 sample. The half-life (t½) of the linkage can be determined by plotting the percentage of intact conjugate versus time and fitting the data to a first-order decay model.

Protocol 2: Monitoring Oxime Bond Hydrolysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of signals corresponding to the oxime linkage and the appearance of signals from the hydrolysis products.

Objective: To observe the real-time hydrolysis of an oxime-linked conjugate in solution.

Materials:

  • Oxime-linked bioconjugate.

  • Deuterated buffers (e.g., phosphate buffer in D₂O) at various pD values (pD = pH + 0.4).

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Internal standard (optional, for quantification).

Procedure:

  • Sample Preparation: Dissolve the oxime-linked conjugate in the deuterated buffer to a suitable concentration for NMR analysis (typically 1-10 mM).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at time t=0.

    • Incubate the NMR tube at a controlled temperature (e.g., 37°C) either inside the NMR spectrometer for continuous monitoring or in a separate incubator.

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify the proton signals corresponding to the oxime linkage (e.g., the -CH=N- proton).

    • Monitor the decrease in the integral of the oxime proton signal and the corresponding increase in the integral of the aldehyde proton signal of the hydrolysis product over time.

    • The rate of hydrolysis can be determined by plotting the concentration of the intact conjugate (proportional to the integral of the oxime proton signal) versus time.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Hydrolysis_Pathway Bioconjugate Intact Bioconjugate (R-CH=N-O-PEG-Azide) TransitionState Protonated Intermediate Bioconjugate->TransitionState H+ (Acid-catalyzed) HydrolysisProducts Hydrolysis Products (R-CHO + H2N-O-PEG-Azide) TransitionState->HydrolysisProducts H2O

Caption: Acid-catalyzed hydrolysis of an oxime linkage.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Conjugate Oxime-linked Conjugate Mix Incubation at 37°C Conjugate->Mix Buffer Buffers (various pH) Buffer->Mix Timepoints Withdraw Aliquots at Time Points Mix->Timepoints HPLC RP-HPLC Analysis Timepoints->HPLC NMR NMR Analysis Timepoints->NMR Quantify Quantify Intact Conjugate HPLC->Quantify NMR->Quantify Kinetics Determine Half-life (t½) and Rate Constant Quantify->Kinetics

Caption: Workflow for assessing hydrolytic stability.

References

The Influence of PEG Spacer Length on Bioconjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) spacer length is a critical determinant in the design and efficacy of bioconjugates. The length of the PEG chain can significantly modulate the physicochemical and pharmacological properties of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles.[1][2][3] This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data and detailed methodologies, to inform the rational design of next-generation biotherapeutics.

The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic profiles of biomolecules.[2][4] Key advantages include improved solubility and stability, reduced immunogenicity, and prolonged circulation half-life. However, the length of the PEG spacer introduces a critical trade-off: while longer chains can enhance pharmacokinetic properties, they may also introduce steric hindrance, potentially diminishing the biological activity of the conjugated molecule. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous where minimizing steric interference is paramount.

Data Presentation: Quantitative Comparison of PEG Spacer Lengths

The optimal PEG spacer length is often specific to the antibody, payload, and target, necessitating empirical evaluation. The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators.

Table 1: Impact of PEG Spacer Length on Binding Affinity and Hydrophilicity

Bioconjugate SystemPEG Spacer Length (n units)Dissociation Constant (Kd) (nM)logD (Hydrophilicity)Reference
natGa-NOTA-PEGn-RM2623.1 ± 0.2-2.27 ± 0.07
33.9 ± 0.3-
45.4 ± 0.4-
65.8 ± 0.3-2.50 ± 0.09
Aptamer-amphiphile410.2 ± 1.5-
88.9 ± 1.2-
247.8 ± 1.1-

A lower Kd value indicates stronger binding affinity. A more negative logD value indicates greater hydrophilicity.

Table 2: Influence of PEG Spacer Length on In Vivo Performance of Bombesin-Based Radiotracers

RadiotracerPEG Spacer Length (n units)Serum Stability (T1/2 in hours)Tumor-to-Kidney Ratio (at 4h)Reference
177Lu-DOTA-PEGn-Bombesin Antagonist2246 ± 4-
4-7.8
6584 ± 209.7
12--

A longer serum half-life indicates greater stability in circulation. A higher tumor-to-kidney ratio indicates more favorable biodistribution for targeted therapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are representative protocols for key experiments in the evaluation of different PEG spacer lengths.

Protocol 1: General Protein PEGylation

This protocol describes the conjugation of an NHS-ester activated PEG to a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

  • mPEG-NHS ester with varying PEG spacer lengths (e.g., PEG4, PEG8, PEG12, PEG24) dissolved in anhydrous DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Protein Preparation: Prepare the protein solution to a concentration of 1-10 mg/mL in the reaction buffer.

  • PEG Linker Preparation: Dissolve the mPEG-NHS ester in DMSO to a stock concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dissolved PEG linker to the protein solution at a specific molar excess. The optimal molar ratio needs to be determined empirically. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. Incubate for 15-30 minutes to allow the primary amines in the Tris buffer to react with any remaining NHS-ester reagent.

  • Purification: Purify the PEG-protein conjugate using an SEC column to separate the PEGylated protein from unreacted PEG and protein. The PEGylated protein will have a larger hydrodynamic radius and elute earlier.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by MALDI-TOF mass spectrometry to confirm the degree of PEGylation.

Protocol 2: In Vitro Cytotoxicity Assay for ADCs

This protocol is used to assess the potency of ADCs with different PEG linker lengths.

Materials:

  • Target cancer cell line.

  • Complete cell culture medium.

  • ADCs with varying PEG spacer lengths.

  • Control antibody.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and the control antibody in the cell culture medium. Remove the old medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72-120 hours).

  • Cell Viability Measurement: After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each ADC.

Mandatory Visualization

Diagrams illustrating key processes provide a clear conceptual framework for understanding the impact of PEG spacers.

experimental_workflow Experimental Workflow for Bioconjugation and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization protein Protein conjugation Conjugation Reaction protein->conjugation peg PEG Linker (Varying Lengths) peg->conjugation sec Size-Exclusion Chromatography (SEC) conjugation->sec Crude Product sds_page SDS-PAGE sec->sds_page Purified Conjugate mass_spec Mass Spectrometry sec->mass_spec binding_assay Binding Affinity Assay sec->binding_assay in_vivo In Vivo Studies sec->in_vivo signaling_pathway Generalized ADC Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular adc Antibody-Drug Conjugate (with PEG Spacer) receptor Target Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Cytotoxic Payload lysosome->payload Payload Release apoptosis Apoptosis payload->apoptosis Cell Death

References

A Comparative Guide to PROTAC Efficacy: Aminooxy-PEG4-Azide Linker vs. Alternative Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the thoughtful design of its constituent parts: a ligand for the protein of interest (POI), a recruiter for an E3 ubiquitin ligase, and the linker that tethers them. The linker, far from being a passive spacer, plays a pivotal role in dictating the PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of PROTACs employing an Aminooxy-PEG4-azide linker, a versatile tool for modular PROTAC assembly via "click chemistry," against those with other commonly used linkers, supported by experimental data from studies on the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4.

The Central Role of the Linker in PROTAC Function

The linker's primary function is to position the target protein and the E3 ligase in a spatially optimal orientation to form a productive ternary complex.[1][2] This complex formation is the necessary first step for the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3] The linker's length, composition, and rigidity are all critical parameters that influence the stability and conformation of this ternary complex and, consequently, the degradation efficiency.[4][5]

Click Chemistry and the this compound Linker

The this compound linker represents a "clickable" linker, enabling the rapid and efficient synthesis of PROTAC libraries through copper-catalyzed azide-alkyne cycloaddition (CuAAC). The azide group provides a reactive handle for conjugation to an alkyne-functionalized ligand, forming a stable triazole ring. This modular approach allows for systematic variations in linker length and composition to optimize PROTAC performance. The polyethylene glycol (PEG) component, specifically a tetra-ethylene glycol (PEG4) chain, is known to enhance the hydrophilicity and solubility of PROTAC molecules, which can improve their cell permeability and overall pharmacokinetic profile.

The following sections present a quantitative comparison of BRD4-targeting PROTACs, which primarily use the inhibitor JQ1 as the BRD4-binding "warhead," connected to a Cereblon (CRBN) E3 ligase ligand via different linkers.

Quantitative Comparison of Linker Performance

The efficacy of PROTACs is typically measured by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein, with lower values indicating higher potency.

  • Dmax: The maximum percentage of target protein degradation achievable.

Table 1: Efficacy of BRD4 PROTACs with PEG-based Linkers Recruiting the CRBN E3 Ligase
PROTACLinker CompositionCell LineDC50 (nmol/L)Dmax (%)Reference
B23 1 x Ethylenedioxy (PEG-like)MV4-11>10~40.5 (at 10 nM)
B24 2 x Ethylenedioxy (PEG-like)MV4-110.75>95
B25 3 x Ethylenedioxy (PEG-like)MV4-11>10~43.9 (at 10 nM)

This table highlights that for this particular BRD4 PROTAC series, a linker containing two PEG-like units (B24) demonstrated significantly higher potency and efficacy compared to shorter or longer versions.

Table 2: Efficacy of BRD4 PROTACs with Alkyl-based Linkers Recruiting the CRBN E3 Ligase
PROTACLinker CompositionCell LineDC50 (nmol/L)Dmax (%)Reference
ARV-825 PEG/AlkylMV4-11<1>95
PROTAC 8c 5 x Methylene (Alkyl)NCI-H358-Complete Degradation
PROTACs 8a-g 3 to 9 x Methylene (Alkyl)NCI-H358-Significant correlation between length and efficacy

This table showcases the high efficacy of PROTACs with flexible alkyl and PEG/alkyl combination linkers. The data suggests that linker length is a critical factor for optimization.

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation of PROTACs, the following diagrams illustrate the key processes.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target Protein (POI) Target Protein (POI) PROTAC PROTAC Target Protein (POI)->PROTAC Binds POI ligand Poly-Ubiquitination Poly-ubiquitinated Target Protein E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->PROTAC Binds E3 ligand Ub Ub Ub->Poly-Ubiquitination Transfer Poly-Ubiquitination->PROTAC PROTAC is recycled Proteasome Proteasome Poly-Ubiquitination->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

PROTAC Mechanism of Action

Experimental_Workflow Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Dose-response Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification e.g., BCA Assay Western Blot Western Blot Protein Quantification->Western Blot Load equal protein Data Analysis Data Analysis Western Blot->Data Analysis Densitometry Results DC50 & Dmax Data Analysis->Results

Western Blot Workflow for PROTAC Evaluation

Experimental Protocols

Western Blotting for BRD4 Degradation

This protocol is a standard method to quantify the levels of BRD4 protein in cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed MV4-11 cells in 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment.

  • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples. Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the BRD4 protein levels to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control and plot dose-response curves to determine DC50 and Dmax values.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC, providing an in vitro model for predicting oral absorption.

1. Cell Culture:

  • Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days until they form a confluent, polarized monolayer.

2. Assay Procedure (Apical to Basolateral Permeability - A-B):

  • On the day of the assay, wash the Caco-2 monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

  • Add the test PROTAC (e.g., at 10 µM) to the apical (A) compartment.

  • Add fresh transport buffer to the basolateral (B) compartment.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral compartments.

3. Sample Analysis:

  • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

4. Calculation of Apparent Permeability (Papp):

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

A bidirectional assay (measuring both A-B and B-A transport) can also be performed to determine the efflux ratio, which indicates if the compound is a substrate for active efflux transporters.

Conclusion

The choice of linker is a critical decision in the design of a potent and effective PROTAC. While alkyl and PEG chains have been the historical workhorses due to their synthetic tractability, the advent of "clickable" linkers like this compound offers a powerful platform for the rapid and modular synthesis of PROTAC libraries. The data on BRD4 degraders suggests that there is an optimal PEG linker length for maximal efficacy, and that both PEG and alkyl linkers can be used to produce highly potent PROTACs. The hydrophilic nature of PEG linkers can be advantageous for improving the solubility and permeability of these often large and complex molecules. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a diverse range of linker compositions and lengths to identify the most efficacious PROTAC candidate.

References

Safety Operating Guide

Proper Disposal of Aminooxy-PEG4-azide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. Aminooxy-PEG4-azide, a heterobifunctional crosslinker, requires careful handling and disposal due to its azide functional group. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary
ParameterValueCitation
Chemical Formula C10H22N4O5[1]
Molecular Weight 278.3 g/mol [1]
CAS Number 2100306-61-2[1]
Physical Appearance Not specified (often a solid or oil)
Storage Temperature -20°C[1]

Step-by-Step Disposal Protocol

The primary and most crucial rule for the disposal of this compound is to never dispose of it down the drain. Azides can react with metals in plumbing, such as copper and lead, to form highly explosive metal azides.[2]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for all materials contaminated with this compound. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).

  • Labeling: The label should prominently feature the words "Hazardous Waste," "Azide Compound," and the full chemical name: "this compound."

  • Separate Waste Streams: It is critical to keep azide-containing waste separate from other chemical waste streams, especially acidic solutions. Mixing azides with acids can generate hydrazoic acid, which is highly toxic and explosive.

  • Contaminated Materials: This waste stream includes:

    • Unused or expired this compound.

    • Solutions containing the compound.

    • Contaminated lab supplies, such as pipette tips, gloves, and weighing paper.

    • Rinsate from cleaning contaminated glassware.

Step 2: Handling of Different Waste Forms

  • Solid Waste: Carefully place solid this compound and contaminated disposable items directly into the designated hazardous waste container. Avoid using metal spatulas for transfer to prevent the formation of shock-sensitive metal azides.

  • Liquid Waste: Pour liquid waste containing this compound into the designated liquid hazardous waste container.

  • Contaminated Glassware: Rinse glassware that has come into contact with the compound with a suitable solvent (e.g., ethanol or methanol) inside a fume hood. Collect the initial rinsate as hazardous waste. Subsequent cleaning can be done with soap and water.

Step 3: Storage of Hazardous Waste

  • Secure Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and heavy metals.

  • Secondary Containment: Store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Licensed Disposal Company: Arrange for the disposal of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, national, and regional regulations.

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or occurs outside of a fume hood, evacuate the immediate area and ensure it is well-ventilated.

  • Absorb the Spill: For small spills within a fume hood, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Clean the Area: After absorbing the material, clean the spill area with a basic aqueous solution (pH > 9.0) to neutralize any potential trace amounts of hydrazoic acid.

  • Collect Waste: All materials used for cleanup must be placed in the designated azide hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Place in Labeled Solid Azide Waste Container (No Metal Spatulas) solid_waste->collect_solid collect_liquid Pour into Labeled Liquid Azide Waste Container liquid_waste->collect_liquid no_drain DO NOT Dispose Down Drain collect_solid->no_drain segregate Segregate from Acids and Other Incompatible Waste collect_solid->segregate collect_liquid->no_drain collect_liquid->segregate storage Store Sealed Container in a Cool, Dry, Ventilated Area with Secondary Containment segregate->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs end End: Proper Disposal by Licensed Contractor ehs->end

References

Personal protective equipment for handling Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Aminooxy-PEG4-azide, a heterobifunctional crosslinker used in bioconjugation. Due to its azide and aminooxy functional groups, this compound requires careful handling to mitigate risks of toxicity and potential explosive decomposition.[1][2]

Immediate Safety and Hazard Identification

Key Hazards:

  • Toxicity: Azide compounds can be harmful if ingested, inhaled, or absorbed through the skin.

  • Explosive Potential: Organic azides can be energetic and may decompose explosively under certain conditions, such as heating or shock.

  • Reactivity: Avoid contact with strong acids, oxidizing agents, and heavy metals, as this can lead to the formation of highly toxic and explosive compounds. Halogenated solvents should also be avoided. Never use metal spatulas for handling solid azide compounds.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For high toxicity risks, consider using silver shield gloves underneath nitrile gloves.Provides an extra layer of protection against skin absorption, a common route of exposure for azides.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes or explosion.Protects against accidental splashes and potential projectiles from energetic decomposition.
Body Protection A fully buttoned, flame-retardant lab coat is mandatory. For tasks with a higher risk of exposure, Tyvek sleeves or gowns are recommended.Prevents skin contact with the compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety. All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

1. Preparation and Area Setup:

  • Before starting, ensure an eyewash station and safety shower are accessible.

  • Work within a certified chemical fume hood.

  • If there is a risk of explosion, a blast shield must be used.

  • Line the work surface with disposable absorbent bench paper.

2. Handling and Weighing:

  • When handling the solid compound, use only plastic or ceramic spatulas to avoid friction that could lead to decomposition.

  • Weigh the minimum quantity of the compound necessary for the experiment.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • The recommended storage condition is at -20°C.

  • Due to its reactivity, immediate use (within one week) is highly recommended.

  • Store away from incompatible materials such as acids, oxidizing agents, and heavy metals.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_shield Set Up Blast Shield prep_hood->prep_shield handle_weigh Weigh Compound (non-metal spatula) prep_shield->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution storage_store Store at -20°C (short-term) handle_solution->storage_store disp_waste Collect Waste in Designated Container handle_solution->disp_waste storage_store->handle_weigh disp_contact Contact EHS for Pickup disp_waste->disp_contact

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of highly explosive metal azides in plumbing.

Waste Collection:

  • NEVER pour azide solutions down the drain. Reaction with lead or copper in pipes can form highly explosive accumulations.

  • Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Solid waste, such as contaminated gloves and bench paper, should be collected in a separate, clearly labeled hazardous waste container.

  • Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

Deactivation and Disposal:

  • For deactivation of residual azides in solutions, a common method involves treatment with sodium nitrite and dilute acid to convert the azide to nitrogen gas. This procedure must be performed in a chemical fume hood with extreme caution.

  • All waste must be disposed of as hazardous waste. Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and proper disposal.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical before use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.